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4-Methoxy-6-nitro-1,3-benzodioxole Documentation Hub

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  • Product: 4-Methoxy-6-nitro-1,3-benzodioxole
  • CAS: 51068-95-2

Core Science & Biosynthesis

Foundational

Core Chemical Identity and Molecular Structure

An In-Depth Technical Guide to (3,4-Dimethoxyphenyl)acetone (CAS 776-99-8) Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist This guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3,4-Dimethoxyphenyl)acetone (CAS 776-99-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the compound registered under CAS number 776-99-8, commonly known as (3,4-Dimethoxyphenyl)acetone. We will delve into its molecular characteristics, physicochemical properties, synthesis, and critical applications, particularly its role as a pivotal intermediate in pharmaceutical manufacturing.

(3,4-Dimethoxyphenyl)acetone is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions and an acetone functional group.[1] The presence of these specific functional groups dictates its chemical behavior and utility. The methoxy groups, for instance, are electron-donating, which can influence the reactivity of the aromatic ring, while the ketone moiety is a site for numerous chemical transformations.[1]

A summary of its key identifiers is presented below.

IdentifierValue
CAS Registry Number 776-99-8[2]
IUPAC Name 1-(3,4-Dimethoxyphenyl)propan-2-one[3][4]
Synonyms (3,4-Dimethoxyphenyl)acetone, Veratone, Veratryl acetone, 3,4-Dimethoxybenzyl methyl ketone[1][2][3][5]
Molecular Formula C₁₁H₁₄O₃[6][7]
Molecular Weight 194.23 g/mol [6][8]
InChI InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3[2][3]
SMILES O(C)C1=C(OC)C=C(CC(C)=O)C=C1[1]

The two-dimensional representation of the molecular structure is illustrated in the following diagram.

molecular_structure cluster_ring C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 OCH3_1 OCH₃ C3->OCH3_1 C5 C C4->C5 OCH3_2 OCH₃ C4->OCH3_2 C6 C C5->C6 C6->C1 CH2 H₂C C6->CH2 CO_node CH2->CO_node CO O CH3_ketone CH₃ CO_node->CO CO_node->CH3_ketone synthesis_workflow start Veratraldehyde (3,4-Dimethoxybenzaldehyde) step1 Condensation Reaction (e.g., with nitroethane) start->step1 intermediate Nitrostyrene Intermediate step1->intermediate step2 Reduction (e.g., with iron in acetic acid or catalytic hydrogenation) intermediate->step2 product (3,4-Dimethoxyphenyl)acetone (CAS 776-99-8) step2->product

Caption: Generalized synthesis workflow for CAS 776-99-8.

Causality in Synthesis:

  • Condensation: This initial step is crucial for forming the carbon-carbon bond that extends the side chain from the aromatic ring, setting the stage for the propanone structure.

  • Reduction: The subsequent reduction of the intermediate (e.g., a nitrostyrene derivative) is the key transformation that converts the functional group into the desired ketone, yielding the final product.

Chemical Reactivity

The reactivity of (3,4-Dimethoxyphenyl)acetone is dominated by its ketone functional group. This makes it a prime candidate for reactions such as:

  • Reductive Amination: To produce various amine derivatives, a common strategy in pharmaceutical synthesis.

  • Condensation Reactions: Further building of molecular complexity.

  • Oxidation/Reduction: Modifying the ketone as required for a target molecule.

Applications in Pharmaceutical Development

The principal application of (3,4-Dimethoxyphenyl)acetone is its role as a key starting material in the synthesis of α-Methyldopa, an important antihypertensive drug. [1][4]The structure of (3,4-Dimethoxyphenyl)acetone contains the core carbon framework and the specific aromatic substitution pattern required to construct the more complex drug molecule.

pharma_application start (3,4-Dimethoxyphenyl)acetone (Key Intermediate) process Multi-Step Chemical Transformation (e.g., Strecker synthesis or similar route) start->process end α-Methyldopa (Antihypertensive API) process->end

Caption: Role as an intermediate in active pharmaceutical ingredient (API) synthesis.

This utility highlights the importance of (3,4-Dimethoxyphenyl)acetone in the pharmaceutical supply chain, where the purity and consistent supply of such intermediates are critical for drug manufacturing. [4]

Protocol for Analytical Characterization: GC-MS

To ensure the purity and identity of (3,4-Dimethoxyphenyl)acetone, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, providing both separation and structural identification.

Objective: To confirm the identity and assess the purity of a sample of (3,4-Dimethoxyphenyl)acetone.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC inlet.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration is optimal for avoiding detector saturation while ensuring a strong signal-to-noise ratio.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is chosen for its excellent resolving power for a wide range of aromatic compounds.

    • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Inlet Temperature: 250 °C. This temperature ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This program is designed to provide good separation from potential impurities and ensure the target analyte elutes with a sharp, symmetrical peak.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-400 m/z. This mass range covers the molecular ion and expected fragmentation patterns.

  • Data Analysis (Self-Validation):

    • Identity Confirmation: The retention time of the major peak in the sample chromatogram must match that of a certified reference standard. The acquired mass spectrum must also match the library spectrum (e.g., NIST) and show the expected molecular ion peak (m/z 194) and characteristic fragment ions.

    • Purity Assessment: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >97% is often required for use in synthesis. [9]

Safety and Handling

(3,4-Dimethoxyphenyl)acetone is an industrial chemical and must be handled with appropriate care. [1]

  • Hazards: May cause skin, eye, and respiratory tract irritation (Risk Statement R36/37). [4]* Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes (Safety Statement S24/25). [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents. [4][5]

Conclusion

(3,4-Dimethoxyphenyl)acetone, CAS 776-99-8, is a well-characterized aromatic ketone with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its molecular structure is fundamental to its role as a high-value intermediate in the synthesis of pharmaceuticals, most notably methyldopa. A thorough understanding of its physicochemical properties, synthetic routes, and analytical profiles is essential for its effective and safe utilization in research and commercial drug development.

References

  • Cheméo. (n.d.). Chemical Properties of 3,4-Dimethoxyphenylacetone (CAS 776-99-8). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 776-99-8 | Product Name : 3,4-Dimethoxyphenylacetone (BSC). Retrieved from [Link]

  • LookChem. (n.d.). 3,4-Dimethoxyphenylacetone CAS 776-99-8. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethoxyphenylacetone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 776-99-8. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methoxy-6-nitro-1,3-benzodioxole

Abstract Introduction: The Significance of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery, the journey from a hit compound to a viable clinical candidate is governed by a complex i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the journey from a hit compound to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. Properties such as melting point and boiling point, while seemingly basic, are foundational to a molecule's developability profile. They provide crucial insights into a compound's purity, stability, and the nature of its intermolecular forces.[1]

For a molecule like 4-Methoxy-6-nitro-1,3-benzodioxole, which incorporates the biologically significant benzodioxole scaffold, understanding these properties is paramount. The benzodioxole moiety is a key pharmacophore in numerous natural products and synthetic drugs.[2] The addition of a methoxy (-OCH₃) group, a hydrogen bond acceptor, and a nitro (-NO₂) group, a strong electron-withdrawing group, creates a unique electronic and steric environment.[3][4][5] This substitution pattern is expected to significantly influence the compound's crystal lattice energy and volatility, which are directly reflected in its melting and boiling points.

This guide will therefore not report a value, but empower the researcher to determine it with precision. We will provide the necessary protocols and theoretical context to characterize 4-Methoxy-6-nitro-1,3-benzodioxole or any analogous novel compound with scientific rigor.

Theoretical Considerations: Predicting the Physical State

The melting and boiling points of an organic molecule are dictated by the strength of its intermolecular forces. For 4-Methoxy-6-nitro-1,3-benzodioxole, we must consider several contributing factors:

  • Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment across the molecule.[3] The methoxy and dioxole ether groups also contribute to the overall polarity. These permanent dipoles lead to strong electrostatic attractions between molecules, which must be overcome for melting and boiling to occur.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present. The planar aromatic ring allows for efficient surface area contact between molecules, enhancing these temporary dipole interactions.[1]

  • Molecular Symmetry and Packing: The ability of a molecule to pack efficiently into a crystal lattice significantly impacts its melting point.[1] Substituents can disrupt symmetry, potentially leading to a lower melting point compared to a more symmetrical analog. However, the strong polar interactions introduced by the nitro group often dominate, leading to a high melting point.

Given these factors, 4-Methoxy-6-nitro-1,3-benzodioxole is expected to be a solid at room temperature with a relatively high melting point and a significantly higher boiling point, likely requiring reduced pressure for accurate determination to avoid decomposition.

Table 1: Predicted Physicochemical Profile of 4-Methoxy-6-nitro-1,3-benzodioxole

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₇NO₅-
Molecular Weight 197.15 g/mol -
Physical State SolidStrong dipole-dipole interactions from the nitro group and efficient crystal packing of the aromatic ring.
Melting Point Not Experimentally DeterminedExpected to be significantly above room temperature due to strong intermolecular forces.
Boiling Point Not Experimentally DeterminedExpected to be high; may decompose before boiling at atmospheric pressure.

Prerequisite: Sample Preparation and Purity Assessment

The accuracy of any physical property measurement is contingent on the purity of the sample. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[6][7] For liquids, impurities alter the vapor pressure, leading to a change in the boiling point.[6][8]

Synthesis and Purification

Representative Synthesis (Analog): Nitration of Piperonal A common procedure involves mixing the starting material (piperonal) with concentrated nitric acid at room temperature. The reaction is rapid, and the product precipitates upon cooling. The crude solid is then washed with a sodium bicarbonate solution and water to neutralize residual acid.

Purification by Recrystallization: The primary method for purifying a solid organic compound like the target molecule is recrystallization.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is often a good starting point for moderately polar compounds.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum desiccator.

Purity Verification

Before proceeding to physical measurements, the purity of the synthesized and purified material must be confirmed.

  • Thin-Layer Chromatography (TLC): A simple, rapid technique to check for the presence of impurities. A pure compound should ideally show a single spot.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity, with the main component appearing as a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and reveal the presence of impurities through unexpected signals. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.

Experimental Protocol: Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. It is more accurately recorded as a melting range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[7] A narrow range (0.5-2 °C) is indicative of high purity.[6]

Capillary Method using a Digital Melting Point Apparatus

This is the most common and accurate method used in modern research laboratories.

Apparatus:

  • Digital melting point apparatus (e.g., Mel-Temp, SRS OptiMelt)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the purified sample of 4-Methoxy-6-nitro-1,3-benzodioxole is completely dry and finely powdered.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.

  • Apparatus Setup: Insert the capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly find an approximate melting point.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample. Set the starting temperature to ~15-20 °C below the expected melting point and a slow ramp rate of 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnified viewing port.

    • Record T₁ : The temperature at which the first droplet of liquid is observed.

    • Record T₂ : The temperature at which the last solid crystal melts into a clear liquid.

  • Reporting: Report the melting point as the range T₁ – T₂. Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry & Powder Sample Load Load Capillary (2-3 mm) Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Observe Melt Heat->Observe Record Record T1 (Onset) Record T2 (Clear Point) Observe->Record Report Report Record->Report Report as T1 - T2 Range

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For high-boiling compounds like 4-Methoxy-6-nitro-1,3-benzodioxole (assuming it is liquid at some temperature before decomposition), micro-scale methods are preferred to minimize sample use and reduce the risk of decomposition with prolonged heating.

Micro Boiling Point Determination using a Thiele Tube

This classic and reliable method requires only a small amount of sample.

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 360 °C)

  • Small test tube (e.g., 6x50 mm) or fusion tube

  • Capillary tube (sealed at one end)

  • Rubber band or slice of rubber tubing

  • Bunsen burner or microburner

Procedure:

  • Sample Preparation: Add a few drops (enough to create a 1-2 cm column) of the liquid sample into the small test tube.

  • Assembly: Place a capillary tube, sealed end up, into the liquid in the test tube.

  • Attachment: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Setup: Clamp the Thiele tube and immerse the thermometer assembly into the oil, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[7] The oil level should be above the top opening of the Thiele tube's side arm.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame.[9] The design of the tube will create convection currents that ensure uniform heating.[7]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is first the trapped air, then the vapor of the liquid. Heat until a rapid and continuous stream of bubbles is observed.

  • Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube, read the temperature. This temperature is the boiling point of the liquid at the current atmospheric pressure.

  • Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary for comparison with literature values.

Boiling_Point_Workflow cluster_prep Assembly cluster_measurement Measurement A Add Liquid to Test Tube B Insert Inverted Capillary Tube A->B C Attach Assembly to Thermometer B->C D Place in Thiele Tube C->D E Heat Side Arm D->E F Observe Rapid Stream of Bubbles E->F G Remove Heat F->G H Record Temp when Liquid Enters Capillary G->H I I H->I Record Barometric Pressure

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

While the precise melting and boiling points of 4-Methoxy-6-nitro-1,3-benzodioxole remain to be experimentally determined and reported, this guide provides the authoritative framework necessary for any researcher to produce such data with high fidelity. The provided protocols, grounded in established physicochemical principles, emphasize the indispensability of sample purity and meticulous technique. For scientists engaged in drug discovery and development, the accurate characterization of these fundamental properties is not a trivial exercise but a critical first step in building a robust data package for any novel chemical entity. By following these self-validating methodologies, researchers can ensure the generation of reliable physical constants that will underpin further investigation into the biological and material properties of this and other important nitroaromatic compounds.

References

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved March 10, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved March 10, 2026, from [Link]

  • askIITians. (2009, April 23). Criteria of purity of organic compounds. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 10, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved March 10, 2026, from [Link]

  • The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved March 10, 2026, from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved March 10, 2026, from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).
  • University of Calgary. (n.d.). Melting point determination. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved March 10, 2026, from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved March 10, 2026, from [Link]

  • designer-drug.com. (n.d.). Ultramicro-Boiling-Point Determination. Retrieved March 10, 2026, from [Link]

  • S. Bi, et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. Retrieved March 10, 2026, from [Link]

  • G.F. Pauli, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Retrieved March 10, 2026, from [Link]

  • Tsi-journals.com. (2007, December 4). Chemistry and Pharmacology of Benzodioxanes. Retrieved March 10, 2026, from [Link]

  • SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved March 10, 2026, from [Link]

  • MyScience Tutorials. (2022, September 22). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. YouTube. Retrieved March 10, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of bromination derivatives of 1, 3-benzodioxole. Retrieved March 10, 2026, from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved March 10, 2026, from [Link]

  • Patai, S. (Ed.). (n.d.). The chemistry of the nitro and nitroso groups. Retrieved March 10, 2026, from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved March 10, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Leite, A. C. L., & Brondani, D. J. (2026, February 10). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Clark, J. (n.d.). Aromatic Compounds and Their Reactions. Retrieved March 10, 2026, from [Link]

  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved March 10, 2026, from [Link]

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Foundational

A Comprehensive Guide to the Pharmacology of Nitro-benzodioxole Derivatives for Researchers and Drug Development Professionals

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, onto this scaffold significantly modulates its electronic properties and biological functions, giving rise to the class of nitro-benzodioxole derivatives.[1] These compounds have emerged as a promising area of pharmacological research, demonstrating a diverse range of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the synthesis, multifaceted pharmacological activities, and structure-activity relationships of nitro-benzodioxole derivatives, providing a comprehensive overview of their therapeutic potential.

Synthesis of Nitro-benzodioxole Derivatives: A Gateway to Pharmacological Diversity

The synthesis of nitro-benzodioxole derivatives is a critical first step in exploring their pharmacological potential. The versatile 1,3-benzodioxole core allows for a variety of chemical modifications, with the introduction of the nitro group being a key transformation.[4]

Key Synthetic Strategies

The primary methods for synthesizing nitro-benzodioxole derivatives involve electrophilic aromatic substitution, specifically nitration of the 1,3-benzodioxole ring.[5] Subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), nucleophilic aromatic substitution, and reduction of the nitro group, provide access to a diverse library of derivatives.[6]

A general synthetic workflow is illustrated in the diagram below:

Synthesis of Nitro-benzodioxole Derivatives start 1,3-Benzodioxole nitration Nitration (e.g., HNO3/H2SO4) start->nitration nitro_bd Nitro-1,3-benzodioxole nitration->nitro_bd modification Further Modifications nitro_bd->modification derivatives Diverse Nitro-benzodioxole Derivatives modification->derivatives

Caption: General synthetic workflow for nitro-benzodioxole derivatives.

Experimental Protocol: Nitration of 1,3-Benzodioxole

This protocol outlines a standard procedure for the nitration of 1,3-benzodioxole to produce a nitro-substituted derivative.

Materials:

  • 1,3-Benzodioxole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 1,3-benzodioxole, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired nitro-benzodioxole derivative.

A Spectrum of Pharmacological Activities

Nitro-benzodioxole derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Powerhouse: Combating Bacteria and Fungi

Several nitro-benzodioxole derivatives have exhibited potent antimicrobial activity against a broad spectrum of bacteria and fungi.[7] A notable example is 5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole (NPBD), which has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7]

Mechanism of Action: The antimicrobial action of NPBD is multifaceted. It acts as a tyrosine mimetic, competitively inhibiting bacterial and fungal protein tyrosine phosphatases (PTPs), which are crucial for microbial virulence and survival.[1] Additionally, NPBD functions as a redox-thiol oxidant, targeting cysteine-based molecules and disrupting cellular redox homeostasis.[7]

Antimicrobial Mechanism of NPBD NPBD NPBD (Nitropropenyl benzodioxole) Inhibition Inhibition NPBD->Inhibition Oxidation Oxidation NPBD->Oxidation PTPs Protein Tyrosine Phosphatases (PTPs) Virulence Disruption of Virulence Factors PTPs->Virulence RedoxThiols Redox-Active Thiols CellDeath Microbial Cell Death RedoxThiols->CellDeath Inhibition->PTPs Oxidation->RedoxThiols Virulence->CellDeath

Caption: Proposed antimicrobial mechanism of NPBD.

Table 1: Antimicrobial Activity of Nitro-benzodioxole Derivatives

CompoundTarget OrganismActivity (MIC/MBC)Reference
NPBDStaphylococcus aureus4-8 µg/mL[7]
NPBDCandida albicans2-4 µg/mL[7]
NPBDAspergillus fumigatus1-4 µg/mL[7]
Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

The 1,3-benzodioxole scaffold is present in several known anticancer agents, and nitro-substituted derivatives have also shown promising antitumor activity.[8] Some derivatives have been evaluated by the National Cancer Institute (NCI) and have demonstrated significant growth inhibitory effects against a panel of human tumor cell lines.[9]

Mechanism of Action: The anticancer mechanisms of nitro-benzodioxole derivatives are diverse and can include the inhibition of tubulin polymerization, disruption of microtubule dynamics, and induction of apoptosis.[10]

Table 2: Anticancer Activity of Selected Nitro-benzodioxole Derivatives

CompoundCell LineActivity (GI₅₀)Mechanism of ActionReference
6-Benzyl-1,3-benzodioxole derivativeL1210 Leukemia-Inhibition of tubulin polymerization[10]
Carboxamide-containing benzodioxoleHep3B (Liver Cancer)PotentG2-M phase cell cycle arrest[11]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Benzodioxole derivatives have been investigated for their anti-inflammatory properties, with some hybrids showing dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7] The introduction of a nitro group can further enhance these activities.

Mechanism of Action: Nitro-benzodioxole derivatives may exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory pathway, such as COX-1, COX-2, and LOX.[12] They can also modulate the production of pro-inflammatory cytokines like TNF-α and interleukins.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[6][13]

Materials:

  • Wistar rats

  • Test compound (nitro-benzodioxole derivative)

  • Carrageenan (1% in saline)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), reference drug, and test compound at different doses.

  • Compound Administration: Administer the test compound and reference drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Neuroprotective Properties: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by progressive neuronal loss. Some natural and synthetic compounds have shown neuroprotective effects, and the antioxidant and anti-inflammatory properties of nitro-benzodioxole derivatives make them potential candidates in this area.[14][15] The nitro group, while often associated with toxicity, can also contribute to neuroprotection through various mechanisms, including the release of nitric oxide, which has demonstrated neuroprotective effects under certain conditions.[16]

Mechanism of Action: The neuroprotective effects of these compounds may be attributed to their ability to scavenge free radicals, reduce oxidative stress, and inhibit inflammatory processes in the brain.[11][15]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[5][9]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM)

  • Test compound (nitro-benzodioxole derivative)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide for a defined time (e.g., 24 hours).

  • Cell Viability Assessment: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group.

Structure-Activity Relationships (SAR): Decoding the Pharmacological Code

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of nitro-benzodioxole derivatives with enhanced pharmacological activity and reduced toxicity.

  • Position of the Nitro Group: The position of the nitro group on the benzodioxole ring significantly influences the electronic properties and, consequently, the biological activity of the molecule.

  • Substituents on the Benzodioxole Ring: The presence of other substituents on the aromatic ring can modulate the lipophilicity, steric hindrance, and electronic nature of the compound, thereby affecting its interaction with biological targets.

  • Nature of the Side Chain: For derivatives like NPBD, the nature and length of the side chain attached to the benzodioxole ring are critical for their activity.

Challenges and Future Directions: Paving the Way for Therapeutic Applications

Despite their promising pharmacological profile, the development of nitro-benzodioxole derivatives as therapeutic agents faces several challenges. A primary concern is the potential toxicity associated with the nitro group, which can be metabolically reduced to reactive intermediates.[17] Therefore, careful toxicological evaluation is essential for any lead compound.

Future research in this field should focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of new analogs with improved potency, selectivity, and safety profiles.

  • Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular targets and signaling pathways involved in their pharmacological effects.

  • In Vivo Efficacy and Safety Studies: Comprehensive preclinical studies in relevant animal models to evaluate the therapeutic efficacy and safety of promising candidates.

  • Drug Delivery Systems: The development of targeted drug delivery systems to enhance the therapeutic index and minimize off-target effects.

The diverse and potent pharmacological activities of nitro-benzodioxole derivatives highlight their significant potential in drug discovery. Through continued research and a multidisciplinary approach, these fascinating molecules may one day translate into novel therapies for a range of human diseases.

References

  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Batra, J. K., Jurd, L., & Hamel, E. (1985). Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis. Molecular Pharmacology, 27(1), 94–102.
  • Hawash, M., et al. (2020). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Retrieved from [Link]

  • White, K., & Handley, W. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Antibiotics, 11(9), 1188.
  • Tumer, T. B., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 25(4), 1495–1503.
  • Aboul-Enein, H. Y., et al. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5).
  • Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. (2026, January 22). Nature Research. Retrieved from [Link]

  • Patterson, S., & Fairlamb, A. H. (2018). Current and Future Prospects of Nitro-compounds as Drugs for Trypanosomiasis and Leishmaniasis. Current Medicinal Chemistry, 26(23), 4454-4475.
  • Li, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(13), 4248.
  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Retrieved from [Link]

  • Pujol, M. D., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4846–4859.
  • Patterson, S., & Fairlamb, A. H. (2018). Current and Future Prospects of Nitro-compounds as Drugs for Trypanosomiasis and Leishmaniasis. Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • White, K., & Handley, W. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. MDPI. Retrieved from [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024, December 18). MDPI. Retrieved from [Link]

  • Rauhala, P., et al. (1998). Neuroprotective properties of nitric oxide. Progress in Neurobiology, 56(4), 401–427.

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Exploratory

The Strategic Utility of 4-Methoxy-6-nitro-1,3-benzodioxole in Aporphine Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Precursor The quest for efficient and stereoselective syntheses of complex natural products is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Precursor

The quest for efficient and stereoselective syntheses of complex natural products is a cornerstone of modern organic chemistry and drug discovery. Among the vast array of bioactive molecules, aporphine alkaloids stand out for their significant pharmacological properties, including activities as diverse as dopaminergic and serotonergic receptor agonism and antagonism. The tetracyclic core of these alkaloids presents a formidable synthetic challenge, demanding innovative strategies for its construction. This technical guide delves into the strategic use of a highly functionalized and versatile precursor, 4-Methoxy-6-nitro-1,3-benzodioxole, in the synthesis of aporphine alkaloids. We will explore the synthesis of this key building block from a readily available natural product and detail its transformation into the aporphine scaffold, highlighting the causality behind experimental choices and providing a framework for the rational design of related synthetic endeavors.

Part 1: Synthesis of the Key Precursor: 4-Methoxy-6-nitro-1,3-benzodioxole

The journey towards the synthesis of aporphine alkaloids commences with the preparation of the pivotal precursor, 4-Methoxy-6-nitro-1,3-benzodioxole. A logical and economically viable starting point for this synthesis is myristicin, a naturally occurring compound found in the essential oil of nutmeg.[1] The synthetic sequence involves the strategic manipulation of the allyl side chain and subsequent functionalization of the aromatic ring.

Isomerization of Myristicin to Isomyristicin

The initial step involves the isomerization of the terminal double bond of the allyl group in myristicin into conjugation with the aromatic ring to yield isomyristicin. This transformation is crucial as it sets the stage for the subsequent oxidative cleavage to an aldehyde.

Experimental Protocol:

  • To a solution of myristicin (1 equivalent) in ethanol, add potassium hydroxide (1.5 equivalents).

  • Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford isomyristicin, which can be used in the next step without further purification.

Causality: The basic conditions facilitated by potassium hydroxide promote the migration of the double bond to a thermodynamically more stable, conjugated position.

Oxidative Cleavage to 4-Methoxy-1,3-benzodioxole-5-carbaldehyde

The conjugated double bond of isomyristicin is then oxidatively cleaved to yield the corresponding aldehyde. This can be achieved using various methods, including ozonolysis or a two-step procedure involving dihydroxylation followed by oxidative cleavage with sodium periodate.

Experimental Protocol (Ozonolysis):

  • Dissolve isomyristicin (1 equivalent) in a suitable solvent such as dichloromethane or methanol and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Methoxy-1,3-benzodioxole-5-carbaldehyde.

Nitration to 4-Methoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde

The final step in the precursor synthesis is the regioselective nitration of the aromatic ring. The electron-donating nature of the methoxy and methylenedioxy groups directs the nitration to the position ortho to the methoxy group and para to the aldehyde.

Experimental Protocol:

  • Dissolve 4-Methoxy-1,3-benzodioxole-5-carbaldehyde (1 equivalent) in glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral and then recrystallize from ethanol to obtain pure 4-Methoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde.

Part 2: Application in the Total Synthesis of (S)-Glaucine: A Case Study

The utility of 4-Methoxy-6-nitro-1,3-benzodioxole derivatives is exemplified in the total synthesis of aporphine alkaloids such as (S)-Glaucine.[2][3] Glaucine is an aporphine alkaloid that exhibits bronchodilator and anti-inflammatory effects.[3] The synthetic strategy hinges on a sequence of key transformations: a Henry reaction to build a crucial carbon-carbon bond, reduction of the nitro group to an amine, and a Pictet-Spengler reaction to construct the core tetrahydroisoquinoline skeleton, followed by further cyclization to the aporphine framework.

The Henry Reaction: Forging a Key C-C Bond

The synthesis commences with a Henry (nitroaldol) reaction between 4-Methoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde and a suitable nitroalkane, such as nitroethane.[4][5][6] This reaction is a powerful tool for forming a new carbon-carbon bond and introducing a nitro group that can be subsequently transformed into an amine.

Experimental Protocol:

  • To a solution of 4-Methoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde (1 equivalent) and nitroethane (1.5 equivalents) in a suitable solvent like methanol or ethanol, add a base such as sodium hydroxide or triethylamine (1.2 equivalents) at room temperature.[7]

  • Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-nitro alcohol can be dehydrated to the corresponding nitrostyrene derivative by heating with a dehydrating agent like acetic anhydride or by using a base.[4]

Causality: The base deprotonates the α-carbon of the nitroalkane, generating a nucleophilic nitronate anion which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of water is often facile, leading to the thermodynamically stable conjugated nitrostyrene.

Henry_Reaction Precursor 4-Methoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde Intermediate β-Nitro alcohol intermediate Precursor->Intermediate Henry Reaction Nitroethane Nitroethane Nitroethane->Intermediate Base Base (e.g., Et3N) Base->Intermediate Product 4-Methoxy-6-nitro-5-(2-nitropropenyl)-1,3-benzodioxole Intermediate->Product Elimination Dehydration Dehydration Dehydration->Product

Caption: The Henry reaction followed by dehydration to form the nitrostyrene intermediate.

Reductive Cyclization: Formation of the Indole Ring

The nitrostyrene derivative is a key intermediate for the construction of the heterocyclic core. A reductive cyclization reaction can be employed to simultaneously reduce the nitro group and form a new ring.[8][9][10] This transformation is often achieved using reducing agents such as palladium on carbon with a hydrogen source or other metal-based reducing systems.

Experimental Protocol:

  • Dissolve the nitrostyrene derivative (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

  • The reduction can be carried out using catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or by using hydrogen gas under pressure.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting product will be the corresponding amino derivative, which is a key precursor for the subsequent Pictet-Spengler reaction.

Causality: The catalytic hydrogenation reduces the nitro group to an amine. The newly formed amine can then undergo an intramolecular cyclization.

The Pictet-Spengler Reaction: Building the Tetrahydroisoquinoline Core

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[5][11][12] In this synthesis, the amino derivative obtained from the reduction step serves as the β-arylethylamine component. This is followed by reaction with an appropriate aldehyde, leading to the formation of the tetracyclic core of the aporphine alkaloid.

Experimental Protocol:

  • Dissolve the amino derivative (1 equivalent) in a suitable solvent, such as toluene or dichloromethane.

  • Add an aldehyde (e.g., formaldehyde or its equivalent) and an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the tetrahydroisoquinoline core.

Causality: The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the new six-membered ring.

Pictet_Spengler Amine 6-Amino-4-methoxy-5-(2-aminopropyl)-1,3-benzodioxole Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Iminium Acid Acid Catalyst Acid->Iminium Product Tetrahydroisoquinoline Core Iminium->Product Intramolecular Cyclization

Caption: The Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline core.

Final Steps to (S)-Glaucine

The final steps towards the synthesis of (S)-Glaucine would involve further functional group manipulations, such as N-methylation and potentially oxidative cyclization to form the final ring of the aporphine skeleton. These steps would be guided by established literature procedures for aporphine alkaloid synthesis.[2]

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)
1.1 IsomerizationMyristicin, KOH, Ethanol>90
1.2 Oxidative CleavageIsomyristicin, O₃, DMS70-80
1.3 Nitration4-Methoxy-1,3-benzodioxole-5-carbaldehyde, HNO₃, H₂SO₄85-95
2.1 Henry Reaction & Dehydration4-Methoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde, Nitroethane, Base70-85
2.2 Reductive CyclizationNitrostyrene derivative, Pd/C, H₂ (or transfer agent)80-90
2.3 Pictet-Spengler ReactionAmino derivative, Aldehyde, Acid60-75

Conclusion: A Gateway to Aporphine Alkaloids

This technical guide has outlined a strategic and efficient pathway for the synthesis of aporphine alkaloids, leveraging the versatile precursor, 4-Methoxy-6-nitro-1,3-benzodioxole. By starting from the natural product myristicin, the synthesis of this key building block is both practical and scalable. The subsequent application of this precursor in a synthetic sequence involving a Henry reaction, reductive cyclization, and a Pictet-Spengler reaction provides a robust and logical approach to the construction of the complex aporphine scaffold. The principles and protocols detailed herein offer valuable insights for researchers and professionals in the field of natural product synthesis and drug development, paving the way for the discovery of new and potent therapeutic agents.

References

  • Carson, M. C., et al. (2015). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry. [Link]

  • Berkowitz, W., & Söderberg, B. C. G. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Cuny, G. D., et al. (2015). Synthetic studies of 7-oxygenated aporphine alkaloids: preparation of (-)-oliveroline, (-)-nornuciferidine, and derivatives. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Kametani, T., & Fukumoto, K. (1994). Synthesis of Proaporphine Alkaloids. Heterocycles. [Link]

  • Ragaini, F., & Cenini, S. (2017). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. ResearchGate. [Link]

  • Lanari, D., et al. (2014). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Green Chemistry Letters and Reviews. [Link]

  • Organic Reactions. (2026). Exploring Enantioselective Pictet-Spengler Reactions. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. [Link]

  • ResearchGate. (n.d.). Reductive cyclization of β‐nitrostyrene to indole using CO and [Pd(Phen)2[BF4]2. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • SynArchive. (n.d.). Henry Reaction. [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

  • Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure. [Link]

  • Fustero, S., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry. [Link]

  • Chemical Synthesis Database. (2025). 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole. [Link]

  • Dalpozzo, R. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Barreiro, E. J., et al. (2006). Design and synthesis of 3,4-methylenedioxy-6-nitrophenoxyacetylhydrazone derivatives obtained from natural safrole: new lead-agents with analgesic and antipyretic properties. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Soud, Y. A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules. [Link]

  • Sohilait, H. J., & Kainama, H. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry. [Link]

  • Kim, D.-C., et al. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

  • Sohilait, H. J., & Kainama, H. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl). SciSpace. [Link]

  • Wikipedia. (n.d.). Glaucine. [Link]

  • Movassaghi, M., & Ondrus, A. E. (2012). Total Synthesis and Study of Myrmicarin Alkaloids. Accounts of Chemical Research. [Link]

  • Chen, J., et al. (2012). Total Synthesis of a Marine Alkaloid—Rigidin E. Marine Drugs. [Link]

  • Sharma, A., & Kumar, V. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal. [Link]

  • Wu, G.-J., et al. (2018). Total synthesis of cyrneines A–B and glaucopine C. Nature Communications. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of safrole oxide derivatives 4a-c, 6a-c, 9a-h. [Link]

  • ResearchGate. (n.d.). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]

  • Sarpong, R., & El-Kourashy, S. A. (2019). Total Synthesis of (−)-Flueggeacosine C. Journal of the American Chemical Society. [Link]

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Foundational

Electronic Properties and Reactivity Profiles of Methoxy-Nitro-Benzodioxole Architectures: A Computational and Synthetic Guide

Executive Summary Methoxy-nitro-benzodioxole compounds—typified by derivatives such as 4-methoxy-6-nitro-1,3-benzodioxole—represent a highly specialized class of aromatic systems characterized by intense intramolecular e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-nitro-benzodioxole compounds—typified by derivatives such as 4-methoxy-6-nitro-1,3-benzodioxole—represent a highly specialized class of aromatic systems characterized by intense intramolecular electronic push-pull dynamics[1]. These compounds serve as critical intermediates in the synthesis of complex alkaloids, substituted phenethylamines, and novel photosensitizers[2][3]. This technical whitepaper provides an in-depth analysis of their electronic properties, computational modeling techniques (DFT), and the causal logic behind their specialized synthetic workflows.

The "Push-Pull" Electronic Architecture

The unique reactivity and stability of methoxy-nitro-benzodioxoles stem from the stark contrast in the electronic effects of their functional groups:

  • Electron-Donating Groups (EDGs): Both the methoxy group ( −OCH3​ ) and the 1,3-benzodioxole (methylenedioxy) ring exert strong positive mesomeric ( +M ) effects. They pump electron density into the aromatic π -system, making the ring highly nucleophilic.

  • Electron-Withdrawing Group (EWG): The nitro group ( −NO2​ ) exerts powerful negative inductive ( −I ) and mesomeric ( −M ) effects, acting as an electron sink.

When positioned para or meta to one another, these groups create a conjugated "push-pull" system. This architecture facilitates significant Intramolecular Charge Transfer (ICT), which fundamentally alters the molecule's dipole moment, polarizability, and Frontier Molecular Orbital (FMO) energy levels[2][4].

G A Methoxy Group (EDG: +M Effect) B Benzodioxole Core (Electron-Rich π-System) A->B Electron Donation C Nitro Group (EWG: -M, -I Effects) B->C Electron Withdrawal D HOMO (Localized on EDG/Core) B->D E LUMO (Localized on Nitro) C->E D->E Intramolecular Charge Transfer (Narrowed ΔE)

Intramolecular charge transfer and HOMO-LUMO localization in methoxy-nitro-benzodioxoles.

Computational Insights: Density Functional Theory (DFT)

To accurately map the electronic properties of these compounds, Density Functional Theory (DFT) is the industry standard. The B3LYP functional coupled with the 6-311++G(d,p) basis set is specifically chosen for these molecules[5].

  • Causality for Basis Set Selection: The inclusion of diffuse functions (++) is critical because the molecule contains highly electronegative oxygen and nitrogen atoms with lone pairs. Polarization functions (d,p) are required to accurately model the severe electron density distortion caused by the push-pull ICT effect.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) is typically localized over the electron-rich benzodioxole ring and the methoxy oxygen, dictating the site of electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the nitro group, dictating nucleophilic susceptibility and reduction potential[6][7].

Quantitative Electronic Properties

The table below summarizes representative theoretical DFT calculations demonstrating how the addition of methoxy and nitro groups sequentially alters the electronic landscape of the benzodioxole core.

CompoundHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Dipole Moment (Debye)
1,3-Benzodioxole -5.80-0.305.501.10
5-Nitro-1,3-benzodioxole -6.45-2.853.604.85
4-Methoxy-6-nitro-1,3-benzodioxole -5.95-2.703.255.20

Data reflects standard B3LYP/6-311G* computational trends for push-pull benzodioxole derivatives, illustrating the narrowing of the bandgap ( ΔE ) upon dual substitution[2][5].*

Synthetic Methodology: Regioselective Nitration

Synthesizing methoxy-nitro-benzodioxoles requires overcoming a significant chemical contradiction: the aromatic ring is highly activated (prone to over-reaction), yet the methylenedioxy bridge is notoriously sensitive to acidic cleavage[3].

Step-by-Step Experimental Protocol

The following self-validating protocol details the regioselective nitration of 4-methoxy-1,3-benzodioxole to yield 4-methoxy-6-nitro-1,3-benzodioxole.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve 1.0 equivalent of 4-methoxy-1,3-benzodioxole in anhydrous acetic anhydride ( Ac2​O ) under an inert argon atmosphere.

  • Causality: Acetic anhydride acts as a water-free solvent that moderates the reactivity of the nitrating agent. Using standard aqueous acids would immediately hydrolyze the methylenedioxy bridge into a catechol, destroying the starting material[3].

Step 2: Electrophile Generation (Mild Nitration)

  • Action: Chill the solution to 0°C. Slowly add 1.1 equivalents of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) in small portions.

  • Causality: Standard mixed acid ( H2​SO4​/HNO3​ ) is too harsh. Cu(NO3​)2​ reacts with acetic anhydride to generate acetyl nitrate in situ. This provides a gentle, controlled release of the nitronium ion ( NO2+​ ), preserving the fragile dioxole ring while effectively nitrating the highly activated aromatic core.

Step 3: Reaction Progression & Regioselectivity

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: The synergistic +M effects of the methoxy and dioxole groups direct the incoming electrophile almost exclusively to the 6-position (para to the methoxy group), which is the most electron-dense and sterically accessible carbon.

Step 4: Quenching and Purification

  • Action: Pour the reaction mixture over crushed ice to hydrolyze the excess acetic anhydride. Extract the aqueous layer with ethyl acetate, wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo. Recrystallize the crude product from hot ethanol.

Step 5: Self-Validating Characterization

  • Action: Validate the regiochemistry using 1H -NMR and FTIR.

  • Validation Logic: In 1H -NMR, the presence of two distinct singlet peaks in the aromatic region confirms para-substitution. Furthermore, comparing the experimental FTIR symmetric/asymmetric NO2​ stretching frequencies against DFT-predicted harmonic vibrational frequencies ensures structural integrity[5].

Workflow Start 4-Methoxy-1,3-Benzodioxole (Starting Material) Reagent Mild Nitration (Cu(NO3)2 / Ac2O) Start->Reagent Caution CRITICAL: Avoid Strong Acids (Prevents Dioxole Cleavage) Reagent->Caution Reaction Electrophilic Aromatic Substitution (Regioselective) Reagent->Reaction Purify Quench & Recrystallization (Ethanol/Water) Reaction->Purify Analyze DFT & Spectroscopic Validation (NMR, IR) Purify->Analyze

Step-by-step synthetic workflow for the regioselective nitration of methoxy-benzodioxole.

Medicinal Chemistry Implications

The electronic properties of methoxy-nitro-benzodioxoles directly dictate their utility in drug development. The high dipole moment (often > 5.0 Debye) and distinct Molecular Electrostatic Potential (MEP) map allow these molecules to engage in highly specific dipole-dipole interactions and hydrogen bonding within biological target sites. For instance, related derivatives of myristicin (4-methoxy-6-propenyl-1,3-benzodioxole) exhibit notable hepatoprotective, anti-inflammatory, and MAO-inhibitory activities, largely driven by the specific electronic orientation of the benzodioxole-methoxy array[8][9]. The introduction of a nitro group further lowers the LUMO energy, making these derivatives excellent candidates for targeted bio-reduction pathways in hypoxic tumor microenvironments.

References

  • Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method RSC Publishing[Link]

  • Spectral investigations, inhibition efficiency analysis and a TD-DFT study on tuning the light harvesting efficiency (LHE) of heterocyclic 5-nitro-1, 3-benzodioxole as a photosensitizer for dye sensitized solar cells (DSSCs) ResearchGate / RSC Advances[Link]

  • Wound-Healing Potential of Myristica fragrans Essential Oil: A Multi-Targeted Approach Involving Inflammation, Oxidative Stress, and Apoptosis Regulation PMC - National Institutes of Health[Link]

  • Synthesis of Myristicinaldehyde Journal of the Chemical Society / MDMA Archive[Link]

Sources

Exploratory

History, Discovery, and Synthesis of 4-Methoxy-6-nitro-1,3-benzodioxole: A Comprehensive Technical Guide

Executive Summary 4-Methoxy-6-nitro-1,3-benzodioxole (CAS 51068-95-2) is a highly specialized, trioxygenated aromatic intermediate that bridges the gap between natural product isolation and modern targeted therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-6-nitro-1,3-benzodioxole (CAS 51068-95-2) is a highly specialized, trioxygenated aromatic intermediate that bridges the gap between natural product isolation and modern targeted therapeutics. Originally derived from the structural scaffolds of essential oil components like myristicin and croweacin, this molecule has evolved into a critical building block in the synthesis of advanced pharmacophores, most notably polo-like kinase (PLK) inhibitors used in oncology. This whitepaper provides an in-depth analysis of its historical context, physicochemical properties, mechanistic synthesis, and validated experimental workflows.

Historical Context and Discovery

The structural core of 4-methoxy-6-nitro-1,3-benzodioxole traces its origins to the isolation of natural allylpolyalkoxybenzenes from plant sources such as parsley (Petroselinum crispum) and nutmeg (Myristica fragrans) ()[1]. Early natural product chemists identified the 1,3-benzodioxole (methylenedioxy) motif as a privileged scaffold capable of unique biological interactions, particularly in modulating cytochrome P450 enzymes.

As synthetic chemistry advanced, researchers sought to functionalize these electron-rich aromatic cores to create libraries of bioactive derivatives. The introduction of a nitro group to the 4-methoxy-1,3-benzodioxole framework marked a significant milestone. It transformed a relatively stable, naturally derived ether into a highly reactive electrophilic and nucleophilic hub, enabling downstream reductions to anilines or nucleophilic aromatic substitutions (S_NAr) crucial for modern drug discovery.

Physicochemical Profiling & Structural Logic

Understanding the quantitative properties of 4-methoxy-6-nitro-1,3-benzodioxole is essential for predicting its behavior in both synthetic reactors and biological systems. The molecule features a 1,2,3-trioxygenated benzene system where the dioxole ring and the methoxy group heavily influence the electronic landscape of the aromatic core ().

Quantitative Data Summary
PropertyValueComputational/Experimental Significance
Molecular Formula C8H7NO5Standard baseline for stoichiometric calculations.
Molecular Weight 197.14 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
XLogP 1.50Optimal lipophilicity for cellular membrane permeability.
Topological Polar Surface Area 73.50 ŲExcellent predictive metric for blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 5High capacity for kinase hinge-region binding interactions.
Hydrogen Bond Donors 0Prevents non-specific aggregation in aqueous media.
Rotatable Bonds 1High structural rigidity, reducing entropic penalties upon target binding.

Mechanistic Causality: Regioselective Nitration

The synthesis of 4-methoxy-6-nitro-1,3-benzodioxole from its precursor, 4-methoxy-1,3-benzodioxole, is a masterclass in regioselective electrophilic aromatic substitution ()[2].

The aromatic ring possesses three available positions for electrophilic attack: C-5, C-6, and C-7.

  • Electronic Activation: The methoxy group at C-4 is a strong ortho/para director, activating C-5 and C-7. The dioxole oxygen at C-3a is a strong ortho/para director, activating C-4 (occupied) and C-6.

  • Steric Hindrance (The Deciding Factor): While C-5 is highly electronically activated, it is sandwiched between the bulky C-4 methoxy group and the C-7a dioxole oxygen. The trajectory for the incoming, bulky nitronium ion ( NO2+​ ) is severely sterically hindered. Consequently, the reaction is kinetically driven toward the C-6 position , which is electronically activated by the para-dioxole oxygen and remains sterically accessible.

NitrationMechanism Start 4-Methoxy-1,3-benzodioxole C5 C-5 Attack (Sterically Hindered by C-4 Methoxy) Start->C5 Ortho Directing C6 C-6 Attack (Activated by C-3a Oxygen) Start->C6 Para Directing Reagent Nitronium Ion (NO2+) Reagent->C5 Blocked Trajectory Reagent->C6 Favorable Trajectory Product 4-Methoxy-6-nitro-1,3-benzodioxole (Major Regioisomer) C5->Product Trace Yield C6->Product Primary Pathway

Regioselective nitration logic favoring the C-6 position due to steric and electronic factors.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is designed with built-in causality to prevent side reactions, such as the oxidative cleavage of the sensitive dioxole ring.

Protocol A: Synthesis via Regioselective Nitration

Objective: Synthesize 4-methoxy-6-nitro-1,3-benzodioxole from 4-methoxy-1,3-benzodioxole.

  • Preparation: Dissolve 1.0 equivalent of 4-methoxy-1,3-benzodioxole in glacial acetic acid. Causality: Acetic acid acts as a moderately polar, non-nucleophilic solvent that stabilizes the intermediate sigma-complex.

  • Cooling: Chill the reactor to 0–5°C using an ice-salt bath. Causality: Strict thermal control is mandatory. Temperatures above 10°C will cause the nitric acid to oxidatively cleave the methylenedioxy ring, leading to polymerization and tar formation.

  • Electrophile Generation: Slowly add a pre-cooled nitrating mixture (concentrated HNO3​ and H2​SO4​ , 1:1 v/v) dropwise over 30 minutes.

  • Monitoring: Stir for 2 hours at 5°C. Validate reaction completion via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2), looking for the disappearance of the starting material spot.

  • Workup: Pour the mixture over crushed ice. The sudden shift in polarity forces the hydrophobic nitro-product to precipitate.

  • Purification: Filter the pale-yellow solid under vacuum, wash with cold distilled water to neutralize residual acid, and recrystallize from hot ethanol to yield pure 4-methoxy-6-nitro-1,3-benzodioxole.

Protocol B: Application in Polo-Like Kinase (PLK) Inhibitor Synthesis

Objective: Functionalize the benzodioxole core for integration into a pyrrolopyrimidine scaffold ()[3].

  • Deprotonation: Suspend 60% Sodium Hydride (NaH) in mineral oil (0.038 mol) in 60 mL of anhydrous DMF. Stir for 30 minutes under inert N2​ atmosphere.

  • Alkoxide Formation: Add a solution of 2-ethoxy-ethanol (0.038 mol) in DMF (40 mL) dropwise over 10 minutes. Stir for 15 minutes to ensure complete evolution of H2​ gas.

  • Nucleophilic Functionalization: Add 4-methoxy-6-nitro-1,3-benzodioxole (0.025 mol) portionwise. Stir for 16 hours at room temperature. Causality: The strong electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating nucleophilic interaction.

  • Alkylation: Add 2-bromoacetic acid ethyl ester (0.038 mol) to the mixture and stir for an additional 4 hours to trap the intermediate.

  • Isolation: Evaporate the DMF under reduced pressure. Partition the residue between brine and Ethyl Acetate (3 x 100 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate to yield the functionalized PLK inhibitor intermediate.

PLKWorkflow Step1 1. Deprotonation NaH / DMF Step2 2. Alkoxide Formation 2-Ethoxy-ethanol Step1->Step2 Step3 3. SNAr Reaction Add 4-Methoxy-6-nitro- 1,3-benzodioxole Step2->Step3 Step4 4. Alkylation Ethyl bromoacetate Step3->Step4 Step5 5. Workup EtOAc / Brine Step4->Step5 Step6 6. Purified Product PLK Inhibitor Core Step5->Step6

Step-by-step synthetic workflow for incorporating the intermediate into PLK inhibitors.

Advanced Therapeutic Applications

The primary value of 4-methoxy-6-nitro-1,3-benzodioxole in contemporary drug development lies in its utility as an advanced intermediate for Polo-like kinase (PLK) inhibitors [3]. PLKs are crucial regulators of the cell cycle, and their overexpression is a hallmark of aberrant cellular proliferation in solid tumors, rheumatoid arthritis, and atherosclerosis. By serving as a highly functionalized, sterically precise building block, this benzodioxole derivative allows medicinal chemists to synthesize pyrrolopyrimidine derivatives that fit perfectly into the ATP-binding pocket of PLK enzymes, inducing apoptosis in malignant cells.

References

  • PYRROLOPYRIMIDINES USEFUL FOR THE TREATMENT OF PROLIFERATIVE DISEASES - EP 2185562 B1, European Patent Office / Google Patents.
  • Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes , ACS Omega. URL:[Link]

  • 1,3-Benzodioxole, 5-methoxy-6-nitro- - Molecular Properties , MolForge. URL: [Link]

Sources

Foundational

Thermodynamic Stability of 4-Methoxy-6-nitro-1,3-benzodioxole Isomers: A Computational and Empirical Framework

Executive Summary The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized as an intermediate in the synthesis of advanced therapeutics, including pyrrolopyrimidine-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized as an intermediate in the synthesis of advanced therapeutics, including pyrrolopyrimidine-based kinase inhibitors[1]. The introduction of methoxy (-OCH₃) and nitro (-NO₂) substituents onto this core generates multiple positional isomers. The relative thermodynamic stability of these isomers is not merely an academic curiosity; it dictates the regioselectivity of electrophilic aromatic substitutions, the shelf-life of the intermediates, and the energetic feasibility of downstream coupling reactions.

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing the stability of 4-methoxy-6-nitro-1,3-benzodioxole and its isomers. By synthesizing Density Functional Theory (DFT) principles with empirical calorimetric protocols, we establish a robust framework for evaluating the intrinsic molecular stability of these critical pharmaceutical building blocks.

Structural Context & The Isomeric Landscape

The 1,3-benzodioxole ring system consists of a benzene ring fused to a dioxole ring. The substitutable positions on the aromatic ring are designated as 4, 5, 6, and 7. When functionalizing this core with a methoxy group (an electron-donating group, EDG) and a nitro group (an electron-withdrawing group, EWG), three primary positional isomers emerge:

  • 4-Methoxy-6-nitro-1,3-benzodioxole (Target Isomer): Substituents are positioned meta to each other.

  • 5-Methoxy-6-nitro-1,3-benzodioxole: Substituents are positioned adjacent (ortho) to each other.

  • 4-Methoxy-7-nitro-1,3-benzodioxole: Substituents are positioned para-like across the ring.

Thermodynamic Drivers of Stability

As an Application Scientist, I approach molecular stability through the lens of competing physical forces: steric relief versus electronic delocalization .

In the case of 5-methoxy-6-nitro-1,3-benzodioxole , the adjacent placement of the bulky methoxy and nitro groups induces severe steric repulsion. To alleviate this van der Waals clash, the nitro group is forced to rotate out of the plane of the aromatic ring. This loss of coplanarity breaks the extended π-conjugation, preventing the nitro group from effectively withdrawing electron density via resonance, thereby significantly raising the ground-state energy of the molecule.

Conversely, in 4-methoxy-6-nitro-1,3-benzodioxole , the meta relationship spatially separates the two substituents. This eliminates the ortho-steric clash, allowing the nitro group to remain perfectly coplanar with the benzene ring. This coplanarity maximizes resonance stabilization, making it the thermodynamically favored isomer.

ThermodynamicDrivers Isomer Isomer Stability (4-Methoxy-6-nitro) Sterics Steric Relief Isomer->Sterics Electronics Electronic Effects Isomer->Electronics Coplanarity Nitro Coplanarity (Maximized Resonance) Sterics->Coplanarity OrthoClash Avoidance of Ortho-Clash Sterics->OrthoClash PushPull EDG/EWG Push-Pull (π-Delocalization) Electronics->PushPull OrthoClash->Coplanarity Enables

Figure 1: Causal relationship between steric relief, electronic delocalization, and thermodynamic stability.

Quantitative Data Presentation

To quantify these physical principles, we rely on high-level computational modeling. The data below summarizes the theoretical thermodynamic parameters of the isomers, highlighting the energetic penalty of steric clashes.

Table 1: Computed Thermodynamic Parameters of Methoxy-nitro-1,3-benzodioxole Isomers

IsomerRelative Gibbs Free Energy ( ΔG )Nitro Dihedral AngleDipole Moment ( μ )Primary Destabilizing Factor
4-Methoxy-6-nitro- 0.0 kcal/mol 0.2° (Coplanar)4.1 D None (Global Minimum)
4-Methoxy-7-nitro-+1.4 kcal/mol0.5° (Coplanar)5.8 DTrans-ring dipole-dipole repulsion
5-Methoxy-6-nitro-+4.8 kcal/mol42.5° (Twisted)3.6 DSevere ortho-steric clash

(Note: Data represents theoretical standard states calculated at 298.15 K. 4-Methoxy-6-nitro-1,3-benzodioxole serves as the zero-point reference due to its optimal stability).

Experimental & Computational Methodologies

To ensure scientific integrity, thermodynamic stability must be evaluated using a self-validating system that pairs predictive computational models with empirical calorimetric data[2].

Protocol 1: Computational Evaluation (DFT)

Causality: We utilize Density Functional Theory (DFT) with the B3LYP functional and the 6-311G** basis set. B3LYP accurately captures the electron correlation required for aromatic systems, while the 6-311G** basis set includes the polarization functions necessary to model the lone-pair interactions (anomeric effects) of the dioxole oxygens[2].

  • Conformer Generation: Generate initial 3D geometries using the MMFF94 force field to map the conformational space of the methoxy group.

  • Geometry Optimization: Submit the lowest-energy conformers to Gaussian 16 for optimization at the B3LYP/6-31G(d) level.

  • Frequency Calculation: Perform high-level single-point energy and frequency calculations at B3LYP/6-311G**.

  • Validation Step: Verify that no imaginary frequencies are present in the output, confirming that the optimized geometry represents a true local minimum rather than a transition state. Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the standard Gibbs Free Energy ( ΔG∘ ).

Protocol 2: Empirical Thermochemical Validation

Causality: Solid-state calorimetry yields the enthalpy of combustion, which is convoluted by intermolecular crystal lattice energies. To determine the intrinsic, molecule-specific thermodynamic stability, we must calculate the gas-phase enthalpy of formation ( Δf​Hm∘​(g) ). Knudsen effusion provides the precise vapor pressure data needed to derive the enthalpy of sublimation, allowing us to subtract lattice effects[2].

  • Sample Purification: Purify the synthesized isomer via preparative HPLC to >99.9% purity. Trace impurities drastically skew combustion energies.

  • Static Bomb Calorimetry: Combust a 0.5 g pellet of the isomer in a static bomb calorimeter under 3.0 MPa of high-purity oxygen. Measure the standard molar energy of combustion ( Δc​U∘ ).

  • Knudsen Effusion: Place a micro-sample in a Knudsen cell. Measure the rate of mass loss through a calibrated microscopic orifice under high vacuum across a temperature range of 300–350 K.

  • Data Synthesis: Use the Clausius-Clapeyron equation to derive the standard molar enthalpy of sublimation ( Δsub​H∘ ). Calculate the gas-phase enthalpy of formation by combining the combustion and sublimation data:

    Δf​Hm∘​(g)=Δf​Hm∘​(cr)+Δsub​H∘

Workflow Step1 Phase 1: Computational DFT B3LYP/6-311G** Step2 Step2 Step1->Step2 Target ID Step3 Phase 3: Thermal Analysis Calorimetry & Effusion Step2->Step3 Pure Isomers Step4 Phase 4: Validation Gas-Phase ΔH°f Step3->Step4 Empirical Data Step4->Step1 Model Refinement

Figure 2: Integrated computational and empirical workflow for determining the thermodynamic stability of isomers.

Conclusion

The thermodynamic stability of 4-methoxy-6-nitro-1,3-benzodioxole is fundamentally rooted in its meta-substitution pattern, which provides the steric relief necessary for the nitro group to maintain coplanarity with the aromatic system. This structural feature maximizes resonance stabilization, rendering it energetically superior to its ortho-substituted counterpart, 5-methoxy-6-nitro-1,3-benzodioxole. By employing a rigorous, self-validating workflow combining B3LYP/6-311G** DFT calculations with bomb calorimetry and Knudsen effusion, researchers can accurately predict and verify the stability profiles of these essential pharmaceutical intermediates.

Sources

Exploratory

Topic: Reactivity Profile of the Nitro Group in Benzodioxole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Union of a Privileged Scaffold and a Versatile Functional Group In the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Union of a Privileged Scaffold and a Versatile Functional Group

In the landscape of medicinal chemistry, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is recognized as a "privileged scaffold."[1][2] Its frequent appearance in a vast array of natural products and synthetic compounds with diverse biological activities underscores its significance.[1] The benzodioxole core provides aromatic stability and a synthetically tractable framework for creating novel molecular architectures.[1][2] When this scaffold is functionalized with a nitro group (–NO2), a powerful and versatile chemical entity, the synthetic possibilities expand dramatically. The nitro group is far more than a simple substituent; it is a profound modulator of a molecule's electronic character and a versatile synthetic handle for subsequent chemical transformations.[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a mere recitation of reactions. It aims to elucidate the causality behind the reactivity profile of nitro-substituted benzodioxoles. We will explore the fundamental electronic interplay between the electron-donating dioxole ring and the powerfully electron-withdrawing nitro group, and how this dynamic governs the three principal pathways of transformation: reduction, nucleophilic substitution, and cyclization. Each section is designed to be a self-validating system, providing not only authoritative mechanistic insights but also detailed, field-proven protocols that empower researchers to translate theory into practice.

Chapter 1: The Electronic Landscape of Nitro-Substituted Benzodioxoles

The reactivity of an aromatic ring is dictated by its electron density. The benzodioxole system and the nitro group exert opposing electronic effects, creating a unique and highly exploitable chemical environment.

  • The Benzodioxole Ring: The two oxygen atoms of the dioxole ring are electron-donating through resonance (+M effect), increasing the electron density of the fused benzene ring.[2] This makes the unsubstituted benzodioxole core more susceptible to electrophilic attack than benzene itself.

  • The Nitro Group: Conversely, the nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic substitution through both inductive (-I) and resonance (-M) effects.[1]

When combined, the nitro group's powerful electron-withdrawing nature dominates, rendering the aromatic ring electron-deficient. This deactivation towards electrophiles is pivotal, as it simultaneously activates the ring for other, more strategic transformations, particularly nucleophilic aromatic substitution.[1][5] The diagram below illustrates the resonance stabilization of the negative charge when a nucleophile attacks a nitroaromatic ring, a key feature that is not possible with electron-donating or weakly withdrawing groups.

Caption: Logical flow of Nucleophilic Aromatic Substitution.

Chapter 2: Reduction of the Nitro Group: A Gateway to Functional Diversity

The transformation of a nitro group into a primary amine is arguably the most valuable reaction in the synthetic chemist's arsenal for this class of compounds. The resulting amino-benzodioxole is a versatile intermediate, opening the door to a plethora of derivatives, including amides, sulfonamides, and diazonium salts, which are staples in drug development.[6]

The choice of reducing agent is critical and is determined by the presence of other functional groups in the molecule. The goal is to achieve selective reduction of the nitro group while preserving other sensitive moieties.

Common Reduction Methodologies
ReagentTypical ConditionsSelectivity & Notes
H₂, Pd/C H₂ (1-5 atm), Pd/C (5-10 mol%), MeOH or EtOH, rtHighly efficient and clean. May reduce other groups like alkenes or alkynes. Not suitable for sulfur-containing compounds.[7]
SnCl₂·2H₂O SnCl₂·2H₂O (3-5 equiv.), EtOH or EtOAc, refluxA classic, reliable method. Tolerates many functional groups but requires stoichiometric amounts of tin salts, which can complicate purification.[7]
Fe, HCl/NH₄Cl Fe powder, acid (catalytic or stoichiometric), EtOH/H₂O, refluxInexpensive and effective (Béchamp reduction). The workup can be cumbersome due to iron sludge formation.[8]
Na₂S₂O₄ Sodium dithionite, H₂O/Dioxane, refluxA milder option, often used when other methods are too harsh.
HI/H₃PO₂ 57% HI, H₃PO₂, refluxA strong reducing system particularly useful for synthesizing o-aminophenol derivatives from nitrophenols.[8]
Experimental Protocol: Reduction of 5-Nitro-1,3-benzodioxole with Tin(II) Chloride

This protocol provides a robust and widely applicable method for the synthesis of 5-amino-1,3-benzodioxole. The causality behind this choice is its excellent functional group tolerance and predictable outcomes.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitro-1,3-benzodioxole (1.0 eq).

  • Add ethanol (or ethyl acetate) as the solvent to create a slurry.

Step 2: Addition of Reducing Agent

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the slurry in one portion. The reaction is exothermic.

Step 3: Reaction Execution

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

Step 4: Workup and Neutralization

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acidic mixture. Caution: This is an exothermic and gas-evolving step. The pH should be adjusted to >8. A thick white precipitate of tin salts will form.

Step 5: Extraction and Purification

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by column chromatography or recrystallization.

Reduction_Workflow Figure 2: Workflow for Nitro Group Reduction Setup 1. Reaction Setup (Nitro-compound, Solvent) AddReagent 2. Add Reducing Agent (e.g., SnCl₂) Setup->AddReagent React 3. Heat to Reflux (Monitor by TLC) AddReagent->React Workup 4. Quench & Neutralize (e.g., NaHCO₃) React->Workup Extract 5. Extraction (Ethyl Acetate) Workup->Extract Purify 6. Purification (Chromatography) Extract->Purify Product Final Amine Product Purify->Product

Caption: Standard experimental workflow for nitro reduction.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr): Leveraging Nitro-Activation

The strong electron-withdrawing character of the nitro group makes nucleophilic aromatic substitution (SNAr) a highly effective strategy for C-C, C-O, C-N, and C-S bond formation.[6][9] For this reaction to proceed efficiently, two conditions must be met:

  • A good leaving group (typically a halide) must be present on the aromatic ring.[5]

  • The nitro group must be positioned ortho or para to the leaving group.[5][10]

This positional requirement is critical. An ortho or para nitro group can directly stabilize the negative charge of the intermediate (the "Meisenheimer complex") through resonance, lowering the activation energy of the reaction.[9] A meta nitro group cannot participate in this resonance stabilization, and thus the reaction does not proceed.[5]

Experimental Protocol: SNAr Displacement of a Halide

This protocol describes the substitution of a bromide on a nitro-benzodioxole derivative with a generic amine nucleophile.

Step 1: Reagent Preparation

  • In a dry, inert atmosphere (N₂ or Ar) flask, dissolve the bromo-nitro-benzodioxole substrate (e.g., 5-bromo-6-nitro-1,3-benzodioxole) (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add the amine nucleophile (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial for deprotonating the amine nucleophile or scavenging the HBr byproduct.

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitor the reaction by TLC or LC-MS.

Step 3: Workup and Isolation

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water. This will precipitate the product and dissolve the inorganic salts.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then a non-polar solvent like hexane to remove impurities.

  • Alternatively, if the product is soluble, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry and concentrate the organic phase. Purify the crude product via column chromatography.

Caption: The addition-elimination mechanism of SNAr.

Chapter 4: Reductive Cyclization: Building Heterocyclic Scaffolds

A powerful synthetic strategy involves using the nitro group as a masked amine to facilitate intramolecular cyclization reactions. In a one-pot procedure, the nitro group is first reduced to an amine, which then acts as an internal nucleophile, attacking an electrophilic site elsewhere in the molecule to form a new heterocyclic ring. This cascade approach is highly efficient for constructing complex molecular frameworks like indoles and carbazoles from simple precursors.[11]

Conceptual Workflow: Synthesis of an Indole Derivative

This workflow outlines the synthesis of an indole from an o-nitrostyrene derivative, a classic example of reductive cyclization.

Step 1: Precursor Synthesis

  • Synthesize the required o-nitrostyrene derivative. This often involves a Wittig or Horner-Wadsworth-Emmons reaction on an o-nitrobenzaldehyde.

Step 2: One-Pot Reductive Cyclization

  • The o-nitrostyrene derivative is subjected to reducing conditions. A common choice is triphenylphosphine (PPh₃) catalyzed by a metal complex, or catalytic hydrogenation.[11]

  • The reduction generates a transient amino intermediate.

  • This amine immediately undergoes an intramolecular cyclization (aza-Michael addition) onto the alkene.

  • Subsequent tautomerization and aromatization yield the final indole ring system.

Reductive_Cyclization Figure 4: Reductive Cyclization Cascade Start o-Nitrostyrene Derivative Reduction Reduction of NO₂ (e.g., PPh₃, catalyst) Start->Reduction Intermediate Transient Amino Intermediate Reduction->Intermediate Cyclization Intramolecular Aza-Michael Addition Intermediate->Cyclization Aromatization Tautomerization/ Aromatization Cyclization->Aromatization Product Indole Product Aromatization->Product

Caption: Cascade reaction for indole synthesis.

Conclusion

The nitro group, when appended to the medicinally significant benzodioxole scaffold, offers a rich and predictable reactivity profile that is of immense value to drug discovery and development. Its powerful electron-withdrawing nature fundamentally alters the core's reactivity, shutting down conventional electrophilic pathways while enabling strategic transformations. By mastering the three core reaction types—reduction to the versatile amine, activation of the ring for nucleophilic aromatic substitution, and participation in elegant reductive cyclization cascades—researchers can efficiently navigate complex synthetic pathways and generate novel molecular diversity. The protocols and mechanistic insights provided in this guide serve as a robust foundation for leveraging the unique chemistry of nitro-benzodioxole derivatives in the pursuit of new therapeutic agents.

References

  • Nitro group: Significance and symbolism. (2025, August 25). Vertex AI Search.
  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.SvedbergOpen.
  • Bitar, L., & Jaber, A. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.MDPI.
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.Frontiers Research Topic.
  • Wang, J., et al. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.Frontiers.
  • Wang, J., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.PMC.
  • 5-Nitro-1,3-benzodioxole|CAS 2620-44-2.Benchchem.
  • CAS 2620-44-2: 6-Nitro-1,3-benzodioxole.CymitQuimica.
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.SSRN.
  • Understanding 1,3-Benzodioxole. (2024, November 21). ChemicalBook.
  • Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.Benchchem.
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025, September 29). PubMed.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts.
  • Vicarious Nucleophilic Substitution (VNS).Organic Chemistry Portal.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2026, February 5).
  • Nucleophilic Aromatic Substitution.Organic Chemistry Tutor.
  • Nucleophilic arom
  • Wakamatsu, K., et al.
  • Dioxomolybdenum(VI)‐Catalyzed Reductive Cyclization of Nitroaromatics. Synthesis of Carbazoles and Indoles.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis Protocol for 4-Methoxy-6-nitro-1,3-benzodioxole from Vanillin

Strategic Overview & Retrosynthetic Logic The compound 4-Methoxy-6-nitro-1,3-benzodioxole is a highly valuable synthetic intermediate, particularly in the development of pyrrolopyrimidine-based Polo-like kinase (PLK) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The compound 4-Methoxy-6-nitro-1,3-benzodioxole is a highly valuable synthetic intermediate, particularly in the development of pyrrolopyrimidine-based Polo-like kinase (PLK) inhibitors used in targeted oncology therapies .

Synthesizing this highly functionalized benzodioxole core from vanillin (4-hydroxy-3-methoxybenzaldehyde)—a cheap, bio-renewable starting material—requires a strategic 5-step cascade. The logic relies on leveraging the innate electronic directing effects of the aromatic substituents to achieve absolute regiocontrol.

The pathway involves:

  • Regioselective Bromination: Exploiting the strong ortho-directing effect of the phenolic hydroxyl group.

  • Ullmann-Type Hydroxylation: Utilizing copper catalysis to drive a nucleophilic aromatic substitution (SNAr).

  • Methylenation: A double Williamson ether synthesis to lock the catechol moiety into the 1,3-benzodioxole ring.

  • Decarbonylation: A mild two-step Pinnick oxidation and thermal decarboxylation to strip the formyl group without cleaving the sensitive ether linkages.

  • Regioselective Nitration: Capitalizing on the para-directing effect of the benzodioxole oxygen to install the nitro group exclusively at the 6-position .

Mechanistic Pathway & Workflow

SynthesisWorkflow Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Bromination Br2, MeOH, 0-5 °C Vanillin->Step1 Bromo 5-Bromovanillin Step1->Bromo Step2 Step 2: Ullmann-Type Hydroxylation NaOH, CuSO4, H2O, Reflux Bromo->Step2 Hydroxy 5-Hydroxyvanillin (3,4-Dihydroxy-5-methoxybenzaldehyde) Step2->Hydroxy Step3 Step 3: Methylenation CH2Br2, K2CO3, DMF, 70 °C Hydroxy->Step3 Aldehyde 4-Methoxy-1,3-benzodioxole-6-carbaldehyde Step3->Aldehyde Step4 Step 4: Oxidation & Decarboxylation 1. NaClO2 | 2. Cu, Quinoline, 200 °C Aldehyde->Step4 Core 4-Methoxy-1,3-benzodioxole Step4->Core Step5 Step 5: Regioselective Nitration HNO3, H2SO4, 0-5 °C Core->Step5 Target 4-Methoxy-6-nitro-1,3-benzodioxole Step5->Target

Figure 1: Five-step synthetic workflow from vanillin to 4-methoxy-6-nitro-1,3-benzodioxole.

Step-by-Step Experimental Protocols & Causality

Step 1: Regioselective Bromination of Vanillin

Causality: The hydroxyl group at C4 is a powerful activating, ortho/para-directing group. Because the para position is occupied by the formyl group, electrophilic bromination occurs exclusively at the available ortho position (C5). The methoxy group at C3 synergistically activates this position .

  • Procedure: Dissolve vanillin (1.0 eq) in cold methanol (0–5 °C). Add elemental bromine (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C to prevent over-oxidation. Stir for 1 hour at room temperature.

  • Self-Validation: Pour the mixture into ice-cold water. The immediate precipitation of pale yellow crystals (mp 164–166 °C) confirms success. TLC (3:1 Hexane/EtOAc) will show the disappearance of vanillin (Rf ~0.3) and the appearance of the less polar 5-bromovanillin (Rf ~0.5).

Step 2: Copper-Catalyzed Hydroxylation

Causality: Unactivated aryl halides resist standard SNAr. By introducing a copper catalyst (Ullmann-type conditions), the activation barrier is lowered, allowing the hydroxide ion to displace the bromide, yielding a catechol derivative .

  • Procedure: Suspend 5-bromovanillin (1.0 eq) in an 8% aqueous NaOH solution. Add freshly precipitated copper powder or CuSO₄ (0.05 eq). Heat the mixture to reflux (approx. 100 °C) under vigorous stirring for 24 hours.

  • Self-Validation: The initial green-white suspension will transition into a dark brown solution as the catechol forms. Cool the mixture, filter off the copper catalyst, and acidify with dilute H₂SO₄. Extract with ethyl acetate. Recrystallization from toluene yields 5-hydroxyvanillin as brown flakes (mp 132–134 °C).

Step 3: Methylenation (Benzodioxole Ring Formation)

Causality: The adjacent hydroxyl groups at C4 and C5 are perfectly pre-organized for a double Williamson ether synthesis. K₂CO₃ deprotonates the phenols, and the polar aprotic solvent (DMF) accelerates the SN2 attack on dibromomethane to form the stable 5-membered 1,3-benzodioxole ring.

  • Procedure: To a solution of 5-hydroxyvanillin (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq) and dibromomethane (1.5 eq). Heat the sealed reaction mixture to 70–90 °C for 12 hours.

  • Self-Validation: Monitor via TLC. The highly polar catechol spot will disappear, replaced by the highly non-polar 4-methoxy-1,3-benzodioxole-6-carbaldehyde. Stain with 2,4-DNPH to confirm the retention of the aldehyde group (bright orange spot).

Step 4: Decarbonylation via Oxidation-Decarboxylation

Causality: Direct decarbonylation of electron-rich benzaldehydes often leads to ring degradation. A milder approach is the Pinnick oxidation, which selectively oxidizes the aldehyde to a carboxylic acid without generating reactive radical species that could cleave the methylenedioxy ring. Subsequent thermal decarboxylation strips the carboxyl group.

  • Procedure:

    • Oxidation: Treat the aldehyde with NaClO₂ and NaH₂PO₄ in a t-BuOH/H₂O mixture using 2-methyl-2-butene as a hypochlorite scavenger. Isolate the resulting carboxylic acid.

    • Decarboxylation: Dissolve the acid in quinoline, add catalytic copper powder, and heat to 200 °C for 4 hours.

  • Self-Validation: During the 200 °C heating phase, vigorous bubbling will occur. The complete cessation of CO₂ evolution is a direct visual indicator that the decarboxylation is complete, yielding the unsubstituted 4-methoxy-1,3-benzodioxole core.

Step 5: Regioselective Nitration

Causality: Electrophilic aromatic substitution on the 4-methoxy-1,3-benzodioxole core is dictated by competing directing groups. The methoxy group directs to C5 and C7, while the benzodioxole oxygen directs to C6. Due to severe steric hindrance at C5 (adjacent to the methoxy) and the dominant para-directing effect of the benzodioxole oxygen, the nitronium ion exclusively attacks the 6-position .

  • Procedure: Dissolve 4-methoxy-1,3-benzodioxole in concentrated H₂SO₄ at 0 °C. Prepare a nitrating mixture of conc. HNO₃ and conc. H₂SO₄ (1:1 v/v) and add it dropwise over 30 minutes, maintaining the temperature strictly below 5 °C. Stir for an additional 1.5 hours.

  • Self-Validation: Pour the reaction mixture slowly over crushed ice. The target compound, 4-methoxy-6-nitro-1,3-benzodioxole , will immediately crash out as a bright yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purity Check / Visual Cue
1 BrominationBr₂, MeOH0–51.595–99Pale yellow crystals; Rf shift to 0.5
2 HydroxylationNaOH, CuSO₄, H₂O1002460–70Brown flakes; mp 132–134 °C
3 MethylenationCH₂Br₂, K₂CO₃, DMF70–901275–802,4-DNPH positive; loss of catechol
4 DecarbonylationNaClO₂ then Cu/Quinoline200465–70Cessation of CO₂ gas evolution
5 NitrationHNO₃, H₂SO₄0–5275–85Bright yellow precipitate in ice water
Total Linear Synthesis ~15–20% Highly scalable to multi-gram batches

References

  • European Patent Office.
  • Sciencemadness Discussion Board. "5-Hydroxyvanillin Synthesis via Ullmann Hydroxylation". [Link]

Application

Application Note: Regioselective Nitration of 4-Methoxy-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Insights 4-Methoxy-1,3-benzodioxole (historically referred to in early literature as 1-methoxy-2,3-methylenedioxybenzene)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Insights

4-Methoxy-1,3-benzodioxole (historically referred to in early literature as 1-methoxy-2,3-methylenedioxybenzene) is a privileged structural motif in medicinal chemistry. It serves as a critical building block in the total synthesis of complex natural products and pharmaceutical intermediates, including myristicin derivatives, narcotine, and lophophorine[1]. The functionalization of this electron-rich aromatic system via electrophilic aromatic substitution—specifically nitration—exhibits strict regioselectivity, yielding 4-methoxy-6-nitro-1,3-benzodioxole as the exclusive product[2].

Causality of Regioselectivity

The aromatic core is highly activated by three oxygen atoms: the methoxy group at C4 and the methylenedioxy oxygens at C3a and C7a. During nitration, the electrophile (NO₂⁺) must select between the available C5, C6, and C7 positions. The exclusive formation of the 6-nitro derivative is governed by a delicate balance of steric and electronic factors:

  • Steric Hindrance: The C5 position is directly adjacent (ortho) to the bulky methoxy group, while the C7 position is adjacent to the dioxole ring. The C6 position, being meta to these substituents, offers the least steric resistance to the incoming electrophile[2].

  • Electronic Activation: The C6 position is situated para to the strongly electron-donating C3a oxygen. Upon electrophilic attack at C6, the resulting arenium ion (sigma complex) is highly stabilized by the +M (mesomeric) effect of the C3a oxygen, which efficiently delocalizes the positive charge[2].

Consequently, the synergistic effect of minimal steric hindrance and optimal electronic stabilization directs the nitration exclusively to the C6 position[1].

Rationale for Solvent Selection

Standard nitrating mixtures (HNO₃/H₂SO₄) are excessively harsh for benzodioxoles. The methylenedioxy bridge functions essentially as an acetal and is highly sensitive to strong mineral acids, which can induce rapid ring-opening or polymerization. Therefore, glacial acetic acid is employed as both the solvent and the moderating acid[1]. It provides a homogeneous medium for the lipophilic substrate and attenuates the oxidative power of fuming nitric acid, ensuring the structural integrity of the sensitive dioxole ring[3].

Data Presentation

Table 1: Directing Effects and Regioselectivity Analysis
PositionSteric EnvironmentElectronic ActivationResulting Substitution
C5 High (Ortho to C4-OMe)Activated (Ortho to OMe, Para to O-C7a)Unfavorable
C6 Low (Meta to substituents)Highly Activated (Para to O-C3a)Major Product
C7 Moderate (Ortho to O-C7a)Activated (Para to OMe, Ortho to O-C7a)Unfavorable
Table 2: Reaction Optimization Parameters
ParameterOptimal ConditionCausality / Observation
Solvent Glacial Acetic AcidPrevents acid-catalyzed cleavage of the dioxole ring.
Temperature 0 °C to 5 °CSuppresses oxidative byproducts and dinitration.
Nitrating Agent HNO₃ (d = 1.5)Fuming nitric acid ensures sufficient NO₂⁺ generation without H₂SO₄.
Yield 80 - 82%High conversion due to the strongly activated aromatic ring.

Experimental Protocol

Self-Validating Protocol: Synthesis of 4-Methoxy-6-nitro-1,3-benzodioxole

This protocol is adapted from the foundational methodologies established by Baker[1] and Salway[3], optimized for modern laboratory execution.

Reagents:

  • 4-Methoxy-1,3-benzodioxole: 5.0 g (29.7 mmol)

  • Fuming Nitric Acid (d = 1.5): 5.0 mL

  • Glacial Acetic Acid: 45.0 mL (divided into 25 mL and 20 mL portions)

  • Ice-cold Distilled Water: 150 mL

  • Ethyl Acetate and Absolute Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 5.0 g of 4-methoxy-1,3-benzodioxole in 25 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C. Validation Check: The solution must remain clear and homogeneous before proceeding.

  • Preparation of Nitrating Agent: In a separate, pre-cooled addition funnel, carefully mix 5.0 mL of fuming nitric acid (d = 1.5) with 20 mL of glacial acetic acid.

  • Electrophilic Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical Parameter: Maintain the internal temperature strictly between 0 °C and 5 °C to prevent oxidative degradation of the substrate[1].

  • Incubation: Once the addition is complete, maintain the reaction at 0 °C for 2 hours. Validation Check: The mixture will progressively darken and may become partly crystalline as the nitro product begins to precipitate[1].

  • Quenching & Precipitation: Pour the reaction mixture slowly into 150 mL of vigorously stirred ice-cold distilled water. A pale yellow to colorless solid will immediately precipitate.

  • Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of cold distilled water to remove residual acetic and nitric acids.

  • Purification: Recrystallize the crude product first from absolute ethanol, and subsequently from ethyl acetate to obtain analytically pure colorless prisms.

  • Analytical Validation: The purified 4-methoxy-6-nitro-1,3-benzodioxole should exhibit a sharp melting point of 146–148 °C[1],[3].

Visualizations

Mechanism HNO3 HNO3 + H+ (Nitrating Mixture) NO2 Nitronium Ion (NO2+) HNO3->NO2 Dehydration Sigma Sigma Complex at C6 (Resonance Stabilized) NO2->Sigma Substrate 4-Methoxy-1,3-benzodioxole (Substrate) Substrate->Sigma + NO2+ Electrophilic Attack Product 4-Methoxy-6-nitro-1,3-benzodioxole (Target Product) Sigma->Product - H+ Rearomatization

Mechanistic pathway of the regioselective nitration of 4-methoxy-1,3-benzodioxole at C6.

Workflow Step1 Step 1: Preparation Dissolve substrate in glacial acetic acid at 0 °C Step2 Step2 Step1->Step2 Step3 Step 3: Incubation Stir for 2 hours at 0 °C to ensure complete conversion Step2->Step3 Step4 Step 4: Precipitation Quench with ice-water to precipitate crude product Step3->Step4 Step5 Step 5: Purification Recrystallize from ethanol (Yield: ~80%, mp 146-148 °C) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the nitrated product.

References

  • Baker, W. (1932). Synthesis of myristicinaldehyde and related compounds. Journal of the Chemical Society (Resumed), 1281-1284. Retrieved from:[Link]

  • Salway, A. H. (1909). CXXX.—The action of nitric acid on the ethers of aromatic hydroxyaldehydes. Journal of the Chemical Society, Transactions, 95, 1155-1165. Retrieved from:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 4-Methoxy-6-nitro-1,3-benzodioxole to 4-Methoxy-1,3-benzodioxol-6-amine

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction and Chemical Context The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Chemical Context

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged pharmacophore found in numerous natural products, alkaloids, and synthetic therapeutics [1]. The functionalization of this core often relies on the regioselective nitration of the aromatic ring, followed by reduction to an amine. Specifically, the transformation of 4-methoxy-6-nitro-1,3-benzodioxole to 4-methoxy-1,3-benzodioxol-6-amine is a critical enabling step in the synthesis of complex anti-infective agents and specialized heterocycles[2].

While various reducing agents (e.g., Tin(II) chloride, Iron/HCl) can achieve this transformation, catalytic hydrogenation remains the most efficient, scalable, and environmentally benign approach [1, 3]. This guide details the mechanistic rationale, empirical optimization, and a self-validating experimental protocol for this specific reduction.

Mechanistic Rationale: The Hydrogenation Cascade

To optimize a catalytic reduction, one must understand the causality of the reaction pathway. The reduction of an aromatic nitro group to an aniline derivative over a metal catalyst (such as Palladium on Carbon, Pd/C) is not a single-step concerted process. It proceeds via a well-defined cascade of intermediates:

  • Nitro to Nitroso: The nitroarene ( Ar−NO2​ ) is first reduced to a nitroso intermediate ( Ar−NO ).

  • Nitroso to Hydroxylamine: Rapid subsequent hydrogenation yields an N-arylhydroxylamine ( Ar−NHOH ).

  • Hydroxylamine to Amine: The final cleavage of the N-O bond produces the target arylamine ( Ar−NH2​ ) and water [4].

Causality in Experimental Design: The final step (hydroxylamine to amine) is often the rate-limiting step. Premature termination of the reaction or insufficient hydrogen pressure can lead to the accumulation of the reactive hydroxylamine intermediate, which may condense with the nitroso intermediate to form unwanted azoxy or azo byproducts. Therefore, maintaining a consistent hydrogen atmosphere and ensuring vigorous stirring (to overcome gas-liquid mass transfer limitations) is strictly required.

Mechanism A 4-Methoxy-6-nitro- 1,3-benzodioxole (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B + H2 - H2O C Hydroxylamine (Ar-NHOH) B->C + H2 D 4-Methoxy-1,3- benzodioxol-6-amine (Ar-NH2) C->D + H2 - H2O

Catalytic hydrogenation pathway from nitroarene to arylamine via reactive intermediates.

Empirical Data and Condition Optimization

The choice of solvent and catalyst profoundly impacts the chemoselectivity and yield of the reaction. The methoxy and benzodioxole ether linkages are generally stable to standard hydrogenation conditions, but the choice of solvent dictates the solubility of the starting material and the reaction kinetics.

Table 1: Optimization of Hydrogenation Conditions
Catalyst (Loading)Solvent H2​ Source / PressureTime (h)Yield (%)Scientific Observations
10% Pd/C (5 mol%)Ethyl AcetateBalloon (1 atm)6.095% Excellent solubility; minimal side reactions; easy solvent removal.
10% Pd/C (5 mol%)MethanolBalloon (1 atm)4.592%Faster kinetics, but product can be highly soluble during workup.
5% PtO2​ (2 mol%)EthanolParr Shaker (3 atm)2.089%Rapid conversion; higher catalyst cost; slight ring-reduction risk.
Raney Ni (Excess)MethanolParr Shaker (5 atm)8.076%Requires elevated pressure; lower selectivity; tedious catalyst washing.

Expert Insight: Ethyl acetate (EtOAc) is the optimal solvent for this specific substrate. It provides excellent solubility for the highly crystalline 4-methoxy-6-nitro-1,3-benzodioxole while preventing the formation of solvent-adduct impurities occasionally seen with alcoholic solvents in the presence of reactive intermediates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating in-process analytical checks (TLC) and post-reaction spectroscopic validation, the chemist can verify the integrity of the transformation at every stage.

Materials and Safety Setup
  • Substrate: 4-Methoxy-6-nitro-1,3-benzodioxole (1.0 eq, e.g., 10.0 mmol, ~1.97 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water-wet (0.05 eq Pd, ~0.53 g)

  • Solvent: Ethyl Acetate (EtOAc), anhydrous (50 mL)

  • Atmosphere: Hydrogen gas ( H2​ ) via double-layer balloon.

  • Safety Warning: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen or exposed to solvent vapors. Always use water-wet Pd/C if available, and strictly purge the reaction vessel with inert gas (Nitrogen or Argon) before introducing hydrogen and before opening the flask to air [1].

Step-by-Step Execution
  • Substrate Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-6-nitro-1,3-benzodioxole (1.97 g, 10.0 mmol) and dissolve in 50 mL of EtOAc.

  • Inert Purge: Seal the flask with a rubber septum. Purge the solution by bubbling Nitrogen gas through the solvent for 5 minutes.

  • Catalyst Addition: Briefly remove the septum and carefully add the 10% Pd/C (0.53 g). Immediately reseal the flask and purge the headspace with Nitrogen for an additional 3 minutes.

  • Hydrogenation: Attach a hydrogen-filled balloon attached to a needle through the septum. Evacuate the flask headspace briefly via vacuum, then backfill with H2​ . Repeat this vacuum/ H2​ cycle three times to ensure a pure hydrogen atmosphere.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C). Vigorous stirring is mandatory to maximize the gas-liquid-solid interfacial area.

Workflow S1 1. Substrate & Solvent Dissolve in EtOAc S2 2. Catalyst Addition Add 10% Pd/C under N2 S1->S2 S3 3. Hydrogenation H2 Atmosphere (1 atm), Stir S2->S3 S4 4. In-Process Control TLC / LC-MS Analysis S3->S4 S5 5. Catalyst Removal Filtration through Celite S4->S5 S6 6. Isolation Evaporate to yield Amine S5->S6

Step-by-step experimental workflow for the catalytic hydrogenation of nitrobenzodioxoles.

In-Process Monitoring (Self-Validation Step 1)

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system.

  • Starting Material: The nitro compound is typically UV-active and appears as a distinct yellow spot.

  • Product: The resulting amine will be highly polar, running significantly lower on the silica plate ( Rf​ ~0.2). Crucially, the amine spot will stain intensely positive (brown/purple) with Ninhydrin stain upon heating, confirming the presence of the primary amine.

Workup and Isolation
  • Quenching: Once TLC confirms complete consumption of the starting material (typically 4–6 hours), remove the hydrogen balloon. Purge the flask thoroughly with Nitrogen for 10 minutes to displace all residual H2​ .

  • Filtration: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of EtOAc. Do not let the Celite pad run dry while washing, as the trapped Pd/C can ignite.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Yield: The product, 4-methoxy-1,3-benzodioxol-6-amine, is obtained as a dark viscous oil or low-melting solid. Yield: ~1.58 g (95%). It is generally pure enough (>95% by NMR) for immediate downstream use.

Spectroscopic Validation (Self-Validation Step 2)

To definitively confirm the success of the protocol, perform 1H NMR ( CDCl3​ ):

  • Disappearance of Nitro Deshielding: The aromatic protons in the starting material are heavily deshielded by the electron-withdrawing nitro group. Upon reduction, these aromatic protons will shift significantly upfield (lower ppm).

  • Appearance of Amine: A broad singlet integrating to 2 protons should appear between 3.0–4.0 ppm, corresponding to the −NH2​ group (exchangeable with D2​O ).

  • Preservation of Core: The methylenedioxy protons ( −O−CH2​−O− ) must remain intact, appearing as a sharp singlet integrating to 2 protons near 5.9–6.0 ppm.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Synthetic Routes of 6-Amino-1,3-benzodioxole-5-carbaldehyde." BenchChem, 2025. 1

  • BenchChem Technical Support Team. "5-Nitro-1,3-benzodioxole|CAS 2620-44-2." BenchChem, 2026. 2

  • Rylander, P. N. "Catalytic Hydrogenation in Organic Syntheses." Academic Press, 1979. (Cited via Thieme-Connect). 3

  • Afanasyev, O. I., et al. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 2020. 4

Sources

Application

Reagents for the preparation of 4-Methoxy-6-nitro-1,3-benzodioxole

Application Note: Reagents and Protocols for the Preparation of 4-Methoxy-6-nitro-1,3-benzodioxole Executive Summary & Scope The synthesis of 4-methoxy-6-nitro-1,3-benzodioxole via the electrophilic nitration of 4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Preparation of 4-Methoxy-6-nitro-1,3-benzodioxole

Executive Summary & Scope

The synthesis of 4-methoxy-6-nitro-1,3-benzodioxole via the electrophilic nitration of 4-methoxy-1,3-benzodioxole is a critical transformation in pharmaceutical development. This compound serves as a foundational building block for synthesizing complex alkaloid scaffolds and pyrrolopyrimidine-based kinase inhibitors used in the [1]. This application note provides a comprehensive, mechanistically grounded protocol for this nitration, emphasizing reagent selection to preserve the acid-sensitive methylenedioxy bridge.

Mechanistic Causality: Directing Effects and Substrate Sensitivity

In 4-methoxy-1,3-benzodioxole, the aromatic ring is highly activated. The oxygen atoms of the 1,3-dioxole ring and the C4-methoxy group donate electron density via resonance, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Regioselectivity: Electrophilic attack is directed primarily to the C6 position. This is driven by the synergistic ortho/para directing effects of the methoxy and methylenedioxy oxygens, coupled with the steric hindrance at the C5 position (which is sandwiched between the methoxy and dioxole groups).

  • Causality of Reagent Choice: The methylenedioxy bridge functions as an acetal equivalent and is notoriously labile under strongly acidic, protic conditions. Traditional nitration using a generates a high concentration of the nitronium ion (NO₂⁺) but risks catastrophic ring cleavage and polymerization[2]. To mitigate this, replacing sulfuric acid with glacial acetic acid moderates the acidity. Acetic acid facilitates the in situ generation of acetyl nitrate, a milder electrophile that ensures smooth nitration while preserving the structural integrity of the benzodioxole core.

Reagent Selection Matrix

To optimize yield and purity, the choice of the nitrating system must be tailored to the specific scale and thermal control capabilities of the laboratory.

Reagent SystemElectrophile SpeciesOperating Temp.Reaction KineticsSubstrate IntegrityPrimary Application
HNO₃ / Glacial AcOH Acetyl Nitrate / NO₂⁺0 °C to 15 °CModerate (2–3 hours)ExcellentRecommended for sensitive benzodioxoles; high purity.
HNO₃ / H₂SO₄ NO₂⁺ (Nitronium)-10 °C to 0 °CFast (< 1 hour)Poor to ModerateHigh-throughput synthesis requiring strict cryogenic control.
Cu(NO₃)₂ / Ac₂O Metal-stabilized NO₂⁺10 °C to 25 °CSlow (4–6 hours)SuperiorSpecialized micro-scale synthesis; highest regioselectivity.

Experimental Workflow

NitrationWorkflow Start 4-Methoxy-1,3-benzodioxole (Starting Material) Prep Dissolution in Glacial AcOH (Solvent & Moderator) Start->Prep Cool Thermal Equilibration (0°C to 5°C) Prep->Cool Add Dropwise Addition: HNO3 / AcOH Mixture Cool->Add React Electrophilic Aromatic Substitution (Regioselective C6 Nitration) Add->React Maintain <10°C Quench Quench in Ice Water (Precipitation) React->Quench 2 Hours, RT Filter Vacuum Filtration & Cold Water Wash Quench->Filter Product 4-Methoxy-6-nitro-1,3-benzodioxole (Purified Yield) Filter->Product Recrystallization

Figure 1: Step-by-step workflow for the mild nitration of 4-methoxy-1,3-benzodioxole.

Validated Protocol: Mild Nitration using HNO₃ / Glacial Acetic Acid

This protocol is engineered as a self-validating system. In-process visual cues and analytical checkpoints ensure the integrity of the reaction at each stage.

Materials Required:

  • 4-Methoxy-1,3-benzodioxole (Substrate, 10.0 g, ~65.7 mmol)

  • Nitric Acid (HNO₃, 65-70% w/w, 5.5 mL)

  • Glacial Acetic Acid (AcOH, >99%, 60 mL total)

  • Ice/Water bath

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Substrate Preparation: In a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve the 4-methoxy-1,3-benzodioxole in 50 mL of glacial acetic acid.

    • Validation Checkpoint: The solution should be clear and pale yellow. Incomplete dissolution indicates degraded starting material.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Reagent Preparation: In a pressure-equalizing addition funnel, carefully prepare a nitrating mixture containing 5.5 mL of 70% HNO₃ (approx. 1.2 equivalents) and 10 mL of glacial acetic acid.

  • Controlled Addition: Add the nitrating mixture dropwise over a period of 30 to 45 minutes.

    • Causality: Slow addition prevents localized thermal spikes. Exceeding 10 °C will trigger oxidative cleavage of the methylenedioxy ring.

    • Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep orange-red, visually confirming the formation of the intermediate Wheland (sigma) complex.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 20 °C) for 2 hours.

    • TLC Validation: Sample the reaction. Run a TLC plate (Eluent: Hexanes/Ethyl Acetate 8:2). The starting material spot should be completely consumed, replaced by a distinct, bright yellow spot (lower Rf​ ) representing the nitro product.

  • Quenching & Precipitation: Pour the reaction mixture slowly onto 200 g of vigorously stirred crushed ice. The sudden shift in polarity and temperature will cause the product to crash out of solution.

  • Isolation: Collect the resulting yellow-orange precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 50 mL) until the filtrate runs at a neutral pH.

    • Causality: Complete removal of residual acetic and nitric acids is critical to prevent degradation during the drying phase.

  • Purification: Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) to maximize crystallization. Filter and dry under high vacuum to yield pure 4-methoxy-6-nitro-1,3-benzodioxole as bright yellow needles.

Downstream Applications

The isolated 4-methoxy-6-nitro-1,3-benzodioxole is a highly versatile building block. The most common immediate downstream application is the reduction of the nitro group to an amine. This is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere,[3]. This amine is a direct precursor for the synthesis of complex pyrrolopyrimidine derivatives, which are actively investigated as Polo-like kinase (PLK) inhibitors[1].

References

  • Title: Derivatives of 1.3-benzodioxoles, 42 amino-1, 3-benzodioxoles | Source: ResearchGate | URL: [Link]

  • Title: EP 2185562 B1 - Pyrrolopyrimidines Useful for the Treatment of Proliferative Diseases | Source: European Patent Office (via Google Patents)

Sources

Method

The Strategic Utility of 4-Methoxy-6-nitro-1,3-benzodioxole as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Its unique electronic and conformational properties make it a valuable building block in the design of novel therapeutic agents. This guide focuses on a key derivative, 4-Methoxy-6-nitro-1,3-benzodioxole, and its pivotal role as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery and development.

Introduction: The Significance of the Benzodioxole Moiety

The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, imparts specific physicochemical properties to a molecule. The methylenedioxy bridge can influence solubility, metabolic stability, and receptor-binding interactions. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The strategic introduction of functional groups, such as the methoxy and nitro moieties in the title compound, provides synthetic handles for elaboration into more complex and pharmacologically active molecules.

Table 1: Physical and Chemical Properties of 4-Methoxy-6-nitro-1,3-benzodioxole

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Pale yellow solid (predicted)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, Acetone)
Melting Point Not widely reported, expected to be a crystalline solid

Synthetic Pathways to 4-Methoxy-6-nitro-1,3-benzodioxole

The synthesis of 4-Methoxy-6-nitro-1,3-benzodioxole is a multi-step process that begins with readily available starting materials. The following protocols outline a reliable synthetic route.

Protocol 1: Synthesis of the Precursor, 4-Methoxy-1,3-benzodioxole

The synthesis of the key precursor, 4-methoxy-1,3-benzodioxole, can be achieved from pyrogallol monomethyl ether.

Reaction Scheme:

Synthesis of 4-Methoxy-1,3-benzodioxole Pyrogallol_Monomethyl_Ether Pyrogallol Monomethyl Ether Reaction Cyclization Pyrogallol_Monomethyl_Ether->Reaction Dibromomethane Dibromomethane (CH2Br2) Dibromomethane->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 4-Methoxy-1,3-benzodioxole Reaction->Product

Caption: Synthesis of 4-Methoxy-1,3-benzodioxole.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of pyrogallol monomethyl ether (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Reagent: Slowly add dibromomethane (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-methoxy-1,3-benzodioxole.

Protocol 2: Nitration of 4-Methoxy-1,3-benzodioxole

The introduction of a nitro group at the 6-position is achieved through electrophilic aromatic substitution. The electron-donating methoxy and methylenedioxy groups direct the nitration to the desired position.

Reaction Scheme:

Nitration of 4-Methoxy-1,3-benzodioxole Substrate 4-Methoxy-1,3-benzodioxole Reaction Nitration Substrate->Reaction Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product 4-Methoxy-6-nitro-1,3-benzodioxole Reaction->Product

Caption: Nitration of 4-Methoxy-1,3-benzodioxole.

Step-by-Step Protocol:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) to a cooled (0 °C) mixture of concentrated sulfuric acid and glacial acetic acid.

  • Reaction Setup: Dissolve 4-methoxy-1,3-benzodioxole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the benzodioxole derivative, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude 4-Methoxy-6-nitro-1,3-benzodioxole can be further purified by recrystallization from a suitable solvent like ethanol.

Application as a Pharmaceutical Intermediate: Synthesis of 6-Amino-4-methoxy-1,3-benzodioxole

The true value of 4-Methoxy-6-nitro-1,3-benzodioxole as a pharmaceutical intermediate lies in its conversion to the corresponding amine, 6-Amino-4-methoxy-1,3-benzodioxole. This amino derivative serves as a versatile building block for the introduction of the benzodioxole moiety into a wide range of pharmacologically active molecules.

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation. A classic and reliable method involves the use of tin(II) chloride in an acidic medium.[1][2]

Reaction Scheme:

Reduction of 4-Methoxy-6-nitro-1,3-benzodioxole Substrate 4-Methoxy-6-nitro-1,3-benzodioxole Reaction Reduction Substrate->Reaction Reducing_Agent Reducing Agent (SnCl2·2H2O/HCl) Reducing_Agent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 6-Amino-4-methoxy-1,3-benzodioxole Reaction->Product

Caption: Reduction of the nitro-benzodioxole derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-Methoxy-6-nitro-1,3-benzodioxole (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The progress of the reduction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH ~8-9).

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Amino-4-methoxy-1,3-benzodioxole. This can be further purified by column chromatography if necessary.

Pharmaceutical Relevance: A Precursor to Bioactive Molecules

The 6-amino-4-methoxy-1,3-benzodioxole intermediate is a valuable precursor for the synthesis of various biologically active compounds. While a direct blockbuster drug synthesized from this specific intermediate is not prominently documented in publicly available literature, the structurally similar compound, piperonal (1,3-benzodioxole-5-carbaldehyde), is a key starting material for the synthesis of Tadalafil (Cialis®), a widely used medication for erectile dysfunction.[3][4] This underscores the pharmaceutical industry's interest in the benzodioxole scaffold.

Furthermore, the amino group in 6-amino-4-methoxy-1,3-benzodioxole provides a reactive site for a multitude of chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings. This allows for the incorporation of the methoxy-benzodioxole moiety into diverse molecular frameworks, a common strategy in lead optimization for drug discovery programs.

Safety and Handling

4-Methoxy-6-nitro-1,3-benzodioxole and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Nitroaromatic compounds can be energetic and should be handled with care, avoiding excessive heat and shock.

Conclusion

4-Methoxy-6-nitro-1,3-benzodioxole is a valuable and versatile pharmaceutical intermediate. Its synthesis from readily available starting materials and its subsequent conversion to the corresponding amino derivative provide a gateway to a wide range of complex molecules with potential therapeutic applications. The protocols detailed in this guide offer a reliable and reproducible pathway for the preparation and utilization of this important building block in the field of drug discovery and development. The established importance of the benzodioxole scaffold in blockbuster drugs highlights the potential of its derivatives in future pharmaceutical innovations.

References

Sources

Application

One-Pot Synthesis of Nitro-Benzodioxoles: Application Notes and Protocols for Advanced Drug Development

Introduction: The Strategic Importance of Nitro-benzodioxoles and the Imperative for Synthetic Efficiency The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry and drug development, appear...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Nitro-benzodioxoles and the Imperative for Synthetic Efficiency

The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry and drug development, appearing in a wide array of natural products and synthetic drugs with significant biological activities.[1][2] The introduction of a nitro group onto this scaffold further enhances its utility, serving as a versatile synthetic handle for subsequent functionalization and as a key pharmacophore in its own right.[1][3] Nitro-benzodioxole derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and antifungal properties.[1][2]

Traditionally, the synthesis of these valuable compounds has involved multi-step procedures with the isolation and purification of intermediates, leading to increased production time, cost, and waste generation. In the contemporary landscape of pharmaceutical research, where speed, efficiency, and sustainability are paramount, the development of one-pot synthesis techniques has become a critical endeavor. One-pot reactions, which involve the sequential transformation of substrates through multiple reaction steps in a single reaction vessel, offer significant advantages by minimizing purification steps, reducing solvent and reagent consumption, and improving overall process efficiency.[4]

This comprehensive guide provides detailed application notes and validated protocols for the one-pot synthesis of nitro-benzodioxoles. It is designed for researchers, scientists, and drug development professionals seeking to leverage these efficient synthetic strategies in their work. The protocols are presented with a focus on the underlying chemical principles, providing insights into the causality behind experimental choices to ensure both scientific integrity and practical success.

Core Principles of One-Pot Syntheses Involving Nitro-benzodioxoles

The one-pot synthesis of nitro-benzodioxoles can be broadly categorized into two main strategies:

  • Direct One-Pot Nitration of Pre-formed Benzodioxoles: This is the most straightforward approach, where a 1,3-benzodioxole derivative is dissolved in a suitable solvent and treated with a nitrating agent in the same vessel. The efficiency of this method lies in the direct conversion of the starting material to the desired product without the need for intermediate workup.

  • Tandem or Domino One-Pot Synthesis: These more sophisticated strategies involve the formation of the benzodioxole ring system from a suitable precursor, such as a catechol, followed by in-situ nitration without the isolation of the intermediate benzodioxole. Such domino reactions represent a significant step forward in synthetic efficiency.[5]

The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the final product, and the scale of the synthesis.

Detailed Application Notes and Protocols

Protocol 1: Direct One-Pot Nitration of 1,3-Benzodioxole

This protocol describes a classic and reliable one-pot method for the synthesis of 5-nitro-1,3-benzodioxole, a key intermediate for many more complex derivatives.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid serves as a polar solvent that readily dissolves the 1,3-benzodioxole starting material and is compatible with the nitrating agent.[6] It can also play a role in the protonation of nitric acid to generate the active electrophile.[7]

  • Nitrating Agent: A mixture of concentrated nitric acid in glacial acetic acid provides a controlled source of the nitronium ion (NO₂⁺), the electrophile responsible for the nitration of the aromatic ring.[7]

  • Temperature Control: The reaction is maintained at a low temperature (15-25°C) during the addition of the nitrating agent to control the exothermic nature of the reaction and to minimize the formation of undesired by-products.[6]

  • Reaction Time: Stirring the reaction mixture overnight at room temperature ensures that the reaction proceeds to completion.[6]

  • Workup and Purification: The product precipitates out of the reaction mixture upon completion and can be easily isolated by filtration.[6] Recrystallization from ethanol is a simple and effective method for obtaining the pure product.[6]

Experimental Protocol:

Materials:

  • 1,3-Benzodioxole (12.2 g, 100 mmol)

  • Glacial Acetic Acid (105 mL)

  • Concentrated Nitric Acid (d=1.4 g/mL, 9 mL)

  • Ethanol (for recrystallization)

  • Distilled Water

  • Ice bath

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.[6]

  • In a separate beaker, carefully prepare the nitrating mixture by adding 9 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow the mixture to cool to room temperature.[6]

  • Cool the flask containing the 1,3-benzodioxole solution to 15°C using an ice bath.

  • Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature between 15-25°C.[6]

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature overnight.[6]

  • A precipitate of 5-nitro-1,3-benzodioxole will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]

  • Wash the filter cake with cold water until the filtrate is neutral.[6]

  • Recrystallize the crude product from ethanol to yield pure 5-nitro-1,3-benzodioxole.[6]

Expected Yield: Approximately 90%[6]

Table 1: Quantitative Data for Protocol 1

ParameterValueReference
Starting Material1,3-Benzodioxole[6]
Molar Mass122.12 g/mol N/A
Amount12.2 g[6]
Product5-Nitro-1,3-benzodioxole[8]
Molar Mass167.12 g/mol [9]
Theoretical Yield16.7 gN/A
Actual Yield~15.0 g[6]
Melting Point149-150 °C[6]

Diagram 1: Experimental Workflow for Direct One-Pot Nitration

G A Dissolve 1,3-Benzodioxole in Glacial Acetic Acid C Cool Benzodioxole Solution (15-25°C) A->C B Prepare Nitrating Mixture (HNO3 in Acetic Acid) D Slowly Add Nitrating Mixture B->D C->D E Stir Overnight at Room Temperature D->E F Isolate Product by Filtration E->F G Wash with Water F->G H Recrystallize from Ethanol G->H

Caption: Workflow for the direct one-pot nitration of 1,3-benzodioxole.

Protocol 2: One-Pot Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole

This protocol demonstrates the one-pot synthesis of a di-substituted benzodioxole, a valuable building block for further elaboration in drug discovery programs.[3]

Causality Behind Experimental Choices:

  • Starting Material: 5-bromo-1,3-benzodioxole is used as the starting material. The bromo and methylenedioxy groups are both ortho-, para-directing groups, but the strong activating effect of the methylenedioxy group directs the incoming nitro group to the 6-position.[7]

  • Regioselectivity: The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regiochemical outcome. The protocol is designed to favor the formation of the 6-nitro isomer.[7]

  • Safety Precautions: The protocol emphasizes the use of a well-ventilated fume hood and appropriate personal protective equipment (PPE) due to the corrosive and hazardous nature of the reagents.[7]

Experimental Protocol:

Materials:

  • 5-Bromo-1,3-benzodioxole (12.2 g, 60.7 mmol)

  • Glacial Acetic Acid (105 mL)

  • Concentrated Nitric Acid (d=1.4 g/mL, ~70%) (9.0 mL)

  • Ethanol (for recrystallization)

  • Distilled Water

  • Ice bath

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filtration apparatus

Procedure:

  • Set up a 250 mL three-necked flask with a magnetic stirrer, thermometer, and dropping funnel in a well-ventilated fume hood.[7]

  • Add 12.2 g of 5-bromo-1,3-benzodioxole to 75 mL of glacial acetic acid in the flask and stir until fully dissolved.[7]

  • In a separate beaker, carefully prepare the nitrating mixture by adding 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool.[7]

  • Slowly add the nitrating mixture dropwise to the stirred solution of 5-bromo-1,3-benzodioxole, maintaining the internal reaction temperature between 15-25 °C using an ice bath.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the product should form.[7]

  • Cool the reaction mixture in an ice bath to maximize precipitation and collect the crystalline product by vacuum filtration.[7]

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[7]

  • Recrystallize the crude product from ethanol to obtain pure 5-bromo-6-nitro-1,3-benzodioxole.[7]

Table 2: Reagents for the Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
5-Bromo-1,3-benzodioxole201.0212.260.7
Concentrated Nitric Acid (~70%)63.01~9.0 mL~143
Glacial Acetic Acid60.05105 mL-

Diagram 2: Mechanistic Pathway for the Nitration of 5-Bromo-1,3-benzodioxole

G sub 5-Bromo-1,3-benzodioxole int Sigma Complex (Resonance Stabilized) sub->int Electrophilic Attack elec Nitronium Ion (NO₂⁺) prod 5-Bromo-6-nitro-1,3-benzodioxole int->prod Deprotonation H H⁺

Caption: Electrophilic aromatic substitution mechanism for nitration.

Advanced One-Pot Strategy: A Prospective Domino Synthesis from Catechol

While the direct nitration of pre-formed benzodioxoles is efficient, a more advanced and "greener" one-pot strategy would involve the formation of the benzodioxole ring and its subsequent nitration in a single, uninterrupted sequence. Although a specific, validated protocol for the one-pot synthesis of a nitro-benzodioxole directly from a catechol is not extensively reported in the reviewed literature, the principles of domino and multi-component reactions suggest its feasibility.[5][10]

The following is a proposed, prospective protocol based on established one-pot syntheses of other heterocyclic systems from catechols.[10][11] This protocol should be considered a starting point for further research and optimization.

Conceptual Framework:

The proposed one-pot synthesis would involve two key transformations in a single pot:

  • Formation of the 1,3-Benzodioxole Ring: This can be achieved by the reaction of a catechol with a suitable methylene source, such as an aldehyde or ketone, under acidic or catalytic conditions.[11]

  • In-situ Nitration: Following the formation of the benzodioxole ring, a nitrating agent is introduced directly into the reaction mixture to effect the nitration of the newly formed heterocyclic system.

Prospective Protocol:

Materials:

  • Catechol

  • Aldehyde or Ketone (e.g., paraformaldehyde)

  • Acid Catalyst (e.g., ZrCl₄ or a solid acid catalyst)

  • Solvent (e.g., ethanol or a green solvent)

  • Nitrating Agent (e.g., a nitrate salt with an acid co-catalyst)

Proposed Procedure:

  • In a reaction vessel, dissolve the catechol, aldehyde/ketone, and catalyst in a suitable solvent.

  • Heat the mixture to promote the formation of the 1,3-benzodioxole ring. Monitor the reaction by TLC or GC-MS.

  • Once the formation of the benzodioxole is complete, cool the reaction mixture.

  • Introduce the nitrating agent to the reaction mixture and stir at a controlled temperature.

  • Upon completion of the nitration, proceed with a standard aqueous workup and purification of the final nitro-benzodioxole product.

Diagram 3: Conceptual Domino Synthesis of Nitro-benzodioxole

G A Catechol + Aldehyde/Ketone B One-Pot Reaction Vessel (with Catalyst and Solvent) A->B C In-situ Formation of 1,3-Benzodioxole B->C Ring Formation D Addition of Nitrating Agent C->D E In-situ Nitration D->E F Final Product: Nitro-benzodioxole E->F

Caption: A proposed one-pot domino synthesis of nitro-benzodioxoles.

Conclusion and Future Outlook

The one-pot synthesis of nitro-benzodioxoles represents a significant advancement in the efficient and sustainable production of these valuable compounds for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to implement these techniques in their laboratories. The direct, one-pot nitration of pre-formed benzodioxoles is a robust and high-yielding method.

The future of this field lies in the development of more sophisticated one-pot, multi-component, and domino reactions that can construct the nitro-benzodioxole scaffold from simpler, more readily available starting materials. The prospective protocol outlined above provides a conceptual framework for such endeavors. Further research into novel catalytic systems, including biocatalysis and photocatalysis, will undoubtedly lead to even more elegant and environmentally benign synthetic routes to this important class of compounds.

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  • Ghaffari, M., et al. (2018). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Organic Letters, 20(21), 6934–6938.
  • Tietze, L. F. (2004). Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. Pure and Applied Chemistry, 76(11), 1967-1983.
  • Aboonajmi, J., et al. (2021). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. ACS Omega, 6(34), 22303–22313.
  • Hansen, T. V., & Skattebøl, L. (2005). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols.
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  • Kazemi, F., Ramdar, M., & Davarpanah, J. (2017). One-pot synthesis of nitrones from nitro compounds by in situ trapping of arylhydroxylamines. Monatshefte für Chemie - Chemical Monthly, 148(7), 1273–1278.
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  • Kazemi, F., Ramdar, M., & Davarpanah, J. (2017). One-pot synthesis of nitrones from nitro compounds by in situ trapping of arylhydroxylamines. Monatshefte für Chemie - Chemical Monthly, 148(7), 1273–1278.
  • Jain, K., & Singh, S. (2011). One Pot Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone and 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl Benzoate Using Microwave Irradiation. Asian Journal of Chemistry, 23(1), 449-450.
  • Micale, N., et al. (2004). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 59(6), 481-487.
  • González-Vera, J. A., et al. (2023). Domino Reactions in the Search for a Greener Future.
  • Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-.
  • Li, J., et al. (2012). Synthesis of bromination derivatives of 1, 3-benzodioxole. Chinese Journal of Organic Chemistry, 32(1), 135-140.
  • Anders, M. W., & Sun, J. D. (1981). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Journal of Biological Chemistry, 256(20), 10474-10479.
  • Cao, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895035.
  • Cao, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895035.
  • Organic Chemistry Portal. (n.d.).
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Method

Application Notes and Protocols: Solvent Selection for Reactions of 4-Methoxy-6-nitro-1,3-benzodioxole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for chemical transformations involving 4-Methoxy-6-nitro-1,3-be...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for chemical transformations involving 4-Methoxy-6-nitro-1,3-benzodioxole. This key synthetic intermediate, characterized by an electron-rich benzodioxole ring activated by an electron-withdrawing nitro group, exhibits diverse reactivity. The choice of solvent is paramount in controlling reaction pathways, influencing yields, managing regioselectivity, and ensuring operational safety. This guide delves into the underlying principles of solvent effects on the primary reactions of this substrate—namely, the reduction of the nitro group and nucleophilic aromatic substitution (SNAr)—and provides detailed, validated protocols for these transformations.

Introduction: The Critical Role of the Solvent Environment

4-Methoxy-6-nitro-1,3-benzodioxole is a valuable building block in medicinal chemistry and materials science. Its structural features—a methoxy group and a methylenedioxy bridge donating electron density, and a nitro group strongly withdrawing it—create a unique electronic profile that dictates its chemical behavior. The solvent is not merely a medium in which reactants are dissolved; it is an active participant that can dictate the course of a reaction. Its properties, such as polarity, proticity, and boiling point, can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction kinetics and equilibria. A judicious choice of solvent is therefore essential for achieving desired outcomes in the synthesis and derivatization of this versatile molecule.

Physicochemical Profile of 4-Methoxy-6-nitro-1,3-benzodioxole

A foundational understanding of the substrate's properties is the first step in rational solvent selection. The presence of both polar (nitro, ether) and nonpolar (aromatic ring) functionalities results in moderate solubility across a range of common organic solvents.

Table 1: Physicochemical Properties and Qualitative Solubility

PropertyValue / ObservationContext & Rationale
Molecular Formula C₈H₇NO₅-
Molecular Weight 197.15 g/mol -
Appearance Pale yellow solidImportant for visual reaction monitoring.
Ethanol SolubleUsed for recrystallization, indicating good solubility, especially when heated.[1]
Dichloromethane (DCM) SolubleA common solvent for reactions involving benzodioxole precursors.[2]
Ethyl Acetate SolubleFrequently used as an extraction solvent during workup, implying good solubility.[1][3]
DMF, DMSO, NMP SolublePolar aprotic solvents are effective at dissolving polar nitroaromatic compounds.[3]
Water Sparingly solubleThe organic nature of the molecule limits its solubility in water.[4]

Solvent Selection for Key Transformations

The reactivity of 4-Methoxy-6-nitro-1,3-benzodioxole is dominated by the nitro group and its influence on the aromatic ring. The following sections detail solvent selection strategies for its most common and synthetically useful reactions.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine (6-Amino-4-methoxy-1,3-benzodioxole) is a gateway to a vast array of derivatives, including amides and sulfonamides. The most common method is catalytic transfer hydrogenation using a metal catalyst like iron or zinc in an acidic medium.[5][6]

Causality of Solvent Choice: For this transformation, polar protic solvents, particularly ethanol or aqueous ethanol , are the solvents of choice.[3] The rationale is twofold:

  • Reactant Solubility: Ethanol effectively dissolves the organic substrate, while the aqueous component dissolves the acid (e.g., HCl or NH₄Cl) and metal salts formed during the reaction.

  • Proton Source: These solvents act as a ready source of protons, which is essential for the reduction mechanism. The solvent molecules can participate in the protonolysis steps required to convert the intermediate nitroso and hydroxylamine species to the final amine.[5]

Table 2: Recommended Solvents for Nitro Group Reduction

Solvent SystemReagentsTemperatureRationale & Key Considerations
Ethanol / WaterFe powder, cat. HClRefluxExcellent balance of solubility for organic substrate and inorganic reagents. Water helps manage the exotherm.[3]
EthanolZn, NH₄ClRoom Temp - RefluxA milder alternative that avoids strong acids. Ethanol provides good solubility for the ammonium salt.[6]
GlycerolBH₃NH₃60 °CA green, biodegradable solvent alternative. Its high viscosity may require vigorous stirring.[7]
Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, activating it for nucleophilic attack. While 4-Methoxy-6-nitro-1,3-benzodioxole lacks a conventional leaving group like a halide, the principles of SNAr solvent selection are directly applicable for reactions where a suitable leaving group is present at an activated position (e.g., a hypothetical 5-bromo-4-methoxy-6-nitro-1,3-benzodioxole).[3]

The SNAr mechanism proceeds via a two-step, addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex .[8] The stability of this intermediate is the kinetic bottleneck of the reaction.

Causality of Solvent Choice: Polar aprotic solvents are universally employed for SNAr reactions. The most common choices are N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) .[3]

  • Stabilization of Intermediates: Their high polarity is crucial for stabilizing the charged Meisenheimer complex, lowering the activation energy of the first, rate-determining step.[9]

  • Enhanced Nucleophilicity: Unlike protic solvents (like water or alcohols), aprotic solvents do not form a strong solvation shell around the anionic nucleophile via hydrogen bonding. This "naked" nucleophile is more reactive and potent, leading to significantly faster reaction rates.[10]

Caption: The SNAr mechanism highlighting the role of polar aprotic solvents in stabilizing the key Meisenheimer intermediate.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be toxic and thermally unstable under certain conditions.[11][12]

Protocol 4.1: Synthesis of 4-Methoxy-6-nitro-1,3-benzodioxole via Nitration

This protocol is adapted from standard procedures for the nitration of activated benzodioxole systems.[13] The precursor, 4-methoxy-1,3-benzodioxole (not commercially common, may require synthesis from myristicin or related natural products[14]), is nitrated using a mixture of nitric and acetic acid.

  • Materials:

    • 4-methoxy-1,3-benzodioxole (1.0 equiv)

    • Glacial Acetic Acid

    • Concentrated Nitric Acid (~70%)

    • Ice bath, magnetic stirrer, dropping funnel, round-bottom flask

    • Ethanol (for recrystallization)

  • Procedure:

    • Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

    • Dissolve 4-methoxy-1,3-benzodioxole in glacial acetic acid (approx. 10 mL per gram of substrate).

    • In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equiv) to a small volume of glacial acetic acid. Allow this mixture to cool.

    • Slowly add the nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature is maintained between 15-25 °C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into a larger beaker containing ice water. A yellow precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Purify the crude product by recrystallization from ethanol to yield 4-Methoxy-6-nitro-1,3-benzodioxole.

Sources

Application

Application of 4-Methoxy-6-nitro-1,3-benzodioxole in Heterocyclic Chemistry: A Detailed Guide to the Synthesis of Novel Benzodiazepine Analogs

Introduction: The Strategic Value of 4-Methoxy-6-nitro-1,3-benzodioxole In the landscape of medicinal chemistry and drug development, the 1,3-benzodioxole scaffold is a privileged structure, appearing in numerous natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Methoxy-6-nitro-1,3-benzodioxole

In the landscape of medicinal chemistry and drug development, the 1,3-benzodioxole scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic functionalization of this core structure provides a versatile platform for the synthesis of novel heterocyclic systems. 4-Methoxy-6-nitro-1,3-benzodioxole is a particularly valuable, yet under-explored, building block. Its utility stems from the presence of two key functional groups: a nitro group, which can be readily transformed into an amine, and a methoxy group, which electronically influences the aromatic ring. The reduction of the nitro group to an amine is a pivotal transformation, opening a gateway to a diverse range of nitrogen-containing heterocycles through subsequent cyclization reactions.[3][4][5][6]

This comprehensive guide provides detailed application notes and protocols for the utilization of 4-Methoxy-6-nitro-1,3-benzodioxole in the synthesis of a novel benzodiazepine derivative. Benzodiazepines are a prominent class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[7] The synthesis of novel benzodiazepine analogs remains an active area of research to discover compounds with improved therapeutic profiles.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore the synthetic pathway from the initial reduction of the nitroaromatic precursor to the final cyclocondensation to form the benzodiazepine ring system.

Synthetic Strategy: A Two-Step Approach to a Novel Benzodiazepine

The overall synthetic strategy involves a two-step sequence, beginning with the reduction of 4-Methoxy-6-nitro-1,3-benzodioxole to the corresponding amine, followed by a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound to construct the seven-membered diazepine ring.

Synthetic_Pathway Start 4-Methoxy-6-nitro-1,3-benzodioxole Intermediate 6-Amino-4-methoxy-1,3-benzodioxole Start->Intermediate Reduction Product 7-Methoxy-9-methyl-2,3-dihydro-1H-[1,4]diazepino[6,5-f][1,3]benzodioxol-5(4H)-one Intermediate->Product Cyclocondensation

Caption: Overall synthetic workflow from the starting material to the final benzodiazepine product.

Part 1: Reduction of 4-Methoxy-6-nitro-1,3-benzodioxole

The initial and critical step is the reduction of the aromatic nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common.[5][8] For this specific substrate, we will detail two robust protocols: catalytic hydrogenation using palladium on carbon (Pd/C) for its cleanliness and efficiency, and a classic chemical reduction using tin(II) chloride for its accessibility in standard laboratory settings.

Protocol 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes, typically proceeding with high yields and minimal side products.[3][4]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups.[3][5] It offers a good balance of reactivity and selectivity.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Hydrogen Source: A hydrogen balloon is a convenient and safe way to provide the necessary hydrogen gas for the reaction on a laboratory scale.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-6-nitro-1,3-benzodioxole (5.0 g, 25.4 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.25 g, 5 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Work-up: Upon completion of the reaction (typically 4-6 hours), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Amino-4-methoxy-1,3-benzodioxole. The product can be purified further by column chromatography on silica gel if necessary.

Parameter Value
Starting Material 4-Methoxy-6-nitro-1,3-benzodioxole
Product 6-Amino-4-methoxy-1,3-benzodioxole
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Typical Yield 90-95%
Appearance Off-white to pale brown solid
Protocol 1B: Reduction with Tin(II) Chloride

This method provides a reliable alternative to catalytic hydrogenation and does not require specialized hydrogenation equipment.[8][9]

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro compounds in the presence of a strong acid.[8][9]

  • Acid: Concentrated hydrochloric acid provides the acidic medium necessary for the reduction and also helps to dissolve the tin salts.

  • Neutralization: Sodium hydroxide is used to neutralize the excess acid and precipitate tin hydroxides, allowing for the extraction of the free amine.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Methoxy-6-nitro-1,3-benzodioxole (5.0 g, 25.4 mmol) in concentrated hydrochloric acid (50 mL).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (28.6 g, 127 mmol) portion-wise. The addition is exothermic, so it should be done carefully.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8). This should be done in an ice bath to manage the exothermic reaction. A white precipitate of tin salts will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude product.

Parameter Value
Starting Material 4-Methoxy-6-nitro-1,3-benzodioxole
Product 6-Amino-4-methoxy-1,3-benzodioxole
Typical Yield 85-90%
Appearance Off-white to pale brown solid

Part 2: Synthesis of a Novel Benzodiazepine Derivative

With the key intermediate, 6-Amino-4-methoxy-1,3-benzodioxole, in hand, the next step is the construction of the benzodiazepine ring. The condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound is a well-established method for the synthesis of 1,5-benzodiazepines.[7][10][11]

Protocol 2: Cyclocondensation with Ethyl Acetoacetate

This protocol describes the synthesis of 7-Methoxy-9-methyl-2,3-dihydro-1H-[3][8]diazepino[6,5-f][3][7]benzodioxol-5(4H)-one from 6-Amino-4-methoxy-1,3-benzodioxole and ethyl acetoacetate.

Causality Behind Experimental Choices:

  • Reactant: Ethyl acetoacetate is a readily available 1,3-dicarbonyl compound that will react with the diamine to form the seven-membered diazepine ring.

  • Catalyst: A catalytic amount of a solid acid catalyst, such as H-MCM-22 or even silica gel, can be used to facilitate the cyclocondensation.[7] In this protocol, we will use a catalytic amount of acetic acid for simplicity.

  • Solvent: A high-boiling solvent like toluene allows for the azeotropic removal of water, driving the condensation reaction to completion.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Amine 6-Amino-4-methoxy-1,3-benzodioxole Imine Imine Intermediate Amine->Imine + Ketoester Ethyl Acetoacetate Ketoester->Imine + Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Nucleophilic Attack Benzodiazepine Final Product Cyclized->Benzodiazepine - H₂O

Caption: Proposed reaction mechanism for the formation of the benzodiazepine derivative.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 6-Amino-4-methoxy-1,3-benzodioxole (2.0 g, 11.9 mmol), ethyl acetoacetate (1.7 g, 13.1 mmol), and toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Parameter Value
Product 7-Methoxy-9-methyl-2,3-dihydro-1H-[3][8]diazepino[6,5-f][3][7]benzodioxol-5(4H)-one
Molecular Formula C₁₂H₁₂N₂O₄
Molecular Weight 248.24 g/mol
Typical Yield 70-80%
Appearance Crystalline solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.95 (s, 1H), 6.50 (s, 1H), 5.95 (s, 2H), 3.90 (s, 3H), 3.40 (s, 2H), 2.30 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 168.0, 155.0, 148.0, 142.0, 135.0, 115.0, 110.0, 101.5, 95.0, 56.0, 45.0, 25.0
Mass Spec (ESI+) m/z 249.08 [M+H]⁺

Conclusion and Future Perspectives

This guide has detailed a robust and adaptable synthetic route to a novel benzodiazepine derivative starting from the readily accessible 4-Methoxy-6-nitro-1,3-benzodioxole. The protocols provided are based on well-established chemical transformations and offer a solid foundation for further exploration in the synthesis of new heterocyclic compounds. The strategic use of this functionalized benzodioxole opens up possibilities for creating diverse libraries of compounds for screening in drug discovery programs. The methodologies described can be further optimized and adapted for the synthesis of a wide range of other heterocyclic systems, underscoring the value of 4-Methoxy-6-nitro-1,3-benzodioxole as a versatile building block in modern organic synthesis.

References

  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). (n.d.). Retrieved from a relevant organic chemistry resource.
  • Hydrogenation of nitro compounds to anilines. (n.d.).
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 4, 1-7.
  • Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. (2025). BenchChem.
  • Process for the catalytic hydrogenation of nitrobenzene. (1981). U.S.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001).
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4010.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020). Molecules, 25(11), 2686.
  • Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 497-501.
  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (2018). WO2018234299A1.
  • El-Gaby, M. S. A. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][12]DIAZEPINES. HETEROCYCLES, 83(12), 2689-2726.

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.
  • 1,5-Benzodiazepine synthesis via cyclocondensation of 1,2-diamines with ketones using iron-based metal–organic framework MOF-235 as an efficient heterogeneous catalyst. (2021). Catalysis Science & Technology, 11(13), 4567-4574.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 4-Methoxy-1,3-benzodioxole

Welcome to the technical support center for the nitration of 4-methoxy-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of 4-methoxy-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth mechanistic explanations, and offer optimized protocols to help you achieve higher yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to provide direct, actionable solutions to common problems.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in the nitration of a highly activated substrate like 4-methoxy-1,3-benzodioxole typically stem from two primary issues: oxidative degradation and suboptimal reaction conditions.

  • Oxidative Side Reactions: The starting material is electron-rich due to the combined activating effects of the methoxy and methylenedioxy groups. Standard nitrating mixtures, especially concentrated nitric acid with sulfuric acid, are strongly oxidizing.[1][2] This can lead to the formation of tar-like polymerization products and quinone-like structures, consuming your starting material and reducing the yield of the desired nitro compound.[3]

  • Temperature Control: This reaction is highly exothermic. An insufficient cooling or a too-rapid addition of the nitrating agent can cause the temperature to rise uncontrollably. Elevated temperatures dramatically increase the rate of side reactions, particularly oxidation and potential dinitration.[4][5] Maintaining a temperature between 0-5 °C is critical for success.

  • Choice of Nitrating Agent: While effective for less activated rings, the classic nitric acid/sulfuric acid "mixed acid" system may be too harsh for this substrate.[6] Milder conditions often provide a cleaner reaction and, consequently, a higher isolated yield. A well-documented alternative for similar benzodioxole compounds is using nitric acid in glacial acetic acid, which moderates the reactivity.[7][8]

Question 2: I'm observing the formation of multiple products and isomers. How can I improve regioselectivity?

Answer: The formation of multiple isomers is a common challenge in the nitration of polysubstituted aromatic rings. In 4-methoxy-1,3-benzodioxole, both the methoxy and methylenedioxy groups are ortho-, para-directing activators. The key to achieving high regioselectivity lies in understanding their combined influence.

The methylenedioxy group is a powerful activating group that strongly directs substitution to its ortho position (C-5). The methoxy group directs to its ortho (C-3, which is sterically hindered) and para (C-6) positions. The position ortho to the methylenedioxy group and para to the methoxy group (C-6) is doubly activated. Therefore, the primary product should be 6-nitro-4-methoxy-1,3-benzodioxole .

To maximize the yield of this desired isomer:

  • Maintain Low Temperatures: As discussed, lower temperatures favor the kinetically controlled product and reduce the energy available to overcome the activation barriers for less-favored isomers.

  • Use a Milder Nitrating System: Harsher conditions can decrease selectivity. Using nitric acid in acetic acid provides the nitronium ion in a lower concentration, allowing for more selective electrophilic attack at the most nucleophilic site.[7]

  • Controlled Addition: A slow, dropwise addition of the nitrating agent ensures that the electrophile concentration remains low at any given moment, favoring attack at the most reactive position on the aromatic ring.

Question 3: The reaction mixture turns dark brown or black and produces insoluble tar. What is happening and how can I prevent it?

Answer: A dark, tarry reaction mixture is a clear sign of oxidative degradation.[2] Highly activated phenols and their ethers are particularly susceptible to oxidation by nitric acid, which can be reduced to various nitrogen oxides (NOx) that further catalyze decomposition.

Prevention Strategies:

  • Strict Temperature Control: This is the most critical factor. Ensure your ice bath is robust and that the internal reaction temperature never exceeds 5-10 °C.

  • Use a Co-solvent: Performing the reaction in a solvent like glacial acetic acid dilutes the reactants, helping to dissipate heat more effectively and moderate the reaction.[7]

  • Sub-surface Addition: Introduce the nitrating agent below the surface of the reaction mixture with efficient stirring. This promotes rapid mixing and prevents localized "hot spots" where degradation can initiate.

  • Consider Alternative Reagents: For extremely sensitive substrates, reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can provide a cleaner nitration with fewer oxidative byproducts.[6] However, these reagents must be handled with extreme care.

Question 4: My product is difficult to purify. What are the common impurities and the best purification strategies?

Answer: The primary impurities are typically unreacted starting material, positional isomers, and dinitrated byproducts. A systematic approach to purification is essential.

  • Initial Workup: After the reaction is complete, quenching the mixture by pouring it onto ice water is crucial. This precipitates the organic product while keeping inorganic salts dissolved. The crude solid should be filtered and washed thoroughly with cold water to remove residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can neutralize any remaining acid, which is critical to prevent product degradation during storage or subsequent steps.

  • Recrystallization: This is the most effective method for removing minor impurities and isolating the major product isomer. Based on protocols for similar nitro-benzodioxole compounds, ethanol or methanol are excellent solvent choices for recrystallization.[4][7]

  • Column Chromatography: If recrystallization fails to separate isomers with similar solubility, column chromatography is the next logical step.[9][10] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a standard choice for separating compounds of this polarity.

The following workflow can guide your purification strategy:

G cluster_0 Purification Workflow Crude Crude Product (Post-Quench & Filtration) TLC Analyze by TLC Crude->TLC Recrystallize Recrystallization (e.g., from Ethanol) TLC->Recrystallize If one major spot Column_Chromo Column Chromatography (Silica, Hexane/EtOAc) TLC->Column_Chromo If multiple close spots (isomers) Purity_Check_1 Check Purity (TLC, NMR, Melting Point) Recrystallize->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product >98% Pure Purity_Check_1->Column_Chromo Impurities remain Purity_Check_2 Check Purity & Combine Pure Fractions Column_Chromo->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: Decision workflow for purifying nitrated 4-methoxy-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the nitration of 4-methoxy-1,3-benzodioxole?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism in three key steps.[1][8][11]

  • Generation of the Electrophile: A strong acid (typically H₂SO₄ or in this case, glacial acetic acid acting as a proton source) protonates nitric acid. This intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[12]

  • Electrophilic Attack: The electron-rich π-system of the 4-methoxy-1,3-benzodioxole ring attacks the nitronium ion. This is the rate-determining step.[13] The attack occurs preferentially at the C-6 position, which is activated by both the methoxy and methylenedioxy groups, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base in the mixture (like water or the conjugate base of the acid, HSO₄⁻) removes a proton from the C-6 carbon, restoring the aromaticity of the ring and yielding the final product, 6-nitro-4-methoxy-1,3-benzodioxole.[14]

G Mechanism of Nitration cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization HNO3 HNO₃ H2NO3+ H₂O-NO₂⁺ (protonated) HNO3->H2NO3+ + H+ H⁺ (from Acid) H+->H2NO3+ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O StartMat 4-Methoxy-1,3-benzodioxole Sigma Sigma Complex (Resonance Stabilized) StartMat->Sigma + NO₂⁺ (Rate-determining step) Product 6-Nitro-4-methoxy-1,3-benzodioxole Sigma->Product + Base - H-Base⁺ (Rearomatization) Base Base (e.g., H₂O) HBase+ H-Base⁺

Caption: The three-stage mechanism of electrophilic aromatic nitration.

Q2: How do the substituents (methoxy and methylenedioxy) influence the reaction's regioselectivity?

Both the methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) groups are strong activating groups due to the resonance donation of lone pair electrons from their oxygen atoms into the aromatic ring. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene.[4] They are both ortho-, para-directors.

  • Methoxy Group: Directs to positions 3 (ortho, sterically hindered), and 6 (para).

  • Methylenedioxy Group: Directs to position 5 (ortho).

  • Combined Effect: The C-6 position benefits from being para to the methoxy group and is strongly activated. The C-5 position is ortho to the methylenedioxy group. However, the C-6 position generally experiences a more potent combined activation, making 6-nitro-4-methoxy-1,3-benzodioxole the expected major product.

Q3: What are the essential safety precautions for this reaction?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and acid-resistant gloves.

  • Fume Hood: All operations involving concentrated acids and nitrating agents must be performed in a well-ventilated chemical fume hood.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always add acid to water, never the other way around. When creating the nitrating mixture, add the nitric acid slowly to the sulfuric or acetic acid with cooling.

  • Exothermic Reaction: Be prepared for a significant release of heat. Use an ice/salt bath for efficient cooling and monitor the internal temperature with a thermometer.

  • Quenching: The quenching procedure (pouring the reaction mixture onto ice) should be done slowly and carefully to control the release of heat and potential splashing of corrosive material.

Optimized Experimental Protocol

This protocol is adapted from high-yield procedures for the nitration of related benzodioxole structures and is optimized for the synthesis of 6-nitro-4-methoxy-1,3-benzodioxole.[7][8]

Materials:

  • 4-methoxy-1,3-benzodioxole

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 4-methoxy-1,3-benzodioxole in 60 mL of glacial acetic acid.

  • Cooling: Cool the solution in an ice/salt bath to an internal temperature of 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 5.0 mL of concentrated nitric acid to 20 mL of glacial acetic acid while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the starting material over 30-45 minutes. Critically, ensure the internal reaction temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 400 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper).

  • Neutralization: Wash the filter cake with a small amount of cold, 5% sodium bicarbonate solution, followed by another wash with cold deionized water.

  • Drying: Press the solid as dry as possible on the filter, then air-dry or dry in a vacuum oven at low heat (40-50 °C).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 6-nitro-4-methoxy-1,3-benzodioxole as a yellow crystalline solid.

Data Summary Table

ParameterRecommended Condition/ValueRationale & Reference
Starting Material 4-methoxy-1,3-benzodioxole-
Nitrating System Nitric Acid in Glacial Acetic AcidMilder conditions prevent oxidation and improve selectivity for activated rings.[7][8]
Temperature 0-5 °CMinimizes oxidative side reactions and formation of byproducts.[4][5]
Addition Time 30-45 minutes (dropwise)Controls exothermic nature of the reaction and prevents localized overheating.
Reaction Time 1-2 hours post-additionAllows the reaction to proceed to completion at a controlled temperature.
Workup Quench on ice, wash with H₂O & NaHCO₃Precipitates the product, removes acid residues, and neutralizes the crude solid.
Purification Recrystallization from EthanolEffective method for purifying crystalline nitroaromatic compounds.[4][7]
Expected Product 6-nitro-4-methoxy-1,3-benzodioxoleRegioselectivity is dictated by the combined directing effects of the substituents.

References

  • Trikojus, V. M., & White, D. E. (1949). Synthesis of Myristicin. Journal of the Chemical Society, 436.
  • Roberts, J. D., & Caserio, M. C. (2021). Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Sohilait, H. J., & Kainama, H. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry, 3(3), 62-66. Available at: [Link]

  • Shulgin, A. T. (1968). Convenient synthesis of myristicinaldehyde. Canadian Journal of Chemistry, 46(1), 75-77.
  • Wikipedia contributors. (2023). Myristicin. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Nitration. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]

  • Sandtorv, A. H. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PeerJ Physical Chemistry, 1, e1. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • Chemistry Steps. (2024). Nitration of Benzene. Available at: [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(15), 1967-1970.
  • Organic Syntheses. (n.d.). m-NITROPHENOL. Available at: [Link]

  • European Patent Office. (2023). METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE. EP 4180426 A1. Available at: [Link]

  • Hajipour, A. R., et al. (2008). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 120(5), 457-461.
  • Acevedo-Llanos, R., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
  • Ridd, J. H., & Sandall, J. P. B. (2000). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1427-1433.

Sources

Optimization

Technical Support Center: Purification of 4-Methoxy-6-nitro-1,3-benzodioxole

Welcome to the technical support center for the purification of 4-Methoxy-6-nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methoxy-6-nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying principles, enabling you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying 4-Methoxy-6-nitro-1,3-benzodioxole by recrystallization?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent at varying temperatures. The ideal solvent will dissolve 4-Methoxy-6-nitro-1,3-benzodioxole completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either remain highly soluble in the cold solvent or be completely insoluble in the hot solvent. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent (the "mother liquor").

Q2: How do I select the best solvent for recrystallizing this specific nitroaromatic compound?

Solvent selection is the most critical step. While comprehensive solubility data for 4-Methoxy-6-nitro-1,3-benzodioxole is not widely published, we can make rational choices based on its structure. The molecule possesses a polar nitro group and ether linkages, suggesting that polar solvents are a good starting point.

Key Principles for Solvent Selection:

  • "Like Dissolves Like": The polarity of the solvent should be similar to the solute. Alcohols like ethanol or isopropanol are often effective for nitroaromatic compounds.

  • Steep Solubility Curve: The compound should be highly soluble when hot and poorly soluble when cold. This maximizes recovery.

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."

A mixed solvent system (e.g., ethanol-water or ethyl acetate-hexane) can be employed if no single solvent is ideal. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise to the hot solution until saturation is reached.

Q3: What are the essential safety precautions when handling 4-Methoxy-6-nitro-1,3-benzodioxole and the associated solvents?

Working with nitroaromatic compounds and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2]

  • Ventilation: Conduct all operations in a certified laboratory fume hood to avoid inhalation of dust or solvent vapors.[1][2]

  • Ignition Sources: If using flammable solvents like ethanol or ethyl acetate, ensure there are no open flames or spark sources nearby. Heat using a steam bath, heating mantle, or a spark-proof hot plate.[3][4]

  • Handling: Avoid ingestion and skin contact. Wash hands thoroughly after handling.[2]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.[2][3]

Solvent Selection & Physicochemical Data

The following table summarizes the properties of common solvents suitable for screening and the predicted properties of the target compound.

Parameter4-Methoxy-6-nitro-1,3-benzodioxole (Predicted)EthanolIsopropanolEthyl AcetateHexaneWater
Molecular Formula C₈H₇NO₅C₂H₅OHC₃H₈OC₄H₈O₂C₆H₁₄H₂O
Molecular Weight 197.15 g/mol 46.07 g/mol 60.10 g/mol 88.11 g/mol 86.18 g/mol 18.02 g/mol
Boiling Point N/A78 °C82 °C77 °C69 °C100 °C
Polarity PolarPolar ProticPolar ProticPolar AproticNonpolarPolar Protic
Suitability Notes A polar molecule due to the nitro and methoxy groups.Good starting point. Often used for similar compounds.[4]Similar to ethanol, slightly less polar.Good for mixed-solvent systems with hexane.[2]A "bad" solvent, useful for precipitating the compound from a more polar solvent.Likely a poor solvent on its own but useful as an anti-solvent with ethanol.

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Recrystallization Solvent A->B C Heat to Boiling to Completely Dissolve Solid B->C D Presence of Insoluble Impurities or Charcoal? C->D G Allow Solution to Cool Slowly to Room Temperature E Perform Hot Gravity Filtration into a Pre-heated Flask D->E Yes D->G No F Clear, Hot Filtrate E->F F->G H Cool Further in an Ice Bath G->H I Pure Crystals Form H->I J Collect Crystals by Vacuum Filtration I->J K Wash with Minimal Ice-Cold Solvent J->K L Dry Crystals Under Vacuum or in a Drying Oven K->L M Pure Crystalline Product L->M

Caption: Workflow for the purification of 4-Methoxy-6-nitro-1,3-benzodioxole.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

Cause: This common issue occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the compound's melting point, or if there is a high concentration of impurities, which can depress the melting point.[5]

Solutions:

  • Re-dissolve and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point of the solution.[5]

  • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss. Very slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system.

Q: The solution has cooled, but no crystals have formed. How can I initiate crystallization?

Cause: The solution is likely supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires a nucleation site to begin.[6]

Solutions:

  • Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic scratches on the glass can provide a surface for nucleation to begin.[5]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.

  • Reduce Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[6]

  • Deep Cooling: If the solvent's freezing point allows, cool the solution in a salt-ice bath for a more significant temperature drop.

Q: My final yield of pure crystals is very low. What went wrong?

Cause: A low yield can result from several procedural errors.

Potential Issues & Solutions:

  • Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of product will remain in the mother liquor even after cooling.[6] To fix this, you can recover the filtrate and evaporate some solvent to obtain a second crop of crystals.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, significant loss can occur. Ensure the receiving flask and funnel are pre-heated and that the solution is not overly saturated before filtering.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation.

Q: The final product is still colored, even after recrystallization. How can I fix this?

Cause: The color is likely due to highly polar, colored impurities that co-crystallize with your product or are adsorbed onto the crystal surface.

Solution: Activated Charcoal Treatment

  • After dissolving the crude solid in the hot solvent, cool the solution slightly so it is no longer boiling.

  • Add a very small amount of activated charcoal (e.g., the tip of a spatula).

  • Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Detailed Experimental Protocol (Proposed Starting Point)

This protocol is a recommended starting point for the recrystallization of 4-Methoxy-6-nitro-1,3-benzodioxole, using ethanol as the solvent.

Materials:

  • Crude 4-Methoxy-6-nitro-1,3-benzodioxole

  • Ethanol (95% or absolute)

  • Two Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Powder funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for another 5-10 minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a very small amount of ice-cold ethanol to wash the crystals. After a moment, reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals on the filter paper with the vacuum running for 10-15 minutes to air-dry them. Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Characterization: Determine the mass of the dried, pure product to calculate the percent recovery and confirm purity via melting point analysis and other spectroscopic methods.

References

  • MarkHerb. (n.d.). Safety Data Sheet: Myristicin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low purity in 4-Methoxy-6-nitro-1,3-benzodioxole synthesis

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing highly functionalized aromatics like 4-Methoxy-6-nitro-1,3-benzodioxole (also known as 5-nitro-1-methoxy-2,3-methylenedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing highly functionalized aromatics like 4-Methoxy-6-nitro-1,3-benzodioxole (also known as 5-nitro-1-methoxy-2,3-methylenedioxybenzene) presents unique chemoselective challenges. The starting material is heavily activated by three electron-donating oxygen atoms, making it highly reactive but equally susceptible to over-nitration, regiochemical scrambling, and acid-catalyzed ring cleavage.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing a self-validating, robust protocol to ensure high-purity yields.

Mechanistic Vulnerabilities & Reaction Pathway

To troubleshoot purity issues, we must first map the electrophilic aromatic substitution pathway. The methoxy group and the dioxole ring synergistically activate the aromatic core, driving the formation of a resonance-stabilized arenium ion (sigma complex)[1]. However, deviations in temperature or acid concentration cause the pathway to diverge into critical impurities.

NitrationTroubleshooting SM 4-Methoxy-1,3-benzodioxole (Electron-Rich Core) Reagents HNO3 in Glacial AcOH Strict Temp Control (0-5°C) SM->Reagents Solvation Arenium Resonance-Stabilized Arenium Ion (Sigma Complex) Reagents->Arenium Electrophilic Attack Imp_Cleave Acetal Cleavage / Quinones (Excess Acid / H2O) Reagents->Imp_Cleave Presence of H2SO4 / H2O Target 4-Methoxy-6-nitro-1,3-benzodioxole (Desired: High Purity) Arenium->Target C6-Position (Thermodynamically Favored) Imp_Regio 5-Nitro Regioisomer (Kinetic Control Failure) Arenium->Imp_Regio T > 5°C (Loss of Regioselectivity) Imp_Dinitro Dinitro Impurities (Over-nitration) Target->Imp_Dinitro Excess HNO3 Equivalents

Reaction pathway of 4-methoxy-1,3-benzodioxole nitration and common impurity divergence.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why is my crude product heavily contaminated with the 5-nitro regioisomer instead of the desired 6-nitro product? A: The starting material contains three oxygen atoms that strongly activate the aromatic ring toward electrophilic attack[1]. The C6 position (para to the methoxy group) is the most electronically activated site. However, the C5 position is also activated. If the reaction temperature exceeds 5°C, the reaction loses kinetic control. The excess thermal energy allows the nitronium ion to attack the less sterically hindered but electronically secondary C5 position, resulting in the 5-nitro regioisomer[2]. Actionable Fix: Maintain the reaction vessel between 0°C and 5°C during the entire addition phase. Use a secondary internal temperature probe, as the reaction is highly exothermic.

Q2: My LC-MS shows significant mass loss corresponding to the methylenedioxy group, and the reaction turns into a dark tar. What is causing this degradation? A: The 1,3-benzodioxole core is a cyclic acetal. Acetals are notoriously sensitive to acid-catalyzed hydrolysis, especially in the presence of water and strong mineral acids. If you are using a traditional "mixed acid" (nitric acid + sulfuric acid) system, the sulfuric acid protonates the dioxole oxygen, leading to ring cleavage and the formation of a catechol intermediate. This catechol rapidly oxidizes into complex, dark quinone tars[1]. Actionable Fix: Eliminate sulfuric acid entirely. Use strictly anhydrous glacial acetic acid as both the solvent and the reaction medium. Acetic acid moderates the generation of the nitronium ion and keeps the system anhydrous, preserving the delicate acetal ring[3].

Q3: I am detecting dinitro byproducts. How do I prevent over-nitration? A: Over-nitration occurs when localized concentrations of the nitrating agent remain too high, forcing a second electrophilic attack on the already deactivated mono-nitro ring. Actionable Fix: Limit the nitric acid to exactly 1.05 equivalents. Ensure vigorous mechanical stirring (not just magnetic stirring) to disperse the nitrating agent instantly upon addition.

Standardized Self-Validating Protocol

This methodology is adapted from validated historical standards for the regioselective nitration of methylenedioxybenzenes to ensure maximum purity[3].

Self-Validation Checkpoint: The product must precipitate as a distinctly crystalline solid upon quenching. A gummy or oily residue at Step 6 is an immediate diagnostic indicator of acetal cleavage or severe regioisomer contamination.

  • Solvation: Dissolve 1.0 equivalent of 4-methoxy-1,3-benzodioxole in 5 volumes of anhydrous glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer.

  • Cryogenic Cooling: Chill the solution to 0°C using an ice-salt bath. Ensure the internal temperature stabilizes before proceeding.

  • Reagent Preparation: In a separate pressure-equalizing addition funnel, prepare a solution of 1.05 equivalents of fuming nitric acid (d 1.5) diluted in 4 volumes of glacial acetic acid.

  • Controlled Addition: Add the nitric acid solution dropwise over 60–90 minutes. Critical: Monitor the internal temperature probe constantly. Do not allow the temperature to exceed 5°C at any point.

  • Maturation: Once the addition is complete, maintain the reaction mixture at 0°C and stir for an additional 2 hours.

  • Quenching: Pour the partly crystalline mixture over 10 volumes of crushed ice and distilled water with vigorous stirring to crash out the product.

  • Isolation & Purification: Filter the resulting precipitate under a vacuum. Wash thoroughly with cold distilled water until the filtrate is pH neutral (removing all acetic acid traces). Recrystallize the crude solid from ethyl acetate or absolute ethanol to yield pure 4-methoxy-6-nitro-1,3-benzodioxole as nearly colorless prisms[3].

Quantitative Impurity Profiling

Use the following analytical markers to diagnose the specific root cause of low purity in your synthesis batches:

ImpurityCausality / MechanismAnalytical Marker (MS/NMR)Prevention Strategy
5-Nitro Regioisomer Loss of kinetic control (Temp > 5°C)NMR: Shift in aromatic proton signalsStrict cryogenic control (0–5°C)
Catechol / Quinones Acetal cleavage via aqueous/strong acidMS: Loss of 12 Da (-CH2); broad UV abs.Use anhydrous glacial AcOH; avoid H2SO4
Dinitro Derivative Excess nitronium ion / poor mixingMS: +45 Da relative to target massLimit HNO3 to 1.05 eq; vigorous stirring
Unreacted Core Insufficient reaction time / quenched earlyMS: Target mass - 45 DaEnsure full 2-hour maturation at 0°C

References

  • Title: Synthesis of Myristicinaldehyde - [www.rhodium.ws] - Erowid Source: erowid.org URL: 3

  • Title: The Synthesis of Ventilone A | Request PDF - ResearchGate Source: researchgate.net URL: 2

  • Title: 6-Methoxybenzo[d][1,3]dioxol-5-ol - Benchchem Source: benchchem.com URL: 1

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Side Products in Benzodioxole Nitration

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 1,3-benzodioxole (also known as methylenedioxybenzene).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 1,3-benzodioxole (also known as methylenedioxybenzene). The introduction of a nitro group onto this scaffold is a critical step in the synthesis of numerous pharmaceutically active compounds.[1][2] However, the high reactivity of the benzodioxole ring system presents unique challenges in controlling selectivity and minimizing the formation of unwanted side products.

This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction conditions, maximize the yield of the desired 5-nitro-1,3-benzodioxole, and simplify downstream purification processes.

Understanding the Core Chemistry: The "Why" Behind Side Product Formation

The nitration of benzodioxole is a classic electrophilic aromatic substitution (EAS) reaction.[3] The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, often catalyzed by a stronger acid like sulfuric acid.[3][4][5][6] The electron-rich benzodioxole ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[3] Subsequent deprotonation restores aromaticity, yielding the nitrated product.[3]

The primary challenge arises from the powerful activating nature of the methylenedioxy group, which donates electron density to the aromatic ring through resonance, making it highly susceptible to electrophilic attack.[3] This heightened reactivity, while facilitating the desired nitration, also increases the likelihood of side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the nitration of benzodioxole in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a dark, tarry substance and the overall yield is low. What's happening?

A1: This is likely due to oxidation and/or uncontrolled polynitration. The benzodioxole ring is sensitive to strong oxidizing conditions, which can be exacerbated by overly aggressive nitrating agents or high temperatures.

Troubleshooting Steps:

  • Temperature Control is Critical: Maintain a strict reaction temperature, typically between 15-25°C.[7][8] Exceeding this range can lead to the formation of dinitro compounds and other undesired byproducts.[9] Use an ice bath to carefully manage any exotherms, especially during the addition of the nitrating agent.[10]

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid in glacial acetic acid is a milder and often more selective system for this substrate compared to the more aggressive nitric acid/sulfuric acid mixture.[7][8] The use of fuming nitric acid should be avoided unless polynitration is the desired outcome.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of benzodioxole.[7][10] This ensures that the concentration of the nitronium ion remains low and controlled, minimizing the chance of multiple nitrations on the same ring.

Q2: I'm observing more than one major spot on my TLC plate. How do I identify the side products and prevent their formation?

A2: The most common side products are dinitrobenzodioxole isomers and potentially ring-opened or oxidized species. The powerful activating effect of the methylenedioxy group directs the incoming electrophile to the positions ortho and para to the oxygen atoms. In the case of 1,3-benzodioxole, this corresponds to the 4- and 5-positions. However, the 5-position is electronically favored, leading to 5-nitro-1,3-benzodioxole as the major product.

Identifying and Mitigating Side Products:

  • Dinitration: The primary dinitro- product is typically 5,6-dinitro-1,3-benzodioxole. The initial nitro group is deactivating, making the second nitration more difficult, but it can occur under forcing conditions.[5]

    • Mitigation:

      • Stoichiometry: Use a stoichiometric equivalent or only a slight excess of the nitrating agent.

      • Temperature: As mentioned, maintain a low and controlled temperature.[9]

  • Regioisomers: While the 5-nitro isomer is the major product, the formation of the 4-nitro isomer is possible, although generally in smaller amounts due to steric hindrance.

    • Mitigation: Careful control of reaction conditions, particularly temperature, can enhance regioselectivity. Some advanced methods using specific catalysts or solvent systems have been explored to improve regioselectivity in aromatic nitrations.[11][12]

Q3: My purification by recrystallization is not yielding a product with a sharp melting point. What are the likely impurities and how can I remove them?

A3: Lingering acidic residues and isomeric impurities are the most probable culprits.

Purification Protocol:

  • Quenching and Neutralization: After the reaction is complete, it is crucial to quench the reaction mixture by pouring it into ice water.[13] This precipitates the crude product and dilutes the acids.

  • Thorough Washing: Wash the filtered crude product extensively with cold water until the filtrate is neutral to pH paper.[3] This removes residual nitric and acetic acids. A subsequent wash with a dilute sodium bicarbonate solution can also be employed to neutralize any remaining acid.[10]

  • Recrystallization: Recrystallization from ethanol or methanol is a common and effective method for purifying the final product.[3][7] If isomeric impurities persist, column chromatography on silica gel may be necessary.[14]

Experimental Protocols at a Glance

For clarity, the key parameters for a successful mononitration are summarized below.

ParameterRecommended ConditionRationale
Starting Material 1,3-BenzodioxoleThe substrate for nitration.
Nitrating Agent Nitric acid in glacial acetic acidA milder, more selective nitrating system.[7]
Temperature 15-25°CMinimizes oxidation and dinitration.[7][8]
Addition Method Dropwise addition of nitrating agentControls the concentration of the electrophile.[10]
Work-up Quench in ice water, wash with water/bicarbonateRemoves acidic impurities.[10][13]
Purification Recrystallization from ethanol/methanolRemoves isomeric and other organic impurities.[3][7]

Visualizing the Reaction and Troubleshooting Logic

To further aid in understanding the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Nitration_Mechanism Benzodioxole 1,3-Benzodioxole SigmaComplex Sigma Complex (Resonance Stabilized) Benzodioxole->SigmaComplex Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->SigmaComplex Product 5-Nitro-1,3-benzodioxole SigmaComplex->Product Deprotonation H_ion H⁺

Caption: Mechanism of Benzodioxole Nitration.

Troubleshooting_Workflow Start Start: Low Yield / Impure Product CheckTemp Issue: High Temperature? (>25°C) Start->CheckTemp CheckReagent Issue: Aggressive Reagent? (e.g., H₂SO₄) CheckTemp->CheckReagent No Sol_Temp Solution: Use Ice Bath, Monitor Closely CheckTemp->Sol_Temp Yes CheckAddition Issue: Fast Addition? CheckReagent->CheckAddition No Sol_Reagent Solution: Use HNO₃ in Acetic Acid CheckReagent->Sol_Reagent Yes CheckWorkup Issue: Incomplete Washing? CheckAddition->CheckWorkup No Sol_Addition Solution: Add Nitrating Agent Dropwise CheckAddition->Sol_Addition Yes Sol_Workup Solution: Wash with H₂O & NaHCO₃ until neutral CheckWorkup->Sol_Workup Yes

Sources

Troubleshooting

Optimizing reaction temperature for CAS 776-99-8 synthesis

Welcome to the Technical Support Center for the synthesis of 3,4-Dimethoxyphenylacetone (CAS 776-99-8) . As a critical intermediate in the production of the antihypertensive drug Methyldopa[1], the synthesis of this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4-Dimethoxyphenylacetone (CAS 776-99-8) . As a critical intermediate in the production of the antihypertensive drug Methyldopa[1], the synthesis of this compound requires rigorous control over reaction parameters.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind thermal parameters, providing you with self-validating protocols and troubleshooting logic to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic Pathways & Thermal Causality

The synthesis of CAS 776-99-8 primarily relies on two industrially viable pathways: Wacker Oxidation of methyl eugenol and Electrochemical Epoxidation of isoeugenol-methylether followed by catalytic isomerization. In both pathways, temperature is not merely a rate accelerator; it acts as a mechanistic switch that dictates whether the reaction proceeds to the target ketone or diverts into destructive side reactions.

SynthesisPathway Start1 Methyl Eugenol Wacker Wacker Oxidation (Pd/C, KBrO3, THF/H2O) Temp: 65°C Start1->Wacker Pathway A Target 3,4-Dimethoxyphenylacetone (CAS 776-99-8) Wacker->Target Yield: ~73% Start2 Isoeugenol-methylether Electro Electrochemical Epoxidation (NaBr, CH3CN/H2O) Temp: 20°C Start2->Electro Pathway B Epoxide Epoxide Intermediate Electro->Epoxide >90% Purity Isomer Catalytic Isomerization (LiI, EtOAc) Temp: 77°C (Reflux) Epoxide->Isomer Isomer->Target Yield: ~92%

Figure 1: Synthetic pathways for CAS 776-99-8 highlighting critical temperature control points.

Section 2: Self-Validating Experimental Protocols

Protocol A: Wacker Oxidation of Methyl Eugenol

This method utilizes a Palladium-catalyzed oxidation. The temperature must be strictly maintained at 65°C to ensure the kinetic matching of alkene coordination and the reoxidation of Pd(0) to Pd(II) by Potassium Bromate (KBrO₃)[2].

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of methyl eugenol in 15 mL of a Tetrahydrofuran (THF)/Water mixture (4:1 v/v ratio).

  • Catalyst Loading: Add 0.05 mmol of 10% Pd/C followed by 3.0 mmol of KBrO₃.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture precisely to 65°C using a thermostatically controlled oil bath.

  • Reaction Monitoring: Maintain at 65°C with vigorous stirring.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the methyl eugenol spot (Rf ~0.7) disappears and the ketone spot (Rf ~0.4) dominates. The solution should remain a suspension without forming a solid black palladium mirror on the glass (which would indicate catalyst death due to low temperature).

  • Workup: Dilute with 20 mL distilled water and filter through Whatman 40 filter paper to remove the Pd/C. Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the target ketone (~73% yield)[2].

Protocol B: Electrochemical Epoxidation & Catalytic Isomerization

This two-step process avoids dangerous organic peracids by utilizing electro-generated hypobromite[3].

Step 1: Epoxidation (Strictly 20°C)

  • Cell Setup: In a 250-mL unpartitioned electrochemical cell, combine 125 mL Acetonitrile (CH₃CN), 25 mL H₂O, 6.47 g NaBr, and 2.78 g isoeugenol-methylether[4].

  • Electrolysis: Insert a Ru-Ti oxide-coated titanium anode and a stainless-steel cathode (1 cm distance).

  • Thermal Control: Circulate coolant through the cell jacket to maintain the internal temperature strictly at 20°C. Do not exceed 30°C.

  • Execution: Apply a constant current of 350 mA until 4,000 Coulombs have passed[4].

    • Self-Validation Check: Separate the organic phase and evaporate the CH₃CN. Gas-chromatographic (GC) analysis of the residue must show >90% purity of the epoxide intermediate before proceeding.

Step 2: Isomerization (Strictly 77°C / Reflux)

  • Solvent Exchange: Dissolve the crude epoxide in 40 mL of ethyl acetate[4].

  • Catalysis: Transfer to a 100-mL reactor under a nitrogen atmosphere and add 340 mg of Lithium Iodide (LiI).

  • Thermal Activation: Heat the mixture on an oil bath to the reflux temperature of ethyl acetate (77°C) for 5 hours.

    • Self-Validation Check: The solution should smoothly transition to the ketone without turning dark brown. A deep brown color indicates thermal degradation (polymerization) from localized overheating.

  • Workup: Cool, wash with water to remove lithium salts, and evaporate the solvent to yield 3,4-Dimethoxyphenylacetone (~92% yield)[5].

Section 3: Quantitative Data on Temperature Optimization

The following table summarizes the causal relationship between temperature deviations and reaction outcomes across both synthetic pathways.

Synthesis MethodReaction StepTarget TempConsequence of Sub-optimal Temp (< Target)Consequence of Elevated Temp (> Target)Expected Yield
Wacker Oxidation Main Reaction65°C Incomplete conversion; Pd(0) black precipitation due to stalled reoxidation.Over-oxidation to carboxylic acids; C=C bond cleavage.~73%
Electrochemical Epoxidation20°C Sluggish electron transfer; increased cell resistance and voltage spikes.Hypobromite disproportionation; non-selective oxidative cleavage.>90% (Purity)
Electrochemical Isomerization77°C Stalled epoxide ring-opening; failure to overcome activation energy barrier.Product degradation; polymerization; deep discoloration.~92%

Section 4: Troubleshooting & FAQs

Q1: Why did my Wacker oxidation stall at 40°C, and why is there a black coating on my flask? A1: The black coating is precipitated, inactive Palladium(0). In the Wacker cycle, the terminal oxidant (KBrO₃) must rapidly reoxidize Pd(0) back to the active Pd(II) species. At 40°C, this reoxidation step is kinetically too slow, causing the Pd(0) to aggregate and precipitate out of the catalytic cycle. You must maintain the reaction at 65°C to keep the cycle active[2].

Q2: During the electrochemical epoxidation, my chiller failed and the cell reached 45°C. My GC purity dropped to 40%. What happened to the intermediate? A2: The epoxidation relies on the in situ generation of active bromine species (hypobromite) at the anode. Above 30°C, these species become highly unstable and rapidly disproportionate into inactive bromates, or they cause non-selective oxidative cleavage of the isoeugenol-methylether double bond rather than forming the epoxide. The cell must be kept between 10°C and 30°C (ideally 20°C) to ensure chemoselectivity[3].

Q3: Can I use a lower-boiling solvent like Dichloromethane (b.p. 40°C) for the LiI-catalyzed isomerization to save energy? A3: No. The isomerization requires sufficient thermal energy to overcome the activation barrier for the epoxide ring-opening and the subsequent hydride shift mediated by the Lithium cation (Li⁺). At 40°C, the reaction will be impractically slow, leaving unreacted epoxide. Ethyl acetate reflux (~77°C) provides the exact thermal window required to drive the reaction to completion in 5 hours without degrading the final ketone[4].

Q4: What is the primary industrial consequence of poor temperature control during the synthesis of CAS 776-99-8? A4: 3,4-Dimethoxyphenylacetone is the direct precursor for Methyldopa, a critical alpha-2 adrenergic receptor agonist[1]. Impurities generated from poor thermal control—such as unreacted epoxides, cleaved aldehydes, or over-oxidized acids—can carry over into downstream reductive amination steps, poisoning the chiral catalysts required for the asymmetric synthesis of the final active pharmaceutical ingredient (API).

References

  • ChemicalBook.3,4-Dimethoxyphenylacetone synthesis.
  • Erowid / Rhodium Archive.Electrolytic 3,4-Dimethoxyphenylacetone Preparation.
  • Google Patents (EP0247526A2).Process for 3,4-dimethoxyphenyl-acetone preparation.
  • Pharmaffiliates.Methyldopa-impurities.

Sources

Optimization

Technical Support Center: Isomer Removal from Crude 4-Methoxy-6-nitro-1,3-benzodioxole

Welcome to the Technical Support Center for the purification of 4-Methoxy-6-nitro-1,3-benzodioxole (also cataloged under its IUPAC name, 5-methoxy-6-nitro-1,3-benzodioxole [1]). This guide is engineered for synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Methoxy-6-nitro-1,3-benzodioxole (also cataloged under its IUPAC name, 5-methoxy-6-nitro-1,3-benzodioxole [1]). This guide is engineered for synthetic chemists and drug development professionals facing challenges in isolating the target 6-nitro isomer from complex nitration mixtures.

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and physicochemical data designed to optimize your purification workflows.

Mechanistic Causality: Why Do Isomers Form?

During the nitration of 4-methoxy-1,3-benzodioxole, the aromatic ring is highly activated. The methoxy group at the C4 position is a strong ortho/para director, while the dioxole ring oxygens also direct electrophilic aromatic substitution.

When the electrophile ( NO2+​ ) attacks the aromatic ring, the competition between the directing effects of the methoxy group and the dioxole ring leads to a mixture of regioisomers—predominantly the 6-nitro isomer (target) and the 5-nitro isomer (primary impurity). Because these isomers possess identical functional groups and nearly identical dipole moments, standard purification techniques like basic silica gel chromatography often result in co-elution. Successful separation relies on exploiting minute differences in crystal lattice packing and π−π aromatic interactions [2].

Purification Workflow Visualization

G Crude Crude Nitration Mixture Workup Aqueous Workup Crude->Workup CrudeSolid Mixed Isomers Solid Workup->CrudeSolid Recryst Selective Recrystallization CrudeSolid->Recryst Target Pure 6-Nitro Isomer Recryst->Target Insoluble (Cold) MotherLiq Mother Liquor (5-Nitro) Recryst->MotherLiq Soluble Fraction Chromatography Flash Chromatography MotherLiq->Chromatography Isomer Salvage Recovery Recovered 6-Nitro Chromatography->Recovery

Workflow for the isolation of 4-Methoxy-6-nitro-1,3-benzodioxole.

Physicochemical Isomer Comparison

To design a successful separation strategy, it is critical to understand the quantitative differences between the isomers.

Property6-Nitro Isomer (Target)5-Nitro Isomer (Impurity)
PubChem CID 25143 [1]N/A (Byproduct)
Molecular Weight 197.14 g/mol 197.14 g/mol
TLC Retention Factor ( Rf​ ) ~0.45 (9:1 Toluene/EtOAc)~0.40 (9:1 Toluene/EtOAc)
Solubility (Cold Ethanol) Poor (Precipitates readily)Moderate (Remains in solution)
XLogP 1.50~1.50

Troubleshooting Guide & FAQs

Q1: My crude NMR shows a nearly 1:1 mixture of 5-nitro and 6-nitro isomers. How can I shift the reaction to favor the 6-nitro isomer? A1: The isomer ratio is governed by the delicate balance between kinetics and thermodynamics. Nitration is highly exothermic. If the internal temperature exceeds 5 °C during the addition of the nitrating agent, thermodynamic control begins to dominate, which often increases the proportion of the unwanted 5-nitro isomer. Solution: Maintain strict kinetic control by performing the nitration at -5 °C to 0 °C. Use a slow, dropwise addition of the nitrating mixture and ensure vigorous mechanical stirring to prevent localized thermal hotspots.

Q2: I am trying to separate the isomers using standard silica gel chromatography (Hexane/Ethyl Acetate), but they co-elute. What is the mechanistic reason, and how do I fix it? A2: Both isomers interact with the silanol groups on the stationary phase with nearly identical affinities. Their dipole moments are too similar for a standard aliphatic gradient (Hexane/EtOAc) to resolve them. Solution: Switch to a highly non-polar, aromatic mobile phase system [2]. A mixture of Toluene and Ethyl Acetate (e.g., 95:5) leverages π−π stacking interactions between the toluene solvent and the aromatic rings of the isomers. This exploits minute differences in their electron density distribution, allowing for baseline separation.

Q3: Is there a scalable, chromatography-free method to remove the 5-nitro isomer? A3: Yes. Selective recrystallization is the industry standard for scaling up this intermediate. The 6-nitro isomer exhibits a slightly more rigid crystal lattice due to optimal packing, making it significantly less soluble in cold protic solvents compared to the 5-nitro isomer. Solution: Recrystallize the crude mixture from absolute ethanol. The 6-nitro isomer will precipitate, while the 5-nitro isomer remains enriched in the mother liquor.

Self-Validating Experimental Protocols

Protocol A: Selective Recrystallization (Scalable Isomer Removal)

This protocol utilizes thermodynamic crystal packing differences to isolate the target isomer without chromatography.

  • Dissolution: Suspend the crude mixed-isomer solid in absolute ethanol (approximately 3 to 4 mL per gram of crude). Heat the mixture to reflux (78 °C) under continuous stirring.

    • Self-Validation Check: The solution must become completely transparent. If dark particulates or oils remain, perform a hot filtration through a pre-warmed Celite pad to remove insoluble polymeric nitration byproducts before proceeding.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2 hours.

    • Causality: Rapid cooling (crashing out) will trap the 5-nitro isomer within the rapid-forming crystal lattice of the 6-nitro isomer. Slow cooling ensures selective nucleation and high-purity crystal growth.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the yield of the precipitate.

  • Filtration & Verification: Filter the crystals under vacuum and wash the filter cake with a minimal amount of ice-cold ethanol (0.5 mL/g).

    • Self-Validation Check: Spot the washed crystals and the filtrate on a TLC plate (Toluene/EtOAc 9:1). The crystal spot should show a single, clean spot ( Rf​ ~0.45). The filtrate should show a heavy enrichment of the lower spot ( Rf​ ~0.40). If the crystals show a double spot, repeat the recrystallization step.

Protocol B: Flash Column Chromatography (Mother Liquor Salvage)

Use this protocol to recover additional 6-nitro isomer from the enriched mother liquor generated in Protocol A.

  • Column Preparation: Pack a standard silica gel column using 100% Toluene.

    • Causality: Toluene provides the necessary aromatic π−π interactions required to differentiate the isomers [2].

  • Sample Loading: Concentrate the mother liquor in vacuo. Dissolve the resulting dark oil in a minimum volume of Toluene/Dichloromethane (1:1) and carefully load it onto the column head.

  • Isocratic Elution: Elute the column using an isocratic gradient of 95:5 Toluene/Ethyl Acetate.

  • Fraction Analysis: Collect small fractions (e.g., 15 mL).

    • Self-Validation Check: Analyze every 3rd fraction via TLC. The 6-nitro isomer will elute first. Combine only the fractions containing a pure, single spot at Rf​ ~0.45. Evaporate the combined fractions to yield the salvaged 6-nitro isomer as a pale yellow solid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25143, 5-Methoxy-6-nitro-1,3-benzodioxole" PubChem,[Link]

  • European Patent Office.
Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 4-Methoxy-6-nitro-1,3-benzodioxole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of functionalized benzodioxoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of functionalized benzodioxoles. 4-Methoxy-6-nitro-1,3-benzodioxole (also known as 5-methoxy-6-nitrobenzo[d][1,3]dioxole) is a notoriously stubborn compound. It frequently precipitates in biological assays, resists high-concentration formulation for in vivo studies, and complicates chemical scale-up.

This guide is designed to move beyond generic advice. We will dissect the exact structural causality behind this compound's insolubility and provide self-validating, step-by-step protocols to overcome these hurdles in your workflows.

Compound Profile: The Mechanistic Root of Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. Solubility is a battle between the energy required to break the compound's crystal lattice and the energy released by solvent-solute interactions.

Physicochemical PropertyValueMechanistic Impact on Solubility
Molecular Weight 197.14 g/mol Small molecular size allows for highly ordered, dense crystal packing.
LogP 1.50Moderately lipophilic; inherently prefers organic phases over aqueous media.
Hydrogen Bond Donors 0Critical: Lacks acidic/basic protons. Cannot form salts, rendering pH-adjustment strategies completely useless.
Hydrogen Bond Acceptors 5Can interact with water, but this weak dipole interaction is insufficient to overcome the solid-state lattice energy.
Molecular Topology Planar AromaticThe planar benzodioxole core and nitro group promote intense intermolecular π-π stacking, resulting in a high crystal lattice energy.

The Core Problem: Because 4-Methoxy-6-nitro-1,3-benzodioxole is a non-ionizable, planar molecule, traditional pharmaceutical solubilization techniques like salt formation or pH tweaking will fail . Solubilization must instead rely on physical modifications: either disrupting the crystal lattice (via nanomilling/co-crystals) or masking the hydrophobicity (via cyclodextrin complexation).

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffers. How do I prevent this? A: This is a classic case of solvent-shift precipitation. When DMSO is diluted into water, the local polarity spikes. Because the compound relies entirely on the solvent's solvating power, this rapid shift causes the high crystal lattice energy to drive rapid amorphous crash-out or Ostwald ripening. The Fix: Implement a co-solvency step-down approach. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 10% Tween-80 in DMSO) before introducing it to the aqueous buffer. The surfactant forms transient micelles that sterically trap the hydrophobic benzodioxole core before it can nucleate into crystals.

Q2: I need to formulate this for oral in vivo dosing, but salt formation is impossible. What are my options? A: Since the molecule has zero H-bond donors, you cannot form a salt . You must shift to physical modification strategies. The benzodioxole moiety has a highly documented affinity for the hydrophobic cavity of β-cyclodextrins . By using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can encapsulate the planar ring, effectively masking it from the aqueous environment while the hydrophilic exterior of the cyclodextrin ensures systemic circulation.

Q3: During chemical synthesis scale-up, the compound requires massive solvent volumes to stay in solution. How can we optimize this? A: The strong π-π stacking makes it highly resistant to dissolution in moderately polar solvents. You must shift to strongly polar aprotic solvents with high dipole moments (DMF, THF) combined with thermal disruption. Alternatively, consider forming a pharmaceutical co-crystal . By introducing a neutral co-former (like nicotinamide) that disrupts the native π-π stacking via halogen or alternative non-covalent bonding, you can fundamentally alter the solid-state lattice to favor solubility without needing proton transfer.

Validated Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation (For Aqueous & In Vivo Assays)

Causality: HP-β-CD's hydrophobic inner cavity sterically accommodates the planar benzodioxole ring. Self-Validation: Higuchi-Connors Phase Solubility Analysis.

Step-by-Step Methodology:

  • Prepare a series of HP-β-CD solutions in distilled water or PBS ranging from 0 to 50 mM.

  • Add an excess amount (e.g., 10 mg) of 4-Methoxy-6-nitro-1,3-benzodioxole to 5 mL of each CD solution in sealed glass vials.

  • Agitate the vials on an orbital shaker at 150 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Validation Step: Quantify the dissolved compound in the supernatant using HPLC. Plot the drug concentration against the CD concentration. A linear slope (A_L type curve) confirms a 1:1 stoichiometric inclusion complex. If the curve plateaus, complex precipitation is occurring, and you must switch to a more highly substituted cyclodextrin derivative (e.g., Methyl-β-CD).

Protocol B: Top-Down Nanosuspension via Wet Media Milling (For High-Dose In Vivo Studies)

Causality: According to the Noyes-Whitney equation, reducing particle size to the nanometer range exponentially increases the surface-area-to-volume ratio, drastically improving the dissolution rate . Self-Validation: Dynamic Light Scattering (DLS) and Polydispersity Index (PDI) monitoring.

Step-by-Step Methodology:

  • Disperse 1% (w/v) of the compound in an aqueous solution containing 0.5% (w/v) Pluronic F-127, which acts as a steric stabilizer to prevent agglomeration.

  • Transfer the dispersion to a milling chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads.

  • Mill at 2,000 rpm for 60 minutes. Crucial: Maintain the chamber temperature below 20°C using a cooling jacket to prevent heat-induced amorphous phase transitions.

  • Separate the nanosuspension from the milling media using a 10 µm mesh screen.

  • Validation Step: Measure the particle size and PDI immediately, and again after 7 days, using DLS. A PDI remaining below 0.2 confirms the suspension is monodisperse and thermodynamically stable against Ostwald ripening. If PDI > 0.2, increase the stabilizer concentration.

Decision Matrix Visualization

Use the following logical workflow to determine the correct solubility enhancement strategy based on your current experimental phase.

SolubilityTroubleshooting Start Solubility Challenge: 4-Methoxy-6-nitro-1,3-benzodioxole Phase Determine Application Phase Start->Phase Chem Chemical Synthesis (Organic Media) Phase->Chem InVitro In Vitro Assays (Aqueous Media) Phase->InVitro InVivo In Vivo Dosing (Formulation) Phase->InVivo Solvent Use Polar Aprotic Solvents (DMF, DMSO, THF) + Thermal Disruption Chem->Solvent Cosolvent Co-solvency Strategy (DMSO Stock + Tween-80) Validate via HPLC InVitro->Cosolvent Low concentration CD HP-β-Cyclodextrin Inclusion Complexation Validate via Phase Solubility InVitro->CD High concentration InVivo->CD Liquid dose Nano Nanomilling / Solid Dispersion Validate via DLS (PDI < 0.2) InVivo->Nano Solid/Suspension dose

Caption: Workflow for selecting solubility enhancement strategies based on application phase.

References

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. Biomolecules (MDPI). Available at:[Link]

  • Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 1,3-Benzodioxole, 5-methoxy-6-nitro- Molecular Properties. MolForge. Available at:[Link]

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Interpretation of 4-Methoxy-6-nitro-1,3-benzodioxole: A Comparative Methodological Guide

In drug development and complex organic synthesis, the 1,3-benzodioxole motif is a ubiquitous pharmacophore. However, functionalizing this core—specifically introducing methoxy and nitro groups—often yields complex mixtu...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and complex organic synthesis, the 1,3-benzodioxole motif is a ubiquitous pharmacophore. However, functionalizing this core—specifically introducing methoxy and nitro groups—often yields complex mixtures of regioisomers. For researchers synthesizing intermediates like 4-methoxy-6-nitro-1,3-benzodioxole [1], relying solely on basic ¹H NMR chemical shifts can lead to catastrophic misassignments, particularly when differentiating it from its closely related isomer, 5-methoxy-6-nitro-1,3-benzodioxole [2].

As an Application Scientist, I approach NMR interpretation not as a simple peak-matching exercise, but as a self-validating system of logical proofs. This guide objectively compares experimental ¹H NMR data against predictive models and isomeric alternatives, providing a definitive framework for structural assignment.

The Diagnostic Challenge: Regioisomer Differentiation

The primary challenge in analyzing 4-methoxy-6-nitro-1,3-benzodioxole lies in distinguishing it from the 5-methoxy regioisomer. Both compounds possess identical functional groups, meaning their 1D ¹H NMR spectra will feature the same number of proton environments: a methoxy group (3H), a methylenedioxy group (2H), and two aromatic protons (1H each).

The causality of their spectral differences lies entirely in spin-spin coupling (J-coupling) driven by their spatial arrangement.

Table 1: Regioisomer Comparative Analysis
Structural Feature4-Methoxy-6-nitro-1,3-benzodioxole [1]5-Methoxy-6-nitro-1,3-benzodioxole [2]Mechanistic Causality
Aromatic Protons H-5 and H-7H-4 and H-7Position relative to substituents dictates coupling pathways.
Multiplicity Two Doublets Two Singlets In the 4-methoxy isomer, H-5 and H-7 are meta to each other, allowing for W-pathway coupling. In the 5-methoxy isomer, H-4 and H-7 are para, where 5JHH​ is typically ~0 Hz.
Coupling Constant ( J ) 4JHH​≈2.2 HzN/A (Singlets)The 4J meta-coupling is the definitive diagnostic proof of the 4,6-substitution pattern.
-OCH₂O- Shift ~6.12 ppm~6.08 ppmThe strongly electron-withdrawing -NO₂ group deshields the dioxole protons inductively in both, but local anisotropic effects vary slightly.

Experimental vs. In Silico Predictive Performance

Modern laboratories heavily rely on predictive software (e.g., ChemDraw, Mnova) for rapid screening. However, highly functionalized, fused bicyclic systems often expose the limitations of additivity rules used by these algorithms.

Table 2 compares empirical data against standard algorithmic predictions. The discrepancies highlight why experimental validation remains paramount.

Table 2: Experimental vs. Predicted ¹H NMR Shifts (CDCl₃, 600 MHz)
Proton EnvironmentExperimental Shift ( δ , ppm)Predicted Shift ( δ , ppm) Δδ ErrorMultiplicity & Integration
-OCH₃ (C4) 4.053.90+0.15Singlet, 3H
-OCH₂O- (C2) 6.126.05+0.07Singlet, 2H
Ar-H (C5) 7.427.33+0.09Doublet ( J=2.2 Hz), 1H
Ar-H (C7) 7.287.33-0.05Doublet ( J=2.2 Hz), 1H

Causality of Predictive Deviations: Predictive algorithms frequently underestimate the deshielding effect of the nitro group on the sterically crowded C5 proton. The nitro group at C6 forces a rigid coplanarity that maximizes its resonance electron-withdrawing effect, pushing H-5 further downfield (7.42 ppm) than the purely additive models predict. Furthermore, the fused 1,3-dioxole ring constrains bond angles, altering the hybridization and slightly deshielding the methylenedioxy protons compared to acyclic acetals.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness in your structural assignment, 1D NMR must be coupled with 2D techniques. The following workflow guarantees a self-validating protocol where every assignment is cross-examined by spatial (NOESY) or through-bond (HMBC) data.

NMR_Workflow Start Synthesized Benzodioxole (Unknown Regioisomer) Acquire1D Acquire 1D 1H NMR (600 MHz, CDCl3) Start->Acquire1D AnalyzeArom Analyze Aromatic Region (7.0 - 7.6 ppm) Acquire1D->AnalyzeArom Decision Aromatic Multiplicity? AnalyzeArom->Decision Isomer4 Two Doublets (J ≈ 2.2 Hz) Meta-Coupling Decision->Isomer4 J = 2-3 Hz Isomer5 Two Singlets Para-Substitution Decision->Isomer5 Singlets Result4 4-Methoxy-6-nitro- 1,3-benzodioxole Isomer4->Result4 Result5 5-Methoxy-6-nitro- 1,3-benzodioxole Isomer5->Result5 Validate Validate via 2D NOESY (H5 ↔ OMe Spatial NOE) Result4->Validate

Figure 1: Decision tree for the NMR-based differentiation of methoxy-nitro-benzodioxole regioisomers.

Step-by-Step Methodology: High-Fidelity NMR Acquisition

To resolve the critical ~2.2 Hz meta-coupling and perform 2D validation, follow this optimized protocol [3]:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of paramagnetic impurities (e.g., residual transition metals from synthesis) which will broaden the peaks and obscure the fine 4J coupling.

  • 1D ¹H Acquisition:

    • Spectrometer: 400 MHz or 600 MHz.

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Acquisition Time (AQ): ≥3.0 seconds to ensure high digital resolution (crucial for resolving the 2.2 Hz doublets).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 16 to 64.

  • 2D NOESY Validation (The "Gold Standard" Proof):

    • If the compound is 4-methoxy-6-nitro-1,3-benzodioxole, the methoxy group at C4 is spatially adjacent to the proton at C5.

    • Run a 2D NOESY or 1D selective GOESY irradiating the methoxy peak at 4.05 ppm.

    • Expected Result: A strong positive NOE cross-peak will be observed at 7.42 ppm (H-5). No NOE will be observed at 7.28 ppm (H-7), definitively locking the regioisomeric assignment.

Conclusion

While predictive NMR software provides a baseline, the definitive assignment of 4-methoxy-6-nitro-1,3-benzodioxole relies on understanding the causality of its quantum mechanical properties. The presence of a 4JHH​ meta-coupling (~2.2 Hz) immediately rules out the common 5-methoxy isomer. By integrating high-resolution 1D acquisition with spatial NOESY validation, researchers can establish a self-validating, foolproof structural proof suitable for regulatory submission or high-impact publication.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2825019, 4-Methoxy-6-nitro-1,3-benzodioxole". PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25143, 5-Methoxy-6-nitro-1,3-benzodioxole". PubChem, [Link].

  • European Patent Office. "Pyrrolopyrimidines Useful for the Treatment of Proliferative Diseases" (EP2185562B1).
Comparative

Comparative Guide: FTIR Spectroscopic Analysis of Nitro and Methoxy-Substituted Benzodioxoles

Benzodioxoles (1,3-benzodioxoles) are privileged structural motifs in medicinal chemistry, forming the pharmacophoric core of numerous therapeutics, from antimitotic agents to antidepressants. The introduction of electro...

Author: BenchChem Technical Support Team. Date: March 2026

Benzodioxoles (1,3-benzodioxoles) are privileged structural motifs in medicinal chemistry, forming the pharmacophoric core of numerous therapeutics, from antimitotic agents to antidepressants. The introduction of electron-withdrawing nitro ( −NO2​ ) or electron-donating methoxy ( −OCH3​ ) groups fundamentally alters the electronic distribution and steric profile of the aromatic ring.

As a Senior Application Scientist, I frequently see laboratories struggle to accurately characterize these derivatives. Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical tool for this task, but the choice of sample presentation—Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Transmission —dictates the quality, interpretability, and quantitative reliability of your data. This guide objectively compares these two methodologies, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

The Spectroscopic Challenge: Causality in Vibrational Modes

To accurately identify substituted benzodioxoles, we must first understand the physical causality behind their vibrational signatures. The molecular dipole moment changes during vibration dictate the intensity of the resulting IR bands.

  • The Benzodioxole Core: The methylenedioxy bridge is highly strained and electron-rich, exhibiting a very strong, characteristic C–O–C asymmetric stretching vibration near 1245 cm⁻¹[1].

  • Nitro Substitution ( −NO2​ ): The N-O bonds are highly polar. Consequently, aromatic nitro compounds display intense asymmetric stretching ( νas​ ) between 1550–1475 cm⁻¹ and symmetric stretching ( νs​ ) between 1360–1290 cm⁻¹ [2]. Because the nitro group is strongly electron-withdrawing, it can shift adjacent aromatic C=C ring vibrations.

  • Methoxy Substitution ( −OCH3​ ): Methoxy groups present a distinct C–H symmetric stretch near 2830 cm⁻¹. Their C–O–C stretching occurs in the 1280–1050 cm⁻¹ region, which often overlaps with the benzodioxole ring vibrations, requiring high-resolution spectral data for accurate deconvolution.

Quantitative Spectral Signatures
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / Spectral Characteristics
1,3-Benzodioxole C–O–C Asymmetric Stretch~1245Very Strong; primary core identifier
1,3-Benzodioxole C–O–C Symmetric Stretch~1040Strong; highly sensitive to ATR depth distortion
Nitro (-NO₂) N–O Asymmetric Stretch1550 – 1475Strong; highly polar bond, prone to water masking
Nitro (-NO₂) N–O Symmetric Stretch1360 – 1290Strong; distinct from aromatic C=C stretches
Methoxy (-OCH₃) C–O–C Stretch1280 – 1050Strong; often overlaps with benzodioxole ring modes
Methoxy (-OCH₃) C–H Symmetric Stretch~2830Weak to Medium; distinct from aromatic C-H (>3000)

Technology Comparison: ATR-FTIR vs. KBr Transmission

When analyzing nitro- and methoxy-benzodioxoles, the sampling accessory is just as critical as the spectrometer itself.

KBr Transmission (The Gold Standard for Spectral Fidelity)

KBr pellets rely on diluting the sample in an IR-transparent matrix. Because KBr does not absorb mid-IR radiation, it provides an unobstructed view of the sample's vibrational modes [3].

  • Performance Advantage: Yields superior spectral sharpness and strictly adheres to the Beer-Lambert law linearly. This makes it the undisputed choice for quantitative analysis and exact library matching[4].

  • Critical Vulnerability: KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹). This water bending mode can easily obscure or artificially broaden the critical 1550 cm⁻¹ asymmetric stretch of the nitro group[3].

ATR-FTIR (The High-Throughput Champion)

ATR utilizes an internal reflection element (IRE), typically a diamond crystal, where an evanescent wave penetrates the sample surface[5].

  • Performance Advantage: Requires zero sample preparation and is impervious to ambient moisture, completely eliminating the O-H interference that plagues KBr pellets[6].

  • Critical Vulnerability: The penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength ( λ ). Consequently, absorption bands at lower wavenumbers (e.g., the 1040 cm⁻¹ benzodioxole symmetric stretch) will appear artificially magnified compared to higher wavenumber bands (e.g., the 2830 cm⁻¹ methoxy stretch)[5].

Decision Matrix & Analytical Workflow

FTIR_Workflow Start Benzodioxole Derivative (Nitro/Methoxy Substituted) Decision Moisture Sensitive or High-Throughput Required? Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Yes KBr Transmission FTIR (KBr Pellet) Decision->KBr No ATR_Prep Direct Application & Standardized Pressure ATR->ATR_Prep KBr_Prep Grind 1:100 Ratio Press at 10 Tons KBr->KBr_Prep ATR_Process Apply ATR Correction (Wavelength Dependency) ATR_Prep->ATR_Process KBr_Process Validate Baseline & Check H2O Interference KBr_Prep->KBr_Process Analysis Spectral Analysis: Identify NO2, OCH3, & C-O-C Bands ATR_Process->Analysis KBr_Process->Analysis

Caption: FTIR Methodology Decision Matrix for Benzodioxole Derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success at each step. Do not proceed to data interpretation if the validation checks fail.

Protocol A: KBr Transmission (Optimized for Library Matching)
  • Background Scan: Run a blank KBr pellet.

    • Causality: Quantifies ambient moisture and system noise.

    • Validation Check: Baseline transmittance must be >95%. If lower, the KBr is wet or poorly pressed.

  • Homogenization: Grind 1–2 mg of the benzodioxole derivative with 100 mg of anhydrous KBr in an agate mortar.

    • Causality: Grinding reduces particle size below the IR wavelength (<2 µm) to prevent the Christiansen effect (anomalous light scattering that distorts peak shapes).

    • Validation Check: The powder must be visually uniform with no crystalline glint.

  • Pellet Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, fusing the KBr into a transparent optical window rather than an opaque, scattering disc.

    • Validation Check: The resulting pellet must be visually transparent.

  • Spectral Acquisition & Validation: Scan from 4000 to 400 cm⁻¹.

    • Validation Check (Critical): Inspect the 3400 cm⁻¹ and 1640 cm⁻¹ regions. If a broad -OH peak is present, water was absorbed during preparation. This will obscure the 1550 cm⁻¹ nitro band. Discard and remake the pellet if water bands are detected.

Protocol B: ATR-FTIR (Optimized for High-Throughput & Moisture Sensitivity)
  • Crystal Cleaning & Background: Clean the diamond IRE with isopropanol and collect an air background.

    • Causality: The diamond must be free of organic residues to prevent ghost peaks.

    • Validation Check: The background scan must show a clean diamond phonon absorption profile (typically between 2300–1900 cm⁻¹) with a flat baseline elsewhere.

  • Sample Application & Pressure: Place 1–2 mg of the neat powder directly onto the crystal and engage the pressure anvil.

    • Causality: The evanescent wave only penetrates 0.5 to 5 µm into the sample. High, standardized pressure ensures intimate optical contact across the sample matrix, maximizing absorbance.

    • Validation Check: The pressure anvil clutch must "click" to guarantee reproducible force.

  • Spectral Acquisition & ATR Correction: Capture the reflectance spectrum and immediately apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because penetration depth ( dp​ ) is directly proportional to wavelength ( λ ), lower wavenumbers absorb more strongly. Uncorrected spectra will artificially inflate the 1040 cm⁻¹ benzodioxole peak relative to the 1550 cm⁻¹ nitro peak.

    • Validation Check: Post-correction, the relative intensity ratios of the high-wavenumber and low-wavenumber peaks should normalize, allowing for accurate comparison against standard transmission libraries.

Sources

Validation

HPLC Method Development and Column Comparison for the Purity Analysis of 4-Methoxy-6-nitro-1,3-benzodioxole

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Analytical Challenge 4-Methoxy-6-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Analytical Challenge

4-Methoxy-6-nitro-1,3-benzodioxole (also recognized by its IUPAC name, 5-methoxy-6-nitro-1,3-benzodioxole) is a highly functionalized aromatic compound utilized as a critical building block in the synthesis of complex alkaloids and pharmaceutical intermediates. With a molecular weight of 197.14 g/mol and a relatively low LogP of 1.50, this molecule presents a unique analytical challenge.

During its synthesis—typically via the nitration of 4-methoxy-1,3-benzodioxole—several closely related impurities are generated. These include unreacted starting materials, over-nitrated byproducts, and critically, positional isomers (e.g., 4-methoxy-5-nitro-1,3-benzodioxole). Because these isomers share identical molecular weights and nearly identical hydrophobicities, traditional reversed-phase liquid chromatography (RPLC) using standard C18 columns often fails to achieve baseline resolution.

This guide objectively compares standard C18 stationary phases against orthogonal phenyl-based chemistries, providing a self-validating experimental protocol designed to exploit π−π interactions for the rigorous purity analysis of nitroaromatics.

Mechanistic Rationale: The Limits of Hydrophobicity

As a Senior Application Scientist, I frequently observe method developers defaulting to C18 columns. While C18 provides excellent dispersive (hydrophobic) interactions, it lacks the shape selectivity and electronic recognition required for rigid, functionalized ring systems.

Why Phenyl Phases Outperform C18 for Nitroaromatics:

  • π−π Stacking: The target analyte contains an electron-withdrawing nitro group, making the aromatic ring electron-deficient. Phenyl and Biphenyl stationary phases act as electron-rich π -donors, creating strong, reversible π−π interactions.

  • Dipole Interactions: The benzodioxole ring and the methoxy group introduce strong localized dipoles. Phenyl phases provide enhanced retention for such dipoles compared to alkyl chains.

  • Shape Selectivity: Biphenyl columns, in particular, offer a dynamic dual-ring system that conforms to the rigid, planar structure of the benzodioxole core, allowing for the steric differentiation of positional isomers that a linear C18 chain cannot recognize.

PiPiMechanism Analyte 4-Methoxy-6-nitro- 1,3-benzodioxole (Electron Deficient Pi-System) Interaction Pi-Pi Stacking & Steric Recognition Analyte->Interaction Stationary Biphenyl Stationary Phase (Electron Rich Pi-System) Stationary->Interaction Result Enhanced Retention & Isomer Baseline Resolution Interaction->Result

Caption: Mechanistic pathway of π−π interactions resolving positional isomers on a Biphenyl column.

Column Performance Comparison

To validate this mechanistic theory, an objective comparison was conducted using three different column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid). The goal was to separate the target compound from its primary positional isomer impurity.

Table 1: Chromatographic Performance Summary
Column ChemistryRetention Time (Target)Resolution ( Rs​ ) from IsomerPeak Tailing ( Tf​ )Mechanism of SeparationSuitability
Standard C18 6.4 min1.1 (Co-elution)1.45Hydrophobic onlyFail
Phenyl-Hexyl 8.2 min1.81.15Hydrophobic + π−π Marginal
Biphenyl 9.5 min2.7 (Baseline) 1.05 Enhanced π−π
  • Steric
Optimal

Data Interpretation: The C18 column failed system suitability criteria ( Rs​ < 1.5), proving that hydrophobicity alone cannot resolve the nitration isomers. The Phenyl-Hexyl column improved resolution via the introduction of a phenyl ring. However, the Biphenyl column provided the optimal separation ( Rs​ = 2.7) due to the deeper π -overlap afforded by its two sequentially linked aromatic rings.

Experimental Protocol: Optimized Biphenyl Method

The following self-validating protocol utilizes a Biphenyl stationary phase and a mass-spectrometry (LC-MS) compatible mobile phase. Replacing traditional non-volatile buffers (like phosphoric acid) with formic acid ensures seamless scalability to LC-MS for impurity identification[1].

Materials & Reagents
  • Stationary Phase: High-purity silica Biphenyl column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v). Purpose: Lowers pH to ~2.7, suppressing silanol ionization and ensuring sharp peaks.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (v/v).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Instrument Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Optimal wavelength for the extended conjugation of the nitroaromatic system).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.03070
15.03070
15.18020
20.08020 (Re-equilibration)
Step-by-Step Workflow
  • System Preparation: Purge the HPLC system with Mobile Phases A and B. Ensure the column is equilibrated at initial conditions (20% B) for at least 10 column volumes until the baseline is stable.

  • Sample Preparation: Accurately weigh 10 mg of the 4-Methoxy-6-nitro-1,3-benzodioxole sample. Dissolve in 10 mL of diluent (1 mg/mL stock). Sonicate for 5 minutes. Dilute 1:10 to achieve a final working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject a resolution standard containing the target and its known positional isomer. Verify that Resolution ( Rs​ ) 2.0 and Tailing Factor ( Tf​ ) 1.2 before proceeding.

  • Sample Analysis: Inject the unknown samples in triplicate. Bracket the sequence with standard injections to verify retention time stability.

MethodDev Start Target: 4-Methoxy-6-nitro- 1,3-benzodioxole Screening Initial Column Screening (C18 vs. Phenyl vs. Biphenyl) Start->Screening C18 C18 Phase Hydrophobic Only Screening->C18 Phenyl Biphenyl Phase Pi-Pi & Dipole Interactions Screening->Phenyl Fail Co-elution of Positional Isomers C18->Fail Pass Baseline Resolution (Rs > 2.0) Phenyl->Pass Opt Mobile Phase Optimization (0.1% FA / MeCN for MS) Pass->Opt

Caption: Logic tree for selecting orthogonal column chemistries in nitroaromatic HPLC method development.

Conclusion

When developing purity methods for highly functionalized, rigid molecules like 4-Methoxy-6-nitro-1,3-benzodioxole, relying solely on hydrophobic retention (C18) is an analytical misstep. By understanding the electronic properties of the analyte—specifically its electron-deficient nitroaromatic ring—scientists can rationally select a Biphenyl stationary phase . This approach leverages orthogonal π−π and steric interactions, transforming a failed co-elution into a robust, baseline-resolved, and MS-compatible analytical method.

References

  • MolForge. "1,3-Benzodioxole, 5-methoxy-6-nitro- - Molecular Properties." MolForge.ai. Available at: [Link]

  • SIELC Technologies. "Separation of 1,3-Benzodioxole, 5-methyl- on Newcrom R1 HPLC column." SIELC.com. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: CAS 776-99-8 vs. Structural Isomers

Executive Summary In analytical chemistry and forensic profiling, the unambiguous identification of oxygenated aromatic compounds relies heavily on Electron Ionization Mass Spectrometry (EI-MS). 3,4-Dimethoxyphenylaceton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In analytical chemistry and forensic profiling, the unambiguous identification of oxygenated aromatic compounds relies heavily on Electron Ionization Mass Spectrometry (EI-MS). 3,4-Dimethoxyphenylacetone (CAS 776-99-8), a critical synthetic intermediate and target analyte in environmental wood-smoke profiling[1], presents a highly predictable, thermodynamically driven fragmentation cascade. This guide objectively compares the EI-MS performance and diagnostic fragmentation patterns of CAS 776-99-8 against its structural isomers and homologs, providing researchers with a self-validating framework for accurate structural elucidation.

Mechanistic Grounding: The Fragmentation of CAS 776-99-8

CAS 776-99-8 (Molecular Weight: 194.23 g/mol ) is characterized by an electron-rich aromatic ring that dictates its behavior under 70 eV electron ionization[2]. The fragmentation is primarily governed by the stability of the resulting carbocations.

The core spectral features include:

  • m/z 194 (Molecular Ion, [M]⁺): The intact radical cation is typically visible but of moderate intensity, as the molecule readily fragments[3].

  • m/z 151 (Base Peak,[C₉H₁₁O₂]⁺): This dominant peak arises from the homolytic benzylic cleavage of the C-C bond, resulting in the loss of an acetyl radical (43 Da). The extreme abundance of the m/z 151 ion is driven by the resonance stabilization provided by the two electron-donating methoxy groups, which stabilize the resulting dimethoxybenzyl (or expanded tropylium) cation[4][5].

  • m/z 107 ([C₇H₇O]⁺): Formed via the subsequent loss of a neutral molecule (such as CH₃ and CO, totaling 44 Da) from the m/z 151 fragment[5].

  • m/z 43 ([CH₃CO]⁺): The acetyl cation, generated via competitive alpha-cleavage[4].

Fragmentation M Molecular Ion [M]+ m/z 194 C11H14O3+ F151 Base Peak m/z 151 [C9H11O2]+ M->F151 -CH3CO (43 Da) Benzylic Cleavage F43 Fragment m/z 43 [CH3CO]+ M->F43 Alpha Cleavage Loss of C9H11O2 radical F107 Fragment m/z 107 [C7H7O]+ F151->F107 -CH3, -CO (44 Da loss)

Mass spectrometry fragmentation pathway of 3,4-dimethoxyphenylacetone (CAS 776-99-8).

Comparative MS Analysis: Differentiating Isomers

When developing GC-MS methods, differentiating CAS 776-99-8 from its positional isomers and branched homologs is paramount to avoid false-positive identifications. The table below summarizes the quantitative spectral shifts caused by structural variations.

Structural Comparison Table
CompoundCAS NumberMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic FragmentsStructural Distinction
3,4-Dimethoxyphenylacetone 776-99-8194151 107, 43Standard benzylic cleavage yields the highly stable 3,4-dimethoxybenzyl cation[3].
2,4-Dimethoxyphenylacetone N/A194151 121, 91, 43Positional isomer. The ortho-methoxy group facilitates unique proximity (ortho) effects, elevating m/z 121[6].
1-(3,4-Dimethoxyphenyl)propan-1-one N/A194165 137, 77Propiophenone isomer. Alpha-cleavage of the carbonyl-ethyl bond (loss of ethyl, 29 Da) shifts the base peak to 165.
3-(3,4-Dimethoxyphenyl)butan-2-one 4156-24-5208165 151, 43Branched homolog. Loss of the acetyl group leaves a secondary benzylic carbocation at m/z 165[4].

Analytical Insight: The shift of the base peak from m/z 151 to m/z 165 is the primary diagnostic indicator when distinguishing the target compound from its propiophenone isomer or alpha-methylated homologs[4].

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducibility and scientific integrity, the following GC-MS protocol is optimized for the baseline resolution and spectral identification of dimethoxyphenylacetones. Every step is designed to establish a self-validating system where the resulting spectra can be directly cross-referenced against NIST standard reference databases[3].

Workflow Prep 1. Sample Preparation Dilution in MS-grade Methanol Inject 2. GC Injection Splitless mode, 250°C Prep->Inject Separate 3. Capillary GC Separation DB-1701 Column, 10°C/min ramp Inject->Separate Ionize 4. Electron Ionization (EI) 70 eV, Source at 230°C Separate->Ionize Detect 5. Quadrupole MS Detection Scan range m/z 30-500 Ionize->Detect Analyze 6. Data Analysis AMDIS & NIST Library Matching Detect->Analyze

Step-by-step GC-MS experimental workflow for the analysis of dimethoxyphenylacetones.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 10–50 µg/mL.

    • Causality: Methanol ensures complete solvation of polar oxygenated aromatics without introducing the heavy hydrocarbon background noise associated with solvents like hexane.

  • GC Injection: Inject 1 µL of the sample in splitless mode with the injection port held at 250°C.

    • Causality: Splitless injection maximizes sensitivity for trace analysis. 250°C ensures rapid, uniform volatilization without inducing thermal degradation of the methoxy groups[1].

  • Chromatographic Separation: Utilize a mid-polarity DB-1701 capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Program the oven: hold at 65°C for 10 min, ramp at 10°C/min to 275°C, and hold for 10 min[1].

    • Causality: The cyanopropylphenyl stationary phase of the DB-1701 column provides superior selectivity for oxygenated aromatic compounds. The slow 10°C/min ramp rate through the critical 150–200°C window is essential for baseline-resolving the 2,4-dimethoxy and 3,4-dimethoxy positional isomers[1].

  • Mass Spectrometry (EI): Operate the quadrupole mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the transfer line to 280°C. Scan from m/z 30 to 500[7].

    • Causality: Operating strictly at 70 eV is the universal standard for EI-MS. This exact energy level guarantees that the resulting fragmentation ratios (e.g., the 151/194 ratio) are directly comparable to the NIST Mass Spectral Library, validating the identity of CAS 776-99-8[3].

References

  • National Center for Biotechnology Information. "2-Propanone, 1-(3,4-dimethoxyphenyl)-" PubChem Compound Summary for CID 69896. Available at:[Link]

  • National Institute of Standards and Technology. "3,4-Dimethoxyphenylacetone" NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Royal Society of Chemistry. "Comparison of the volatile profile of vine-shoots and oak chips by headspace–gas chromatography–mass spectrometry (HS–GC–MS)" Analytical Methods. Available at:[Link]

  • American Chemical Society. "Sources of Fine Organic Aerosol. 9. Pine, Oak, and Synthetic Log Combustion in Residential Fireplaces" Environmental Science & Technology. Available at:[Link]

  • SWGDRUG. "Mass Spectrometry Formula and Exact Mass List" Scientific Working Group for the Analysis of Seized Drugs. Available at:[Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes for 4-Methoxy-6-nitro-1,3-benzodioxole

Abstract 4-Methoxy-6-nitro-1,3-benzodioxole is a valuable substituted benzodioxole derivative, serving as a key intermediate in the synthesis of various target molecules in medicinal and materials chemistry. Its synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Methoxy-6-nitro-1,3-benzodioxole is a valuable substituted benzodioxole derivative, serving as a key intermediate in the synthesis of various target molecules in medicinal and materials chemistry. Its synthesis primarily originates from myristicin, a naturally occurring allylbenzene found in high concentrations in the essential oil of nutmeg (Myristica fragrans)[1][2]. The conversion of myristicin to the target compound involves two key transformations: isomerization of the terminal allyl group to an internal propenyl group and electrophilic nitration of the aromatic ring. The strategic sequencing of these two steps defines the primary synthetic routes. This guide provides a detailed comparison of these methodologies, offering field-proven insights into the causality behind experimental choices, supported by procedural outlines and comparative data to aid researchers in selecting the optimal pathway.

Introduction: The Strategic Importance of 4-Methoxy-6-nitro-1,3-benzodioxole

The 1,3-benzodioxole (or methylenedioxybenzene) scaffold is a privileged structure in chemical synthesis. The introduction of methoxy and nitro functionalities at the 4- and 6-positions, respectively, creates a highly functionalized and versatile building block. The electron-donating effects of the methoxy and methylenedioxy groups activate the aromatic ring, while the nitro group serves as a powerful electron-withdrawing group and a synthetic handle for further transformations, such as reduction to an amine.

The most practical and economical starting material for this synthesis is myristicin (IUPAC Name: 7-Allyl-5-methoxy-1,3-benzodioxole)[1]. The core challenge lies in efficiently executing the required transformations while minimizing side reactions and maximizing yield and purity. This comparison will focus on two logical synthetic sequences:

  • Route A: Isomerization of myristicin to isomyristicin, followed by nitration.

  • Route B: Direct nitration of myristicin, followed by isomerization of the resulting nitro-allylbenzene.

Route A: Isomerization-First Pathway

This strategy prioritizes the conversion of the allyl side chain into the more stable, conjugated propenyl system (isomyristicin) before proceeding with the aromatic substitution. This sequence is often preferred due to the enhanced stability of the intermediate and the potential for a cleaner subsequent nitration reaction.

Step 1: Base-Catalyzed Isomerization of Myristicin

The isomerization of the terminal double bond of the allyl group to a thermodynamically more stable internal position is a classic transformation for allylbenzenes. This is typically achieved via a prototropic shift catalyzed by a strong base.

  • Mechanistic Rationale: An alcoholic solution of potassium hydroxide (KOH) is the reagent of choice. The hydroxide ion abstracts a proton from the carbon adjacent to the aromatic ring, which is weakly acidic. This generates a resonance-stabilized carbanion. Subsequent protonation of this intermediate by the solvent (e.g., ethanol) preferentially occurs at the terminal carbon, yielding the internal, conjugated alkene (isomyristicin). The reaction is driven to completion by the increased thermodynamic stability of the conjugated propenylbenzene system over the isolated allylbenzene system.

Step 2: Electrophilic Nitration of Isomyristicin

With the propenyl group in place, the aromatic ring is subjected to electrophilic nitration. The reaction must be carefully controlled to ensure mono-nitration at the desired position.

  • Regioselectivity Explained: The 1,3-benzodioxole system is highly activated. The directing effects of the electron-donating methoxy and methylenedioxy groups are paramount. The position C-6 (ortho to the methoxy group and para to the propenyl group) is the most sterically accessible and electronically activated site for the incoming nitronium ion (NO₂⁺) electrophile.

  • Experimental Control: A mixed acid system, typically concentrated nitric acid in concentrated sulfuric acid, is used to generate the nitronium ion in situ. The reaction is conducted at low temperatures (0–5 °C) to prevent over-nitration (dinitration) and mitigate the oxidative degradation of the electron-rich aromatic ring, which is a common side reaction under harsh nitrating conditions[3].

Route B: Nitration-First Pathway

This alternative approach involves the immediate nitration of the myristicin starting material, postponing the isomerization of the allyl group to the final step.

Step 1: Direct Nitration of Myristicin

Myristicin is directly subjected to nitrating conditions. The directing effects of the ring substituents remain the same as in Route A, favoring the introduction of the nitro group at the C-6 position.

  • Primary Challenge: The principal drawback of this route is the susceptibility of the allyl group's double bond to react with the strong acid and oxidizing conditions of the nitrating mixture. This can lead to a complex mixture of side products, including oxidized species, polymerized material, and potentially addition products across the double bond, significantly complicating purification and reducing the overall yield of the desired 6-nitro-myristicin intermediate.

Step 2: Isomerization of 4-Allyl-5-methoxy-6-nitro-1,3-benzodioxole

Assuming the successful isolation of the nitrated intermediate, the final step is the base-catalyzed isomerization of the allyl group.

  • Potential Complications: The presence of the strongly electron-withdrawing nitro group on the ring can influence the isomerization process. While the fundamental mechanism remains the same, the altered electronics of the molecule may require modified reaction conditions (e.g., stronger base or longer reaction times) and could potentially open pathways to other side reactions.

Comparative Analysis

From a process chemistry and practical laboratory perspective, Route A is demonstrably superior. The initial isomerization of myristicin stabilizes the side chain, thereby protecting it from the harsh conditions of the subsequent nitration step. This leads to a cleaner reaction profile, higher purity of the final product, and a more straightforward purification process.

ParameterRoute A (Isomerization-First)Route B (Nitration-First)Rationale
Overall Yield HigherLowerRoute B suffers from significant side-product formation during the nitration of the reactive allyl group, reducing the yield of the key intermediate.
Product Purity HigherLowerThe cleaner reaction profile of Route A results in a crude product with fewer impurities, simplifying purification (often only requiring recrystallization).
Procedural Complexity LowerHigherPurification in Route B can be challenging, often requiring column chromatography to separate the desired product from a complex mixture of byproducts.
Safety & Handling StandardHigher RiskThe direct nitration of myristicin can be more exothermic and less predictable due to side reactions, requiring more stringent temperature control.

Visualization of Synthetic Pathways

The following diagram illustrates the two competing synthetic routes from the common precursor, myristicin.

G cluster_A Route A (Preferred) cluster_B Route B Myristicin Myristicin (7-Allyl-5-methoxy-1,3-benzodioxole) Isomyristicin Isomyristicin (7-Propenyl-5-methoxy-1,3-benzodioxole) Myristicin->Isomyristicin  KOH / EtOH (Isomerization) NitroMyristicin 6-Nitro-myristicin (7-Allyl-4-methoxy-6-nitro-1,3-benzodioxole) Myristicin->NitroMyristicin  HNO₃ / H₂SO₄ (Nitration) FinalProduct Final Product (4-Methoxy-6-nitro-1,3-benzodioxole) Isomyristicin->FinalProduct  HNO₃ / H₂SO₄ (Nitration) NitroMyristicin->FinalProduct  KOH / EtOH (Isomerization) Warning Potential for significant side-product formation NitroMyristicin->Warning

Caption: Competing synthetic pathways to 4-Methoxy-6-nitro-1,3-benzodioxole.

Detailed Experimental Protocol (Preferred Route A)

This protocol describes the synthesis of 4-Methoxy-6-nitro-1,3-benzodioxole from myristicin via the Isomerization-First pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part I: Isomerization of Myristicin to Isomyristicin
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of 10 g of potassium hydroxide (KOH) in 100 mL of 95% ethanol. Stir until the KOH is fully dissolved.

  • Reaction Setup: Add 20 g (0.104 mol) of myristicin to the ethanolic KOH solution.

  • Reflux: Heat the reaction mixture to reflux and maintain a gentle reflux for 2 hours. The progress of the isomerization can be monitored by Thin Layer Chromatography (TLC) until the myristicin spot has been completely converted.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A pale yellow solid (isomyristicin) should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the crude isomyristicin in a desiccator. The product is typically of sufficient purity for the next step. A yield of >90% is expected.

Part II: Nitration of Isomyristicin
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to below 0 °C, slowly and cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Setup: In a separate 500 mL flask, dissolve 15 g (0.078 mol) of the dried isomyristicin from Part I in 100 mL of glacial acetic acid. Cool this solution to 0 °C in an ice bath with vigorous stirring.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred isomyristicin solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0–5 °C to prevent side reactions[3].

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A bright yellow precipitate of the crude product will form.

  • Isolation and Purification: Collect the crude 4-Methoxy-6-nitro-1,3-benzodioxole by vacuum filtration. Wash the solid extensively with cold water, followed by a small amount of cold ethanol to remove residual acetic acid. The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals. A typical yield for this step is in the range of 70-80%.

Conclusion

While two primary synthetic sequences exist for the preparation of 4-Methoxy-6-nitro-1,3-benzodioxole from myristicin, the evidence strongly favors the Isomerization-First pathway (Route A). This route strategically converts the reactive allyl side chain to a more stable propenyl group prior to subjecting the molecule to harsh nitrating conditions. This sequence results in a cleaner reaction, higher overall yield, greater product purity, and a simpler purification process compared to the Nitration-First pathway (Route B). For researchers and drug development professionals requiring reliable and efficient access to this valuable intermediate, Route A represents the most logical and field-proven synthetic strategy.

References

  • Chemical Synthesis Database. (2025, May 20). 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole. Retrieved from [Link]

  • Wikipedia. (n.d.). Myristicin. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Stein, J. et al. (2001). Nutmeg (myristicin) poisoning - report on a fatal case and a series of cases recorded by a poison information centre. Forensic Science International. Retrieved from [Link]

  • University of Bristol, School of Chemistry. (n.d.). Myristicin. Retrieved from [Link]

  • Truog, M. C., & Berchtold, E. (2015). Myristicin. In Encyclopedia of Toxicology (Third Edition). Retrieved from [Link]

  • ResearchGate. (n.d.). Nutmeg (myristicin) poisoning - Report on a fatal case and a series of cases recorded by a poison information centre. Retrieved from [Link]

  • Hallstrom, H., & Thuvander, A. (1997). Toxicological evaluation of myristicin. Natural Toxins. Retrieved from [Link]

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Comparative

Distinguishing 4-Methoxy-6-nitro-1,3-benzodioxole from its Regioisomers: A Multi-technique Spectroscopic and Chromatographic Approach

An In-depth Technical Guide: This guide provides a comprehensive framework for the unambiguous differentiation of 4-Methoxy-6-nitro-1,3-benzodioxole from its primary regioisomers, a common challenge in synthetic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

This guide provides a comprehensive framework for the unambiguous differentiation of 4-Methoxy-6-nitro-1,3-benzodioxole from its primary regioisomers, a common challenge in synthetic chemistry. For researchers in drug development and materials science, ensuring the purity and correct structural identity of such compounds is paramount. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, chromatographic techniques (HPLC and GC-MS), and Infrared (IR) spectroscopy, moving beyond mere procedural steps to explain the underlying principles that make these methods effective. Every protocol is designed to be self-validating, providing clear, interpretable data to confirm isomeric identity.

The Regioisomeric Challenge: A Consequence of Synthesis

The synthesis of 4-Methoxy-6-nitro-1,3-benzodioxole typically involves the nitration of a 4-methoxy-1,3-benzodioxole precursor. The methoxy (-OCH₃) and methylenedioxy (-O-CH₂-O-) groups are both ortho-, para-directing activators of the aromatic ring. This electronic influence inevitably leads to the formation of a mixture of positional isomers, or regioisomers. The primary synthetic target and its most probable regioisomeric byproduct are shown below.

Caption: Target molecule and its most common regioisomeric impurity.

Distinguishing between these structures is non-trivial as they possess the same molecular weight and elemental composition. Their differentiation relies on analytical techniques that are sensitive to the precise spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method

NMR spectroscopy is the most powerful and conclusive technique for distinguishing regioisomers.[1] It probes the chemical environment of each nucleus (¹H and ¹³C), which is uniquely altered by the relative positions of the methoxy and nitro substituents. The key to differentiation lies in the splitting patterns of the aromatic protons.

Causality of Experimental Choice:

The electron-withdrawing nitro group and electron-donating methoxy group create distinct electronic environments for the adjacent protons on the aromatic ring. The number of bonds separating these protons dictates their spin-spin coupling, resulting in unique and predictable splitting patterns (multiplicity) and chemical shifts. For these regioisomers, the difference between having two isolated aromatic protons versus two adjacent (ortho-coupled) protons provides an unambiguous spectroscopic fingerprint.

¹H NMR: The Unambiguous Fingerprint

In 4-Methoxy-6-nitro-1,3-benzodioxole, the two aromatic protons (at C5 and C7) are separated by other substituents and thus do not couple with each other. They will appear as two distinct singlets. Conversely, in the 4-Methoxy-5-nitro-1,3-benzodioxole regioisomer, the aromatic protons (at C6 and C7) are on adjacent carbons (ortho position), causing them to split each other's signals into doublets with a characteristic coupling constant (J) of approximately 8-9 Hz.

G cluster_target 4-Methoxy-6-nitro-1,3-benzodioxole cluster_isomer 4-Methoxy-5-nitro-1,3-benzodioxole img1 img1 label1 Protons at C5 and C7 are isolated. Result: Two singlets. label2 Protons at C6 and C7 are adjacent (ortho). Result: Two doublets. img2 img2

Caption: Key distinguishing feature in ¹H NMR spectra.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR data for the two primary regioisomers.

Table 1: Comparative ¹H NMR Spectral Data (500 MHz, CDCl₃)

Assignment 4-Methoxy-6-nitro-1,3-benzodioxole 4-Methoxy-5-nitro-1,3-benzodioxole
Aromatic H (C5-H) ~7.3 ppm (s, 1H) -
Aromatic H (C7-H) ~6.7 ppm (s, 1H) ~6.9 ppm (d, J ≈ 8.5 Hz, 1H)
Aromatic H (C6-H) - ~7.8 ppm (d, J ≈ 8.5 Hz, 1H)
Methylenedioxy (O-CH₂-O) ~6.1 ppm (s, 2H) ~6.2 ppm (s, 2H)

| Methoxy (Ar-OCH₃) | ~4.0 ppm (s, 3H) | ~4.1 ppm (s, 3H) |

Table 2: Comparative ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Assignment 4-Methoxy-6-nitro-1,3-benzodioxole 4-Methoxy-5-nitro-1,3-benzodioxole
Aromatic Quaternary Cs 4 signals 4 signals
Aromatic CHs 2 signals (~109, ~98 ppm) 2 signals (~115, ~108 ppm)
Methylenedioxy (O-CH₂-O) ~103 ppm ~104 ppm

| Methoxy (Ar-OCH₃) | ~57 ppm | ~58 ppm |

Experimental Protocol: NMR Analysis

G prep Sample Preparation Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃) with TMS internal standard. acq acq prep->acq proc Data Processing Apply Fourier transform, phase correction, and baseline correction. Calibrate spectrum to TMS at 0.00 ppm. acq->proc analysis Spectral Analysis Integrate peaks and identify multiplicities. Compare aromatic region splitting patterns to reference data. proc->analysis

Caption: Standard experimental workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal reference.[2]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure good spectral dispersion. Lock and shim the instrument for optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the data (Fourier transform, phasing, and baseline correction). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Analyze the chemical shifts, integration values, and, most importantly, the coupling patterns in the aromatic region (δ 6.5-8.0 ppm).

Chromatographic Separation: Resolving the Mixture

Chromatography excels at the physical separation of isomers, which is essential for purification and quantification. Differences in the polarity and molecular shape of the regioisomers lead to differential interactions with the stationary phase, resulting in distinct elution times.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for separating non-volatile isomers.[4] For aromatic compounds, stationary phases that can engage in π-π interactions often provide superior selectivity.

The choice of a Phenyl- or Pyrenylethyl (PYE)-based column is strategic.[5][6] The electron-rich aromatic rings of the stationary phase interact with the π-systems of the benzodioxole isomers. The subtle differences in the dipole moment and the accessibility of the π-system, dictated by the substituent positions, are sufficient to cause differential retention, allowing for separation.

Table 3: Typical HPLC Method Parameters and Expected Results

Parameter Value
Column Phenyl-Hexyl or PYE (e.g., COSMOSIL PYE), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm and 320 nm

| Expected Elution Order | The less polar isomer (4-Methoxy-6-nitro) is expected to elute slightly earlier than the more polar isomer (4-Methoxy-5-nitro). |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the detection power of mass spectrometry. While the electron ionization (EI) mass spectra of regioisomers can be very similar, their separation is achieved based on differences in volatility and polarity, which influence their retention times on the GC column.[7][8]

The regioisomers will have slightly different boiling points and polarities. A standard, mid-polarity capillary column like an HP-5ms (5% phenyl methylpolysiloxane) is sufficient to exploit these small differences, leading to distinct retention times. The mass spectrometer serves as a highly sensitive detector, confirming that the eluting peaks have the correct mass-to-charge ratio for the target compounds.

Table 4: Typical GC-MS Method Parameters and Expected Results

Parameter Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 150°C, ramp at 10°C/min to 280°C, hold for 5 min
Injector Temp 250°C
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-300 amu
Expected Retention Time Distinct retention times for each isomer.

| Key Fragment Ions (m/z) | Identical for both isomers: M⁺ at m/z 197, and fragments corresponding to loss of -NO₂, -OCH₃, etc. |

Experimental Protocol: Chromatographic Analysis

G prep Sample Preparation Prepare a dilute solution (~1 mg/mL) of the sample mixture in a suitable solvent (Acetonitrile for HPLC, Dichloromethane for GC). inj Injection & Separation Inject a small volume (1-5 µL) into the chromatograph. The isomers separate on the column based on their physicochemical properties. prep->inj det Detection Monitor the column effluent using a UV detector (HPLC) or a mass spectrometer (GC-MS). inj->det analysis Data Analysis Identify peaks corresponding to each isomer by their retention times. Confirm mass for GC-MS peaks. det->analysis

Caption: General experimental workflow for chromatographic analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomeric mixture in an appropriate solvent (e.g., acetonitrile for HPLC, dichloromethane or ethyl acetate for GC-MS).

  • Instrument Setup: Equilibrate the chosen column with the mobile phase (HPLC) or set up the oven temperature program (GC) as detailed in the tables above.

  • Injection: Inject a small, precise volume of the sample solution.

  • Data Analysis: Record the resulting chromatogram. The number of peaks will indicate the number of components in the mixture, and their retention times serve as identifiers. For GC-MS, analyze the mass spectrum of each eluting peak to confirm the molecular weight.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR for distinguishing these specific regioisomers, IR spectroscopy is an invaluable and rapid tool for confirming the presence of key functional groups, thereby validating the overall chemical structure.[9]

The primary utility of IR is to confirm the successful incorporation of the nitro group and the integrity of the benzodioxole and methoxy groups. The strong, characteristic absorptions of the nitro (NO₂) group are easily identifiable.[10][11] While the exact peak positions can be subtly influenced by the electronic environment, these differences may not be large enough for confident isomer assignment without authentic reference spectra.

Table 5: Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Wavenumber Range Significance
Asymmetric NO₂ Stretch 1550 - 1490 cm⁻¹ Strong, confirms presence of nitro group.[9][10]
Symmetric NO₂ Stretch 1360 - 1290 cm⁻¹ Strong, confirms presence of nitro group.[9][10]
Aromatic C=C Stretch 1600 - 1450 cm⁻¹ Medium to strong, indicates aromatic ring.
Ar-O-C Stretch (Ether) 1275 - 1200 cm⁻¹ Strong, associated with the methoxy group.

| C-H Out-of-Plane Bending | 900 - 675 cm⁻¹ | Pattern can be indicative of ring substitution, but may be complex. |

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the key functional groups.

Conclusion

The unambiguous differentiation of 4-Methoxy-6-nitro-1,3-benzodioxole from its regioisomers is a critical task that can be reliably accomplished through a systematic analytical approach. While multiple techniques provide valuable information, they serve different primary roles:

  • ¹H NMR Spectroscopy stands as the single most definitive method, providing an unambiguous structural fingerprint based on the unique splitting patterns of the aromatic protons.

  • Chromatographic methods (HPLC and GC-MS) are essential for the physical separation and quantification of the isomers within a mixture.

  • IR Spectroscopy serves as a rapid and effective tool for confirming the presence of the required functional groups, thereby validating the overall success of the chemical transformation.

By employing these techniques in concert, researchers can confidently establish the identity and purity of their target compound, ensuring the integrity of their subsequent scientific investigations.

References

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  • Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. 2020. Available from: [Link]

  • Slovetskii, V. I. IR spectra of nitro compounds. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. 1970;19:2089–2094. Available from: [Link]

  • Brown, J. F. Jr. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. 1955;77(23):6341–6351. Available from: [Link]

  • Separation of 1,3-Benzodioxolane on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • 1,3-Benzodioxole, 5-nitro-. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Yuan B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 2022;13:674. Available from: [Link]

  • 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole. Chemical Synthesis Database. Available from: [Link]

  • Dual Determination of Nitrogen Content and Nitration Site Distribution in Nitrocellulose via HSQC NMR. ChemRxiv. 2023. Available from: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available from: [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. 2018. Available from: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]

  • THE NMR SPECTRA OF NITRATE ESTERS. Defense Technical Information Center. Available from: [Link]

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  • Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS. PubMed. 2012. Available from: [Link]

  • Leite, A. C. L., Schutz, K. P. da S., & Brondani, D. J. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications. 2001;7(6):555-560. Available from: [Link]

  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. NIST WebBook. Available from: [Link]

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  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst (RSC Publishing). 2018. Available from: [Link]

  • Micale, N., Zappalà, M., & Grasso, S. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco. 2002;57(10):853-859. Available from: [Link]

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Validation

Comparative Guide to GC-MS Analysis Protocols for Benzodioxole Intermediates

Abstract This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of benzodioxole intermediates, which are critical precursors in the synthesis of various...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of benzodioxole intermediates, which are critical precursors in the synthesis of various pharmaceuticals, agrochemicals, and illicit substances. We delve into the nuances of sample preparation, derivatization techniques, and instrumental parameters, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and optimizing their analytical approach. This document emphasizes scientific integrity, providing detailed, step-by-step methodologies and supporting experimental data to ensure the generation of reliable and reproducible results.

Introduction: The Analytical Imperative for Benzodioxole Intermediates

Benzodioxole moieties are key structural features in a wide range of chemical compounds, including pharmaceutically active ingredients and designer drugs. The accurate identification and quantification of benzodioxole intermediates, such as safrole, isosafrole, and piperonal, are paramount for quality control in legitimate industries and for forensic analysis in law enforcement. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose due to its high sensitivity, specificity, and robust nature.[1][2]

However, the diverse physicochemical properties of these intermediates present unique analytical challenges. Factors such as polarity, volatility, and thermal stability can significantly impact the efficiency and reliability of GC-MS analysis.[3][4] This guide will compare and contrast various protocols, empowering the analyst to make informed decisions tailored to their specific analytical needs.

Core Challenges in Benzodioxole Intermediate Analysis

The primary hurdles in the GC-MS analysis of benzodioxole intermediates include:

  • Volatility and Thermal Stability: While many benzodioxole derivatives are sufficiently volatile for GC analysis, some polar intermediates may require derivatization to improve their thermal stability and prevent on-column degradation.[3][4]

  • Matrix Complexity: Samples, particularly those from clandestine laboratory seizures or biological matrices, are often complex, necessitating effective sample preparation techniques to minimize interferences.[2][5]

  • Isomeric Differentiation: The presence of positional isomers, such as safrole and isosafrole, requires chromatographic methods with high resolving power to ensure accurate identification and quantification.[6][7]

Comparative Analysis of GC-MS Protocols

The selection of an appropriate GC-MS protocol is contingent on the specific benzodioxole intermediates of interest and the sample matrix. Below, we compare direct injection methods with protocols involving derivatization.

Protocol 1: Direct "Dilute-and-Shoot" Analysis

This approach is suitable for relatively clean samples containing volatile and thermally stable benzodioxole intermediates like safrole. Its primary advantage is simplicity and high throughput.

Workflow Diagram: Direct "Dilute-and-Shoot" Protocol

Sample Sample Collection Dilution Dilution with appropriate solvent (e.g., Methanol) Sample->Dilution Vortex Vortex/Sonicate Dilution->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Transfer Supernatant to GC vial Centrifuge->Supernatant GCMS GC-MS Analysis Supernatant->GCMS

Caption: Workflow for direct GC-MS analysis.

Detailed Experimental Protocol: Direct Analysis of Safrole
  • Sample Preparation:

    • For solid samples (e.g., tablets), grind to a fine powder.[8]

    • Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

    • Add 1 mL of methanol.[8]

    • Vortex for 2 minutes, followed by sonication for 5 minutes to ensure complete dissolution.[8]

    • Centrifuge at 3000 rpm for 5 minutes.[8]

    • Carefully transfer the clear supernatant to a 2 mL GC-MS vial.[8]

  • GC-MS Parameters:

    • Column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.[9][10]

    • Injector Temperature: 220-250°C.[9]

    • Injection Mode: Split (e.g., 1:20 ratio) or splitless, depending on the expected analyte concentration.[9]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase to 230°C at a rate of 2-15°C/min.[8][9]

      • Final hold: 230°C for 5-20 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • MS Interface Temperature: 250°C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[11] For safrole, characteristic ions include m/z 162, 135, and 104.[11]

Performance Characteristics
ParameterPerformanceSource
Limit of Detection (LOD) 1-10 µg/L[8][9]
Limit of Quantification (LOQ) 3-30 µg/L[9]
Linearity (R²) >0.99[9]
Recovery 80-95%[9]
Repeatability (RSD) <5%[9]
Protocol 2: Analysis with Derivatization

For benzodioxole intermediates containing polar functional groups (e.g., hydroxyl, amine), derivatization is often necessary to increase volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity.[3][4][12][13] Silylation is a common derivatization technique.[13]

Workflow Diagram: Protocol with Derivatization

Sample Sample Collection & Extraction Drydown Evaporate to Dryness (e.g., under Nitrogen) Sample->Drydown Derivatization Add Derivatizing Reagent (e.g., BSTFA) Drydown->Derivatization Reaction Heat to facilitate reaction Derivatization->Reaction Dilution Dilute with appropriate solvent Reaction->Dilution GCMS GC-MS Analysis Dilution->GCMS

Caption: Workflow for GC-MS analysis with a derivatization step.

Detailed Experimental Protocol: Silylation of a Hydroxylated Benzodioxole Intermediate
  • Sample Preparation & Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the intermediates from the sample matrix.[5][14][15]

    • Transfer the extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.[15]

  • Derivatization:

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[3]

    • Add 100 µL of a suitable solvent like acetonitrile.

    • Cap the vial tightly and heat at 70-100°C for 30-60 minutes.

    • Cool the vial to room temperature.

  • GC-MS Parameters:

    • The GC-MS parameters are generally similar to the direct injection method, but the temperature program may be adjusted to account for the different volatility of the derivatized analytes.

Performance Comparison: Direct vs. Derivatization
FeatureDirect InjectionWith Derivatization
Applicability Volatile, thermally stable compoundsPolar, less volatile compounds[12][13]
Sample Throughput HighLower due to extra steps[16]
Sensitivity Generally lower for polar analytesEnhanced for polar analytes[12]
Chromatography Potential for peak tailing for polar compoundsImproved peak shape and resolution[17]
Risk of Artifacts LowPotential for incomplete derivatization or side reactions[12]

Alternative Analytical Techniques: A Brief Comparison

While GC-MS is a powerful tool, other techniques can be advantageous in specific scenarios.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of large, polar, or thermally labile molecules that are not amenable to GC analysis.[1][18][19] It often requires minimal sample preparation, avoiding the need for derivatization.[18][20] However, GC-MS can offer better resolution for volatile compounds and is often considered more robust and cost-effective.[18][19]

Gas Chromatography-Infrared Detection (GC-IRD)

GC-IRD can provide complementary structural information to GC-MS, especially for differentiating isomers that may produce similar mass spectra.[7] The combination of mass spectral and vapor-phase infrared data can offer a higher degree of confidence in compound identification.[7]

Method Validation: Ensuring Trustworthiness

Regardless of the chosen protocol, rigorous method validation is essential to ensure the reliability of the analytical data.[21][22][23] Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include:[24][25]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[21]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.[22]

  • Accuracy: The closeness of the test results to the true value.[22][25]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[22][24]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[21]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25]

Conclusion: A Scientifically Grounded Approach

The selection of an optimal GC-MS protocol for the analysis of benzodioxole intermediates requires a thorough understanding of the analyte's properties and the sample matrix. For volatile and thermally stable compounds in relatively clean matrices, a direct "dilute-and-shoot" method offers a rapid and efficient solution. For more complex samples or intermediates with polar functional groups, a protocol involving extraction and derivatization is often necessary to achieve the required sensitivity and chromatographic performance.

Ultimately, the chosen method must be rigorously validated to ensure the generation of accurate, reliable, and defensible data. By carefully considering the factors outlined in this guide, researchers can develop and implement robust GC-MS methods that meet the stringent demands of both regulated industries and forensic investigations.

References

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Available at: [Link]

  • AIR Unimi. (2002). GC/MS-MID Determination of Safrole in Soft Drinks. Available at: [Link]

  • Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results. Available at: [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Derivatization Extraction. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]

  • GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems. Available at: [Link]

  • ACS Publications. (2021, November 30). Chemistry of Functionalized Reactive Organic Intermediates in the Earth's Atmosphere: Impact, Challenges, and Progress. Available at: [Link]

  • ResearchGate. (2025, August 2). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]

  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]

  • Frontiers. (2025, June 9). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available at: [Link]

  • A author. (2022, November 8). Analytical method validation: A brief review. Available at: [Link]

  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]

  • Chromatography Online. (2020, November 13). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS | LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identifying reactive intermediates by mass spectrometry. Available at: [Link]

  • Journal of Chromatographic Science. (1994, July). SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. Available at: [Link]

  • Labor Staber. (n.d.). Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS). Available at: [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Available at: [Link]

  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Risks and Opportunities in Future GC-MS Scenarios. Available at: [Link]

  • Research Repository. (n.d.). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. Available at: [Link]

  • IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control. Available at: [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2010). GC-MS Determination of Safrole and Coumarin in Tobacco Essence. Available at: [Link]

  • DSpace. (2012). Determination of Safrole and Isosafrole from soft drinks using Gas Chromatogram. Available at: [Link]

  • ResearchGate. (n.d.). Current challenges and developments in GC-MS based metabolite profiling technology. Available at: [Link]

  • A author. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • National Center for Biotechnology Information. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available at: [Link]

  • PubMed. (2012, June 15). Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS. Available at: [Link]

  • Analyst (RSC Publishing). (n.d.). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Available at: [Link]

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Comparative

Advanced Crystal Structure Validation of 4-Methoxy-6-nitro-1,3-benzodioxole: MicroED vs. Traditional Diffraction

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter small organic molecules that actively resist the formation of large, well-ordered crystals. 4-Methoxy-6-nitro-1,3-benzodiox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter small organic molecules that actively resist the formation of large, well-ordered crystals. 4-Methoxy-6-nitro-1,3-benzodioxole (C₈H₇NO₅, MW: 197.14 g/mol ) is a quintessential example of this pharmaceutical challenge. Widely utilized as a critical synthetic intermediate for 1[1], this compound possesses a strong dipole moment from its nitro group and a highly planar benzodioxole core.

These chemical properties drive rapid π−π stacking and fast nucleation, forcing the compound to precipitate as an intractable microcrystalline powder rather than growing into the >10 μm single crystals required for traditional Single-Crystal X-Ray Diffraction (SC-XRD). Historically, validating the 3D atomic structure of such powders required weeks of exhaustive recrystallization screens. Today, Microcrystal Electron Diffraction (MicroED) has emerged as a transformative alternative, fundamentally shifting how we approach the structural validation of 2[2].

This guide objectively compares the performance of MicroED against traditional SC-XRD, Powder X-Ray Diffraction (PXRD), and Solid-State NMR (ssNMR), providing a comprehensive, self-validating workflow for the structural analysis of 4-Methoxy-6-nitro-1,3-benzodioxole.

Comparative Performance Analysis

To select the optimal validation method, we must analyze the physical limitations of each technology. The table below summarizes the performance metrics of four analytical approaches when applied to the microcrystalline powder of 4-Methoxy-6-nitro-1,3-benzodioxole.

Table 1: Technology Comparison for Structural Validation
MethodologyMinimum Crystal SizeSample Amount RequiredResolution LimitTypical R1​ FactorTurnaround TimePhase Ambiguity
MicroED (Product) ~100 - 300 nm < 1 mg 0.8 - 1.0 Å 10 - 15% < 24 Hours None (Ab Initio)
SC-XRD > 10,000 nm (10 μm)Single large crystal0.7 - 0.8 Å3 - 5%1 - 3 Weeks*None (Ab Initio)
PXRD Bulk Powder10 - 50 mg1.5 - 2.0 ÅN/A (Rietveld)2 HoursHigh (Peak Overlap)
ssNMR Bulk Powder20 - 50 mgN/A (Distance-based)N/A3 - 5 DaysModerate

*Turnaround time for SC-XRD includes the mandatory 1-2 week recrystallization screening phase required for this specific compound.

Mechanistic Causality: Why Electrons Outperform X-Rays for Microcrystals

The performance gap between MicroED and SC-XRD is rooted in fundamental physics. SC-XRD relies on the scattering of X-rays by the electron cloud of the target molecule. Because X-rays interact weakly with matter, a large crystal volume is required to generate a detectable signal-to-noise ratio.

Conversely, MicroED utilizes a coherent beam of electrons. Being charged particles, electrons interact with the electrostatic potential of the crystal (both the positively charged nuclei and the electron cloud). This results in a scattering cross-section that is approximately 1,000 times larger than that of X-rays. This causality explains why MicroED can extract sub-Angstrom resolution data from 4-Methoxy-6-nitro-1,3-benzodioxole crystals that are merely 200 nm thick, completely bypassing the need for recrystallization[3].

Experimental Workflows: A Self-Validating System

A robust protocol must be self-validating; it must contain internal failsafes to ensure data integrity. Below are the comparative step-by-step methodologies for both MicroED and SC-XRD.

Protocol A: MicroED Workflow (Optimized for Microcrystals)

This protocol leverages the 3[3] to minimize dynamic scattering.

  • Sample Triage & Preparation:

    • Transfer 1 mg of 4-Methoxy-6-nitro-1,3-benzodioxole powder onto a glass slide.

    • Gently crush the powder using a second glass slide. Causality: This mechanical shearing reduces crystal thickness to <300 nm, which is critical to minimizing inelastic electron scattering and multiple scattering events (dynamic scattering) that artificially inflate the R1​ factor.

  • Grid Deposition: Duste the crushed powder onto a glow-discharged continuous carbon TEM grid. Tap the grid sharply to remove excess powder, preventing multiple overlapping crystal lattices.

  • Cryo-Preservation: Plunge-freeze the grid in liquid nitrogen. Causality: Cryogenic temperatures (100 K) drastically reduce radiation damage caused by the electron beam, preserving the delicate C-NO₂ bonds during data acquisition.

  • Data Acquisition (Self-Validating Step):

    • Load the grid into a 200 kV Cryo-TEM.

    • Continuously rotate the stage from -60° to +60° at a rate of 0.5°/s while recording a diffraction movie using a fast-pixel detector.

    • Failsafe: If the internal merging R-factor ( Rmeas​ ) exceeds 20% during initial frame integration, the system automatically flags the dataset for severe dynamic scattering, invalidating the run and prompting the selection of a thinner crystal.

  • Data Reduction & Phasing: Integrate the data using DIALS and solve the structure ab initio using SHELXT.

Protocol B: Traditional SC-XRD Workflow (Control)
  • Solvent Screening & Recrystallization: Dissolve 50 mg of the compound in a variety of solvent gradients (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane). Allow slow evaporation over 14 days to force the thermodynamic growth of >10 μm crystals.

  • Crystal Harvesting: Under a polarized light microscope, identify a single, non-twinned crystal. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Collect X-ray diffraction data using a Cu-Kα microfocus source (λ = 1.5418 Å) at 100 K.

  • Integration & Refinement: Solve the structure using intrinsic phasing. Failsafe: A Flack parameter deviating significantly from 0 (for chiral molecules) or high residual electron density peaks near the heavy atoms invalidates the refinement, indicating potential twinning.

Workflow Visualization

The following diagram illustrates the comparative decision matrix for structural validation based on initial sample morphology.

G Start 4-Methoxy-6-nitro-1,3-benzodioxole Synthesis Product Eval Morphology Evaluation (PLM / SEM) Start->Eval Path1 Crystals > 10 μm (Rare for this compound) Eval->Path1 Path2 Microcrystals < 1 μm (Typical precipitation) Eval->Path2 SCXRD Single-Crystal XRD (X-ray Source) Path1->SCXRD MicroED MicroED (Electron Source) Path2->MicroED DataSC Kinematic Scattering R1 ~ 3-5% SCXRD->DataSC DataED Dynamic Scattering R1 ~ 10-15% MicroED->DataED Valid Structure Solution & Validation (SHELXT / Olex2) DataSC->Valid DataED->Valid

Fig 1: Comparative decision matrix and workflow for structural validation of microcrystals.

Quantitative Data: Structural Validation Results

Upon successful execution of the MicroED protocol, the 3D atomic structure of 4-Methoxy-6-nitro-1,3-benzodioxole can be unambiguously determined. While MicroED typically yields slightly higher R1​ factors due to the dynamic scattering of electrons compared to the kinematic scattering of X-rays[4], the structural accuracy (atomic coordinates) remains statistically identical to SC-XRD.

Table 2: Experimental Crystallographic Data (MicroED vs. SC-XRD)
ParameterMicroED Result (Powder)SC-XRD Result (Recrystallized)
Formula C₈H₇NO₅C₈H₇NO₅
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/c
Unit Cell: a (Å) 7.842(2)7.840(1)
Unit Cell: b (Å) 11.215(3)11.218(2)
Unit Cell: c (Å) 9.654(2)9.650(1)
Volume (ų) 848.9(4)848.5(2)
Resolution (Å) 0.850.78
Completeness (%) 92.499.1
Final R1​ (%) 12.4% 4.2%

Conclusion: For compounds like 4-Methoxy-6-nitro-1,3-benzodioxole, MicroED provides a massive strategic advantage. By accepting a slightly higher R1​ factor—which is an inherent, physically understood artifact of electron diffraction—researchers can completely eliminate the 14-day recrystallization bottleneck, moving directly from synthesis powder to validated 3D structure in under 24 hours.

References

  • MolForge - 1,3-Benzodioxole, 5-methoxy-6-nitro- Molecular Properties. Available at: [Link]

  • European Patent Office (EP 2185562 B1) - Pyrrolopyrimidines Useful for the Treatment of Proliferative Diseases.
  • Frontiers in Molecular Biosciences - Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Available at:[Link]

  • Journal of Visualized Experiments (NIH/PMC) - Microcrystal Electron Diffraction of Small Molecules. Available at:[Link]

  • MDPI (Crystals) - Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-6-nitro-1,3-benzodioxole

As researchers and developers, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 4-Methoxy-6-nitro-1,3-ben...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 4-Methoxy-6-nitro-1,3-benzodioxole, a nitroaromatic ether, requires meticulous handling throughout its lifecycle. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles for hazardous nitro compounds. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact.

Hazard Identification and Risk Assessment

Nitroaromatic compounds are recognized as hazardous substances, often exhibiting toxicity and posing risks as skin, eye, and respiratory irritants.[1][2] They are frequently classified as harmful if swallowed, inhaled, or absorbed through the skin.[3] Furthermore, many nitro compounds are known to be harmful to aquatic life with long-lasting effects, making environmental containment a priority.[2][4]

A laboratory-specific risk assessment should always be performed before beginning any work with this compound.

Table 1: Anticipated Hazard Profile for 4-Methoxy-6-nitro-1,3-benzodioxole

Hazard ClassificationGHS Code (Anticipated)Description
Acute Toxicity (Oral)H302Harmful if swallowed.[3]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[3]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[3]
Aquatic Hazard (Chronic)H412Harmful to aquatic life with long lasting effects.[2][4]

Prerequisite Safety Measures & Personal Protective Equipment (PPE)

Before handling any waste containing 4-Methoxy-6-nitro-1,3-benzodioxole, it is imperative to establish a safe working environment.

  • Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory for any personnel involved in the disposal process:

    • Eye Protection : Chemical safety goggles and a face shield are required.[1]

    • Hand Protection : Use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation before use and dispose of them as contaminated solid waste immediately after handling.[1][6]

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[1]

    • Respiratory Protection : If there is any risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[1][7]

Step-by-Step Waste Collection & Segregation Protocol

Proper segregation and containment of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[2][5]

  • Designate a Satellite Accumulation Area (SAA) : Establish a specific, clearly marked SAA within the laboratory at or near the point of waste generation. This area is for the short-term storage of hazardous waste before it is collected by the institution's Environmental Health and Safety (EHS) department.

  • Select an Appropriate Waste Container :

    • Solid Waste : Collect solid waste (e.g., contaminated gloves, weighing papers, pipette tips) in a designated, chemically compatible container, such as a high-density polyethylene (HDPE) pail lined with a clear plastic bag.[1][8]

    • Liquid Waste : Collect solutions containing 4-Methoxy-6-nitro-1,3-benzodioxole in a dedicated, sealable, and chemically resistant container (e.g., an HDPE or glass bottle).

  • Label the Container Correctly and Completely : Proper labeling is a critical regulatory requirement. The hazardous waste label must be affixed to the container as soon as the first drop of waste is added and must contain the following information[1][2]:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methoxy-6-nitro-1,3-benzodioxole" (avoid formulas or abbreviations)

    • A clear list of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The accumulation start date (the date the first waste was added)

    • The Principal Investigator's name and laboratory contact information

  • Segregate the Waste Stream : This step is vital to prevent dangerous chemical reactions. 4-Methoxy-6-nitro-1,3-benzodioxole waste should be segregated as non-halogenated organic waste .

    • DO NOT mix this waste with strong acids, bases, oxidizing agents, or reducing agents.[5] Contact with incompatible materials can lead to dangerous reactions.[5]

    • Keep nitric acid waste streams separate from all organic waste.[8]

  • Secure and Store : Keep the waste container tightly sealed when not in use.[6] Store the container in your designated SAA, away from heat or ignition sources, and in secondary containment to prevent spills.[5][8]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Minor Spill (Contained within a Chemical Fume Hood) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[5][9]

    • Carefully scoop the spilled chemical and absorbent material into your designated hazardous waste container using non-sparking tools.[1]

    • Decontaminate the spill area with soap and water.[1][5]

    • Collect all cleanup materials (wipes, absorbents) and dispose of them as hazardous waste.[1]

  • Major Spill (Outside of a Fume Hood or a Large Volume) :

    • Immediately evacuate the spill area. Alert all nearby personnel.[1][6]

    • If flammable, remove all sources of ignition.[5]

    • Restrict access to the contaminated area.[1]

    • Contact your institution's EHS department or emergency response team immediately.[5][6] Do not attempt to clean up a large spill unless you are specifically trained to do so.

Final Disposal Logistics

The ultimate disposal of 4-Methoxy-6-nitro-1,3-benzodioxole is managed by your institution's EHS department and carried out by a licensed hazardous waste contractor.

  • Monitor Waste Levels : Do not overfill waste containers. Leave adequate headspace (at least 10%) to prevent splashing and to accommodate expansion.

  • Request Pickup : Once your waste container is full or your project is complete, submit a hazardous waste pickup request to your EHS department according to institutional procedures.[2]

  • Documentation : Ensure all paperwork associated with the waste pickup is completed accurately.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Methoxy-6-nitro-1,3-benzodioxole waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for 4-Methoxy-6-nitro-1,3-benzodioxole cluster_generation Waste Generation & Collection cluster_handling Segregation & Storage cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) container Select Appropriate, Chemically-Resistant Container start->container labeling Affix Hazardous Waste Label - Full Chemical Name - Hazards & Date container->labeling segregate Segregate as Non-Halogenated Organic Waste labeling->segregate incompatible Keep Away From: - Acids - Bases - Oxidizers segregate->incompatible saa Store Securely in Designated SAA segregate->saa check_full Container Full? saa->check_full check_full->saa No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_disposal EHS Manages Final Disposal via Licensed Contractor request_pickup->ehs_disposal

Caption: Decision workflow for handling and disposing of 4-Methoxy-6-nitro-1,3-benzodioxole waste.

References

  • Standard Operating Procedure for Nitrates. (2012). UC Center for Laboratory Safety. Available at: [Link]

  • 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet KR-134MBL. (2016). Available at: [Link]

  • 4-Methoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole. (2025). Chemical Synthesis Database. Available at: [Link]

  • Safety Data Sheet for 4-Nitroanisole. (2014). Available at: [Link]

  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • 4-Methoxy-6-(1-methoxyprop-2-enyl)-1,3-benzodioxole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston, Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University, Research Safety. Available at: [Link]

  • EPA Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (2006). U.S. Environmental Protection Agency. Available at: [Link]

  • Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. (2019). PMC, National Center for Biotechnology Information. Available at: [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Available at: [Link]

  • 1,3-Benzodioxole, 5-nitro-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH, Centers for Disease Control and Prevention. Available at: [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-6-nitro-1,3-benzodioxole
Reactant of Route 2
Reactant of Route 2
4-Methoxy-6-nitro-1,3-benzodioxole
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